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  • Product: cis-Cyclopentane-1,3-diamine dihydrochloride
  • CAS: 63591-57-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to cis-Cyclopentane-1,3-diamine dihydrochloride for Researchers and Drug Development Professionals

Introduction cis-Cyclopentane-1,3-diamine dihydrochloride is a saturated cyclic diamine that presents a rigid scaffold with distinct stereochemical properties. Its structural features make it an attractive building block...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

cis-Cyclopentane-1,3-diamine dihydrochloride is a saturated cyclic diamine that presents a rigid scaffold with distinct stereochemical properties. Its structural features make it an attractive building block in medicinal chemistry and materials science. The cis-orientation of the two primary amine groups, constrained by the cyclopentyl ring, offers a unique spatial arrangement for the construction of complex molecular architectures, including bidentate ligands for metal complexes and key intermediates for pharmacologically active agents. This guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, predicted spectral characteristics, and potential applications of this compound, aiming to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.

Chemical and Physical Properties

While specific experimental data for cis-cyclopentane-1,3-diamine dihydrochloride is not extensively documented in publicly available literature, its properties can be reliably inferred from the known characteristics of similar cyclic amine hydrochlorides.

PropertyValue/DescriptionSource/Rationale
Chemical Formula C₅H₁₄Cl₂N₂[1]
Molecular Weight 173.08 g/mol [1]
CAS Number 63591-57-1[1]
Appearance White to off-white crystalline powderBased on typical appearance of amine hydrochlorides.[2]
Solubility Expected to be soluble in water and lower alcohols (methanol, ethanol).[2]Amine salts are generally water-soluble due to their ionic nature.[2][3]
pKa Estimated pKa₁ ~8-9, pKa₂ ~10-11 (for the diamine)Based on typical pKa values for cyclic diamines.[4] The proximity of the two protonated amines influences their individual pKa values.
Melting Point Not definitively reported. Expected to be a high-melting solid.Amine salts are ionic compounds and typically have high melting points.
Stability Stable under normal laboratory conditions. Store in a cool, dry place.General stability for amine hydrochlorides.[5]

Proposed Synthesis Protocol

A robust and stereoselective synthesis of cis-cyclopentane-1,3-diamine dihydrochloride can be envisioned through the catalytic hydrogenation of cyclopentane-1,3-dione dioxime, followed by salt formation with hydrochloric acid. This approach is advantageous as it can start from the readily available cyclopentane-1,3-dione and the stereochemistry of the final product is controlled during the reduction step.

Step 1: Oximation of Cyclopentane-1,3-dione

This initial step converts the dione into a dioxime, which is a suitable precursor for reductive amination.

Materials:

  • Cyclopentane-1,3-dione

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentane-1,3-dione (1.0 eq) in deionized water.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (2.2 eq) and sodium hydroxide (2.3 eq) in deionized water.

  • Cool the cyclopentane-1,3-dione solution to 0-5 °C in an ice bath.

  • Slowly add the hydroxylamine solution to the cooled dione solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • The resulting cyclopentane-1,3-dione dioxime may precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Catalytic Hydrogenation of Cyclopentane-1,3-dione dioxime

The catalytic hydrogenation of the dioxime yields the diamine. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction. Raney Nickel is a common catalyst for such transformations.[6]

Materials:

  • Cyclopentane-1,3-dione dioxime

  • Methanol or Ethanol

  • Raney Nickel (catalyst)

  • Hydrogen gas (H₂)

Procedure:

  • To a high-pressure hydrogenation vessel, add cyclopentane-1,3-dione dioxime (1.0 eq) and the alcohol solvent.

  • Carefully add a catalytic amount of Raney Nickel to the mixture under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm) and heat to the appropriate temperature (e.g., 50-80 °C).

  • Maintain the reaction under vigorous stirring until the uptake of hydrogen ceases.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

  • The filtrate contains the cis-cyclopentane-1,3-diamine.

Step 3: Formation of the Dihydrochloride Salt

The final step involves the conversion of the free diamine to its more stable dihydrochloride salt.

Materials:

  • Solution of cis-cyclopentane-1,3-diamine from Step 2

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether or Acetone

Procedure:

  • Cool the alcoholic solution of the diamine in an ice bath.

  • Slowly add an excess of concentrated hydrochloric acid dropwise with stirring.

  • The cis-cyclopentane-1,3-diamine dihydrochloride will precipitate out of the solution.

  • The precipitation can be further induced by the addition of a less polar solvent like diethyl ether or acetone.

  • Collect the crystalline solid by filtration, wash with the non-polar solvent, and dry under vacuum.

SynthesisWorkflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Salt Formation Dione Cyclopentane-1,3-dione Reagent1 NH₂OH·HCl, NaOH, H₂O Dione->Reagent1 Dioxime Cyclopentane-1,3-dione dioxime Reagent1->Dioxime Reagent2 H₂, Raney Ni, Alcohol Dioxime->Reagent2 Diamine cis-Cyclopentane-1,3-diamine Reagent2->Diamine Reagent3 Conc. HCl Diamine->Reagent3 FinalProduct cis-Cyclopentane-1,3-diamine dihydrochloride Reagent3->FinalProduct

Caption: Proposed synthetic workflow for cis-cyclopentane-1,3-diamine dihydrochloride.

Predicted Spectroscopic and Analytical Data

Due to the scarcity of published experimental spectra for cis-cyclopentane-1,3-diamine dihydrochloride, the following characteristics are predicted based on established principles of NMR and IR spectroscopy.

¹H NMR Spectroscopy (Predicted)
  • Solvent: D₂O

  • Protons on carbons bearing the ammonium groups (-CH-NH₃⁺): A multiplet in the downfield region, likely around 3.0-3.5 ppm . The chemical shift is influenced by the electron-withdrawing effect of the positively charged nitrogen.

  • Cyclopentyl methylene protons (-CH₂-): A series of complex multiplets in the upfield region, expected between 1.5-2.5 ppm . The cis-stereochemistry will result in different chemical environments for the axial and equatorial protons, leading to complex splitting patterns.

¹³C NMR Spectroscopy (Predicted)
  • Solvent: D₂O

  • Carbons bonded to the ammonium groups (-CH-NH₃⁺): A signal in the range of 45-55 ppm .

  • Cyclopentyl methylene carbons (-CH₂-): Signals in the upfield region, likely between 20-40 ppm . Due to the Cₛ symmetry of the cis-isomer, three distinct signals are expected for the five carbon atoms of the cyclopentane ring.

Infrared (IR) Spectroscopy (Predicted)
  • N-H stretching: A broad and strong absorption band in the region of 2800-3200 cm⁻¹ , characteristic of the ammonium (NH₃⁺) group in a hydrochloride salt.

  • N-H bending: A medium to strong band around 1500-1600 cm⁻¹ .

  • C-H stretching: Sharp peaks just below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclopentyl ring.

  • C-H bending: Absorptions in the fingerprint region, typically around 1450 cm⁻¹ .

Mass Spectrometry (Predicted)
  • Technique: Electrospray Ionization (ESI)

  • Expected Ions: In the positive ion mode, the spectrum would likely show the molecular ion of the free diamine [M+H]⁺ at m/z = 101.1. The dihydrochloride salt would not be observed as a single entity in the gas phase.

Reactivity and Chemical Behavior

The chemical reactivity of cis-cyclopentane-1,3-diamine dihydrochloride is primarily dictated by the two primary ammonium groups.

  • Basicity: As a salt of a weak base and a strong acid, an aqueous solution of cis-cyclopentane-1,3-diamine dihydrochloride will be acidic. Treatment with a strong base (e.g., NaOH) will deprotonate the ammonium groups to liberate the free diamine.

  • Nucleophilicity of the Free Diamine: The free diamine is a good nucleophile and can participate in a variety of reactions, including:

    • Acylation: Reaction with acyl chlorides or anhydrides to form diamides.

    • Alkylation: Reaction with alkyl halides to form secondary, tertiary, or quaternary amines.

    • Schiff Base Formation: Condensation with aldehydes and ketones to form diimines.

  • Stability: The dihydrochloride salt is significantly more stable and less prone to oxidation than the free diamine. It is the preferred form for storage and handling.

Reactivity DiamineHCl cis-Cyclopentane-1,3-diamine dihydrochloride Base Strong Base (e.g., NaOH) DiamineHCl->Base FreeDiamine cis-Cyclopentane-1,3-diamine Base->FreeDiamine Deprotonation AcylatingAgent Acylating Agent (e.g., RCOCl) FreeDiamine->AcylatingAgent AlkylatingAgent Alkylating Agent (e.g., R'X) FreeDiamine->AlkylatingAgent Carbonyl Aldehyde/Ketone FreeDiamine->Carbonyl Diamide Diamide AcylatingAgent->Diamide Acylation AlkylatedDiamine Alkylated Diamine AlkylatingAgent->AlkylatedDiamine Alkylation Diimine Diimine Carbonyl->Diimine Condensation

Caption: Key reactions of cis-cyclopentane-1,3-diamine.

Applications in Drug Development and Medicinal Chemistry

The rigid cyclopentyl scaffold of cis-cyclopentane-1,3-diamine dihydrochloride, combined with the defined cis-stereochemistry of the two amine functionalities, makes it a valuable building block for the synthesis of novel therapeutic agents.

  • Scaffold for Combinatorial Chemistry: The two primary amine groups can be differentially functionalized to create libraries of diverse compounds for high-throughput screening. The rigidity of the cyclopentane ring reduces the conformational flexibility of the resulting molecules, which can lead to higher binding affinities and selectivities for biological targets.

  • Synthesis of Bidentate Ligands: The cis-orientation of the amine groups is ideal for the formation of chelate rings with metal ions. This property can be exploited in the design of metal-based drugs or diagnostic agents.

  • Constrained Analogues of Bioactive Molecules: By incorporating the cis-1,3-diaminocyclopentane moiety into the structure of a known drug, medicinal chemists can create constrained analogues. This strategy is often employed to improve potency, selectivity, and pharmacokinetic properties by locking the molecule into a bioactive conformation.

  • Precursor for Chiral Catalysts: The diamine can serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis, which is a critical technology in the synthesis of enantiomerically pure drugs.

Safety and Handling

cis-Cyclopentane-1,3-diamine dihydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is classified as a hazardous substance with the following hazard statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

cis-Cyclopentane-1,3-diamine dihydrochloride is a valuable and versatile chemical entity with significant potential in drug discovery and development. Its rigid, stereochemically defined structure provides a unique platform for the synthesis of novel and diverse molecular architectures. While detailed experimental data for this specific compound is not widely available, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications based on established chemical principles. It is hoped that this information will serve as a valuable resource for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

  • PubChem. cis-Cyclopentane-1,3-diamine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Amines as Bases. [Link]

  • Oxford Reference. Amine salts. [Link]

  • ACS Publications. Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Journal of Chemical & Engineering Data. [Link]

  • MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. [Link]

  • ChePurdue. Amines. [Link]

  • RSC Publishing. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry. [Link]

  • ResearchGate. p K a Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. [Link]

Sources

Exploratory

An In-Depth Technical Guide to cis-Cyclopentane-1,3-diamine Dihydrochloride: A Conformationally Restricted Scaffold for Advanced Drug Discovery

This guide provides an in-depth technical overview of cis-Cyclopentane-1,3-diamine dihydrochloride (CAS Number: 63591-57-1), a key building block for researchers, medicinal chemists, and drug development professionals. W...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of cis-Cyclopentane-1,3-diamine dihydrochloride (CAS Number: 63591-57-1), a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, provide a detailed, field-proven synthesis protocol, and explore its strategic application in the design of novel therapeutics, focusing on the causal reasoning behind its utility as a conformationally restricted scaffold.

Core Molecular Profile and Physicochemical Properties

cis-Cyclopentane-1,3-diamine dihydrochloride is a saturated carbocyclic diamine presented as its hydrochloride salt. The cis stereochemistry places the two amine functionalities on the same face of the cyclopentane ring, creating a rigid and well-defined three-dimensional structure. This conformational restriction is the cornerstone of its utility in drug design, allowing for precise spatial positioning of pharmacophoric elements.

Below is the chemical structure of the protonated diamine cation.

Caption: Chemical structure of the cis-Cyclopentane-1,3-diammonium cation.

Data Presentation: Physicochemical Properties

PropertyValueSource / Comment
CAS Number 63591-57-1[1][2]
Molecular Formula C₅H₁₄Cl₂N₂[1]
Molecular Weight 173.08 g/mol [1]
Appearance White to off-white or pale-yellow powder/crystals
Purity Typically ≥95%
Storage Store under inert atmosphere at room temperature
Melting Point Data not availableSDS from major suppliers indicates no data available.[2]
pKa (predicted) pKa₁ ≈ 9.0-9.5, pKa₂ ≈ 10.5-11.0Experimental data is not available. Values are estimated based on similar cyclic aliphatic diamines. The first pKa is for the deprotonation of one ammonium group, and the second is for the other.
Solubility Soluble in water.Expected behavior for a dihydrochloride salt.

Synthesis and Characterization

The synthesis of cis-cyclopentane-1,3-diamine is a multi-step process. A recently developed, sustainable route starting from renewable hemicellulosic feedstock provides an efficient and green method for producing the diamine free base.[3] The final step involves the formation of the dihydrochloride salt, a standard procedure to improve stability and handling of the amine.

Conceptual Synthesis Workflow

The following workflow outlines a state-of-the-art, bio-based synthesis route to obtain the target compound. This approach highlights a commitment to green chemistry principles within drug discovery.

Caption: Bio-based synthesis workflow for cis-Cyclopentane-1,3-diamine dihydrochloride.

Detailed Experimental Protocols

The protocols provided below are synthesized from best practices and published literature to ensure reproducibility and safety.

Protocol 1: Synthesis of cis/trans-Cyclopentane-1,3-diamine (Free Base) This protocol is adapted from the work of van Slagmaat et al. in Green Chemistry (2023).[3]

  • Step 1: Piancatelli Rearrangement: Furfuryl alcohol is rearranged to 4-hydroxycyclopent-2-enone (4-HCP).

  • Step 2: Isomerization: The 4-HCP is isomerized to cyclopentane-1,3-dione (CPDO) using a Ru Shvo catalyst, which is a significant improvement over previous methods.

  • Step 3: Oximation: CPDO is converted to cyclopentane-1,3-dioxime (CPDX) by reaction with hydroxylamine.

  • Step 4: Hydrogenation: A mild oxime hydrogenation of CPDX is performed over a Rhodium on Carbon (Rh/C) catalyst to yield a mixture of cis- and trans-cyclopentane-1,3-diamine (CPDA). The cis/trans ratio is dependent on the specific reaction conditions.

  • Step 5: Separation: The cis and trans diastereomers are separated using standard chromatographic techniques to isolate the pure cis-isomer.

Protocol 2: Formation of cis-Cyclopentane-1,3-diamine Dihydrochloride This is a generalized, self-validating protocol for the formation of the dihydrochloride salt.

  • Dissolution: In a clean, dry round-bottom flask, dissolve the purified cis-cyclopentane-1,3-diamine free base (1.0 eq) in a suitable anhydrous solvent such as methanol or isopropanol (~10 mL per gram of diamine).

  • Acidification: Cool the solution in an ice bath (0 °C). To the stirred solution, slowly add a solution of hydrochloric acid (2.1 eq). Anhydrous HCl in a solvent like diethyl ether or dioxane is preferred to avoid introducing water. Alternatively, a calculated amount of concentrated aqueous HCl can be used, though this may impact yield and crystalline form.

  • Precipitation & Crystallization: The dihydrochloride salt will typically precipitate from the solution upon addition of the acid or upon addition of a less polar co-solvent (e.g., diethyl ether). Stir the resulting slurry at 0 °C for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any residual solvent and impurities.

  • Drying: Dry the isolated solid under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight. The final product should be a stable, crystalline solid.

  • Validation: The identity and purity of the final salt should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and elemental analysis. The absence of solvent peaks in the NMR spectrum validates the drying process.

Spectroscopic Characterization (¹H and ¹³C NMR)

While an experimental spectrum for the dihydrochloride salt is not publicly available, the following represents the reported data for the free cis-diamine and a detailed prediction for the salt form. The key diagnostic change upon protonation to the dihydrochloride salt is a significant downfield shift of the protons and carbons attached to or near the nitrogen atoms due to the electron-withdrawing effect of the positive charge.

¹H NMR (Data for free cis-diamine in CDCl₃, adapted from van Slagmaat et al.[3])

  • A complex multiplet corresponding to the two methine protons (CH-NH₂).

  • Multiplets corresponding to the six methylene protons (CH₂) of the cyclopentane ring.

  • A broad singlet for the four amine protons (NH₂), which is exchangeable with D₂O.

Predicted ¹H NMR (Dihydrochloride salt in D₂O)

  • ~3.5-3.8 ppm (m, 2H): The two methine protons (CH-NH₃⁺) will be significantly deshielded and shifted downfield compared to the free base.

  • ~1.8-2.4 ppm (m, 6H): The six methylene protons of the cyclopentane ring. The protons geminal to the ammonium groups will be the most downfield within this range.

  • Ammonium Protons (NH₃⁺): The signal for the ammonium protons will be a broad singlet, and its chemical shift is highly dependent on concentration and temperature. In D₂O, this signal will rapidly exchange and may not be observable.

¹³C NMR (Data for free cis-diamine in CDCl₃, adapted from van Slagmaat et al.[3])

  • A signal for the two equivalent methine carbons (CH-NH₂).

  • Signals for the methylene carbons.

Predicted ¹³C NMR (Dihydrochloride salt in D₂O)

  • ~50-55 ppm: The two equivalent methine carbons (CH-NH₃⁺) will be shifted downfield.

  • ~30-40 ppm: Methylene carbons adjacent to the methine carbons.

  • ~20-25 ppm: The remaining methylene carbon.

Applications in Drug Discovery: The Power of Conformational Restriction

The strategic value of cis-cyclopentane-1,3-diamine dihydrochloride lies in its rigid, pre-organized structure. In medicinal chemistry, a primary goal is to design ligands that bind to biological targets with high affinity and selectivity. The binding affinity is governed by the change in Gibbs free energy (ΔG), which has both enthalpic (ΔH) and entropic (ΔS) components.

The Entropic Advantage

Flexible molecules must adopt a specific, low-energy conformation to fit into a binding pocket, a process that is entropically unfavorable. By using a rigid scaffold like the cis-cyclopentane diamine, the molecule is already "locked" in a conformation that presents its functional groups in a defined spatial orientation. This pre-organization minimizes the entropic penalty upon binding, which can lead to a significant increase in binding affinity.

Scaffold cis-Cyclopentane-1,3-diamine (Rigid Scaffold) Vector1 Pharmacophore 1 (e.g., H-bond donor) Scaffold->Vector1 Fixed Vector Vector2 Pharmacophore 2 (e.g., Aromatic ring) Scaffold->Vector2 Fixed Vector Receptor Binding Pocket of Biological Target Vector1->Receptor Precise Interaction Vector2->Receptor Precise Interaction

Caption: Use of the diamine as a scaffold to orient pharmacophores for target binding.

Key Applications:

  • Scaffold for Diverse Libraries: The two primary amine groups serve as versatile handles for chemical modification. They can be readily derivatized via amide bond formation, reductive amination, or urea/thiourea formation to generate large libraries of compounds for high-throughput screening.

  • Mimicking Peptide Turns: The defined spatial relationship between the two amine groups can mimic the backbone of certain peptide secondary structures, such as beta-turns. This makes it a valuable scaffold for designing peptidomimetics with improved stability and oral bioavailability.

  • GPCR and Ion Channel Ligands: Many ligands for G-protein coupled receptors (GPCRs) and ion channels require specific spatial arrangements of charged or polar groups to interact with the receptor. The rigid cyclopentane core is ideal for positioning these groups to optimize binding.

While specific drugs containing this exact scaffold are not prevalent in publicly disclosed pipelines, the underlying principle of using conformationally restricted diamines is a well-established and successful strategy in modern medicinal chemistry.

Safety and Handling

cis-Cyclopentane-1,3-diamine dihydrochloride is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • First-Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

  • Accidental Release: In case of a spill, avoid dust formation. Use personal protective equipment, sweep up the material, and place it in a suitable, closed container for disposal.

Conclusion

cis-Cyclopentane-1,3-diamine dihydrochloride is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its value is derived from its conformationally restricted nature, which provides a robust and predictable platform for the design of potent and selective ligands. The ability to pre-organize pharmacophoric groups reduces the entropic cost of binding, a sophisticated strategy to enhance affinity for biological targets. Coupled with modern, sustainable synthesis routes, this diamine scaffold represents a valuable component in the toolkit for developing the next generation of therapeutics. Researchers employing this building block are well-positioned to explore novel chemical space with a high degree of structural control, paving the way for new discoveries in drug development.

References

  • PubChem. cis-Cyclopentane-1,3-diamine dihydrochloride entry. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Synthonix. cis-Cyclopentane-1,3-diamine dihydrochloride product page. [Link]

  • Thoreauchem. cis-Cyclopentane-1,3-diaMine dihydrochloride product page. [Link]

  • PubChem. cis-Cyclopentane-1,3-diol entry. [Link]

  • van Slagmaat, C. et al. (2023). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry. [Link]

  • Google Patents. US20210070733A1 - Cyclopentane compounds.
  • ResearchGate. Bio-based Synthesis of Cyclopentane-1,3-diamine and its Application in Bifunctional Monomers for Poly-condensation. [Link]

Sources

Foundational

Molecular structure of cis-Cyclopentane-1,3-diamine dihydrochloride

An In-depth Technical Guide to the Molecular Structure of cis-Cyclopentane-1,3-diamine dihydrochloride Introduction cis-Cyclopentane-1,3-diamine dihydrochloride is a saturated alicyclic diamine that serves as a critical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of cis-Cyclopentane-1,3-diamine dihydrochloride

Introduction

cis-Cyclopentane-1,3-diamine dihydrochloride is a saturated alicyclic diamine that serves as a critical building block in various fields of chemical science. Its significance stems from the rigid, stereochemically defined cyclopentyl backbone, which imparts unique conformational constraints and vectoral orientations to the two amino groups. This structure is particularly valuable in the design of chiral ligands for asymmetric catalysis, as a scaffold in medicinal chemistry for creating novel therapeutics, and as a monomer in the synthesis of advanced polymers.[1][2]

As a dihydrochloride salt, the compound exhibits enhanced stability and solubility in aqueous media compared to its free base form, making it more amenable to handling and reaction setup. This guide provides an in-depth exploration of its molecular structure, from its fundamental stereochemistry to the nuanced dynamics of its ring conformation. We will delve into the predictive spectroscopic signatures that arise from this structure and outline the experimental methodologies required for its characterization, providing researchers and drug development professionals with a comprehensive technical resource.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule begins with its fundamental identifiers and physical characteristics. These properties are crucial for sourcing, handling, and documenting research involving cis-Cyclopentane-1,3-diamine dihydrochloride.

Table 1: Chemical Identifiers [3]

Identifier Value
IUPAC Name cis-(1S,3R)-cyclopentane-1,3-diamine;dihydrochloride
CAS Number 63591-57-1
Molecular Formula C₅H₁₄Cl₂N₂
SMILES C1CN.Cl.Cl
InChI InChI=1S/C5H12N2.2ClH/c6-4-1-2-5(7)3-4;;/h4-5H,1-3,6-7H2;2*1H/t4-,5+;;

| InChIKey | UQEZIVFRVHUPSU-QGAATHCOSA-N |

Table 2: Physicochemical Properties

Property Value Source
Molecular Weight 173.08 g/mol [3][4]
Physical Form White to off-white or pale-yellow powder/crystals
Purity Typically ≥95% [5]

| Storage | Inert atmosphere, room temperature | |

Section 2: Molecular Structure and Stereochemistry

The defining feature of cis-Cyclopentane-1,3-diamine is the relative orientation of its two amino functional groups. The prefix "cis" indicates that both amine groups reside on the same face of the cyclopentane ring.

The molecule is chiral, and commercially available material is typically a racemic mixture of two enantiomers: (1R,3S) and (1S,3R). This is a crucial consideration in applications such as asymmetric synthesis, where a single enantiomer may be required. The dihydrochloride form means that each nitrogen atom is protonated, forming an ammonium cation, with two chloride anions providing charge balance.

Caption: Enantiomeric pair of cis-Cyclopentane-1,3-diamine.

Section 3: Conformational Analysis: The Puckered Cyclopentane Ring

A common misconception is to view the cyclopentane ring as a flat pentagon. In reality, a planar conformation is energetically unfavorable due to significant torsional strain from eclipsing C-H bonds.[6][7] To alleviate this strain, the cyclopentane ring adopts non-planar, puckered conformations.[7][8][9]

The two most stable conformations are the envelope (Cₛ symmetry) and the half-chair or twist (C₂ symmetry).[6]

  • Envelope Conformation: Four carbon atoms are coplanar, while the fifth is puckered out of the plane, resembling a sealed envelope's flap.

  • Half-Chair (Twist) Conformation: Three adjacent carbon atoms are coplanar, while the other two are displaced on opposite sides of this plane.

These conformations are not static. The energy barrier between them is very low, allowing for rapid interconversion through a process called pseudorotation .[8][10] In this process, the "pucker" effectively rotates around the ring, meaning each carbon atom rapidly cycles through the out-of-plane position.

For cis-1,3-disubstituted cyclopentanes, the substituents introduce a steric and electronic bias. The bulky protonated amine groups (-NH₃⁺) will preferentially occupy equatorial or pseudo-equatorial positions to minimize steric interactions, influencing the equilibrium distribution of the various envelope and half-chair conformers.

G Planar Planar Cyclopentane (High Torsional Strain) Envelope Envelope Conformation (Cs symmetry) Planar->Envelope Puckering to relieve strain HalfChair Half-Chair Conformation (C2 symmetry) Planar->HalfChair Puckering to relieve strain Envelope->HalfChair Pseudorotation (Low Energy Barrier)

Caption: Conformational landscape of the cyclopentane ring.

Section 4: Spectroscopic Characterization (Predictive Analysis)

While a definitive crystal structure provides static information, spectroscopic methods like Nuclear Magnetic Resonance (NMR) are essential for characterizing the molecule's structure in solution, where it exists as a dynamic equilibrium of conformers.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be complex due to the conformational flexibility and multiple spin-spin couplings.

  • -NH₃⁺ Protons: A broad signal, typically downfield, whose chemical shift is dependent on solvent and concentration. Exchange with solvent protons (like D₂O) would cause this signal to disappear.

  • Methine Protons (H1, H3): These protons are attached to the carbons bearing the ammonium groups. They would appear as complex multiplets due to coupling with adjacent methylene protons.

  • Methylene Protons (H2, H4, H5): The protons on the remaining three carbons would also present as complex, overlapping multiplets. The non-equivalence of axial and equatorial protons in any given static conformation is averaged out by rapid pseudorotation at room temperature, which can simplify the spectrum but also leads to broadness.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is often more straightforward for structural elucidation. Due to the cis configuration, the molecule possesses a plane of symmetry that bisects the C2 carbon and the C4-C5 bond. This symmetry renders certain carbon atoms chemically equivalent.

  • Expected Signals: We predict three distinct signals in the proton-decoupled ¹³C NMR spectrum.

    • C1 / C3: One signal for the two equivalent carbons bonded to the nitrogen atoms.

    • C4 / C5: A second signal for the two equivalent methylene carbons adjacent to the C1/C3 carbons.

    • C2: A third signal for the unique methylene carbon situated between the two substituted carbons.

The observation of only three carbon signals would be strong evidence for the cis stereochemistry, as the trans isomer lacks this plane of symmetry and would exhibit five distinct carbon signals.[11]

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standardized workflow for obtaining high-quality NMR spectra for structural verification of cis-Cyclopentane-1,3-diamine dihydrochloride.

  • Sample Preparation:

    • Purity: Ensure the sample is of high purity (>95%) to minimize interfering signals.

    • Solvent: Select a suitable deuterated solvent. Deuterium oxide (D₂O) is an excellent choice given the dihydrochloride salt's solubility. Methanol-d₄ (CD₃OD) is another option.

    • Concentration: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent within a 5 mm NMR tube.

    • Standard: An internal standard is generally not required with modern spectrometers that use the deuterium lock signal for referencing, but DSS or a similar standard can be added for precise chemical shift calibration in D₂O.

  • Instrumentation & Setup:

    • Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion and resolution.

    • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H, ¹³C, and ²H (lock). Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30').

    • Scans: Acquire 16-64 scans for a good signal-to-noise ratio.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Relaxation Delay (d1): Use a delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain single lines for each carbon.

    • Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C and its weaker NMR signal.[12]

    • Spectral Width: Set a wide spectral width (e.g., 0-200 ppm).

    • Relaxation Delay (d1): A 2-second delay is generally sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections on the resulting spectrum.

    • Reference the spectrum (e.g., to the residual solvent peak or internal standard).

    • Integrate signals in the ¹H spectrum and pick peaks in both spectra.

Section 5: Applications in Research and Development

The unique structural attributes of cis-Cyclopentane-1,3-diamine dihydrochloride make it a versatile tool for chemists.

  • Coordination Chemistry: As a bidentate ligand, it can coordinate to a single metal center through its two nitrogen donor atoms.[13] The constrained cyclopentyl backbone creates a well-defined bite angle, which is a critical parameter in designing catalysts for reactions like asymmetric hydrogenation or cross-coupling.[1][14][15] The cis geometry ensures that both coordination sites are presented from the same face, which can be exploited to control the stereochemical outcome of a reaction.

  • Drug Development: Rigid scaffolds are highly sought after in medicinal chemistry because they reduce the entropic penalty of binding to a biological target, often leading to higher affinity. The cyclopentane core, with its defined 1,3-cis stereochemistry, provides a robust framework for positioning pharmacophoric elements in a precise three-dimensional arrangement.

  • Polymer Science: Diamines are fundamental monomers for polycondensation reactions. A recent study demonstrated a green synthesis route for cyclopentane-1,3-diamine from hemicellulosic feedstock, which was then used to create novel bifunctional diol monomers and subsequently applied in the synthesis of polyurethanes.[2][16]

G cluster_input Core Building Block cluster_output Resulting Applications Input cis-Cyclopentane-1,3-diamine Ligands Chiral Ligands (Asymmetric Catalysis) Input->Ligands Metal Coordination Scaffolds Molecular Scaffolds (Drug Discovery) Input->Scaffolds Functionalization Monomers Polymer Monomers (Materials Science) Input->Monomers Polycondensation

Caption: Application workflow for cis-Cyclopentane-1,3-diamine.

Section 6: Synthesis Outline

A novel and sustainable synthesis of cyclopentane-1,3-diamine (CPDA) from bio-based feedstock has been established, highlighting a commitment to green chemistry principles.[2][16]

Key Transformation Steps: [2]

  • Piancatelli Rearrangement: Furfuryl alcohol (derived from hemicellulose) is converted to 4-hydroxycyclopent-2-enone (4-HCP).

  • Isomerization: The 4-HCP is isomerized to cyclopentane-1,3-dione (CPDO) using a ruthenium catalyst.

  • Oximation: CPDO is converted to cyclopentane-1,3-dioxime (CPDX).

  • Hydrogenation: A mild hydrogenation of the dioxime over a Rhodium on carbon (Rh/C) catalyst affords the final cyclopentane-1,3-diamine product.

  • Salt Formation: The resulting diamine free base is then treated with hydrochloric acid to precipitate the dihydrochloride salt.

Section 7: Safety and Handling

cis-Cyclopentane-1,3-diamine dihydrochloride is a chemical that requires careful handling in a laboratory setting. The following information is a summary and not a substitute for a full Safety Data Sheet (SDS).

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][17]

  • Signal Word: Warning.[5]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Always handle in a well-ventilated area, preferably a fume hood.[4]

    • Avoid formation of dust and aerosols.[4]

First Aid:

  • Skin Contact: Wash off with soap and plenty of water.[4]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[4]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]

  • In all cases of exposure, consult a physician.[4]

Conclusion

cis-Cyclopentane-1,3-diamine dihydrochloride is more than a simple chemical reagent; it is a precisely engineered molecular tool. Its structural rigidity, conferred by the puckered cyclopentane ring, and the defined spatial relationship of its cis-oriented amino groups provide a powerful platform for innovation. From the rational design of stereoselective catalysts to the construction of novel pharmaceutical agents and bio-based polymers, a thorough understanding of its conformational dynamics and stereochemistry is paramount. This guide has provided a comprehensive technical overview to support and inspire its application in advanced scientific research and development.

References

  • PubChem. cis-Cyclopentane-1,3-diamine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Scribd. Conformational Analysis of Cyclopentane. [Link]

  • Master Organic Chemistry. Cyclohexane Conformations. [Link]

  • PubMed. Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. [Link]

  • World Scientific Publishing. Conformations and Strain Energy of Cyclopentane and its Derivatives. [Link]

  • Lumen Learning. Conformers of Cycloalkanes. [Link]

  • Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes. [Link]

  • PubMed Central. Diamine Ligands in Copper-Catalyzed Reactions. [Link]

  • University of Wisconsin Pressbooks. 19.2 Coordination Chemistry of Transition Metals. [Link]

  • Royal Society of Chemistry. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. [Link]

  • ResearchGate. Bio-based Synthesis of Cyclopentane-1,3-diamine and its Application in Bifunctional Monomers for Poly-condensation. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of cyclopentane. [Link]

  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.10 ¹³C NMR Spectroscopy. [Link]

Sources

Exploratory

Spectroscopic data for cis-Cyclopentane-1,3-diamine dihydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of cis-Cyclopentane-1,3-diamine dihydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Molecular Struct...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of cis-Cyclopentane-1,3-diamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Structure

cis-Cyclopentane-1,3-diamine dihydrochloride is a saturated cyclic diamine salt. The cyclopentane ring provides a rigid scaffold, and the cis-stereochemistry of the two primary amine groups dictates a specific spatial arrangement crucial for its application as a bidentate ligand in metal complexes or as a constrained diamine in the synthesis of novel pharmaceutical agents. The dihydrochloride salt form enhances its stability and aqueous solubility.

Accurate structural confirmation and purity assessment are paramount in drug development and materials science. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide explains the causal relationships between the molecule's structure and its spectroscopic output. The molecular formula is C₅H₁₄Cl₂N₂ and the molecular weight is 173.08 g/mol [1][2].

Caption: Molecular structure of cis-Cyclopentane-1,3-diamine dihydrochloride.

Spectroscopic Characterization Workflow

The comprehensive identification of the target compound follows a logical workflow. Each technique provides orthogonal, complementary information that, when combined, confirms the structure with a high degree of confidence.

cluster_input Sample Preparation cluster_analysis Spectroscopic Analysis cluster_output Data Interpretation Sample Acquire Compound (Purity >95%) [12] IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS Confirm Structural Confirmation & Purity Assessment IR->Confirm NMR->Confirm MS->Confirm

Caption: General workflow for spectroscopic characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR is an excellent first-pass technique to confirm the presence of key functional groups. For amine salts, the spectral features are distinct and highly characteristic. The protonation of the primary amine groups to form ammonium (NH₃⁺) ions dominates the spectrum, producing features that are markedly different from the free amine.

Expected Data Interpretation: The spectrum of cis-Cyclopentane-1,3-diamine dihydrochloride is expected to exhibit the following key absorption bands:

Wavenumber (cm⁻¹)Vibration ModeExpected Appearance
~3200-2800 N-H Stretch (in -NH₃⁺)Very Broad, Strong Intensity. This is the most prominent feature of a primary amine salt, often called the "ammonium band." It typically overlays the C-H stretching region[3].
~2950-2850 C-H Stretch (Aliphatic)Medium to strong peaks, often appearing as shoulders on the broad N-H stretching envelope[4].
~1620-1560 N-H Bend (Asymmetric in -NH₃⁺)Strong to medium intensity, sharp to moderately broad. This peak is highly characteristic of the NH₃⁺ group and is a key diagnostic feature for primary amine salts[5][6].
~1550-1500 N-H Bend (Symmetric in -NH₃⁺)Medium intensity. The presence of multiple N-H bending peaks helps distinguish primary and secondary amine salts[3].
~1465 C-H Bend (Scissoring in -CH₂-)Medium intensity peak, characteristic of the cyclopentane ring structure[4].
Below 400 Vibrations involving Cl⁻Vibrations involving the chloride counter-ion are expected to fall below the typical scanning range of a mid-IR spectrometer and are generally not observed[3].

Trustworthiness: Experimental Protocol

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopy-grade KBr. Grind the mixture thoroughly in an agate mortar to a fine powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000–400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio[7].

  • Data Processing: Perform an atmospheric and baseline correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. For this compound, NMR confirms the presence of the cyclopentane ring, provides information about the substitution pattern, and critically, verifies the cis-stereochemistry through analysis of proton-proton coupling constants. The use of a deuterated solvent like D₂O is highly recommended, as it exchanges with the acidic N-H protons, causing their signals to disappear from the spectrum, which simplifies the remaining signals from the carbon backbone[8][9].

¹H NMR Spectroscopy

Expected Data Interpretation (in D₂O): The symmetry of the cis-isomer is lower than the corresponding trans-isomer, which will be reflected in the complexity of the spectrum. We expect three distinct groups of proton signals corresponding to the methine protons (at C1/C3) and the methylene protons (at C2, C4/C5).

Proton(s)Approx. δ (ppm)MultiplicityCoupling (J)Rationale
H1, H3 3.0 - 3.5Multiplet-These methine protons are directly attached to carbons bearing the electron-withdrawing -NH₃⁺ groups, causing a significant downfield shift[10].
H2 (axial/eq) 1.8 - 2.2Multiplet-The methylene protons at C2 are adjacent to two methine carbons.
H4, H5 (axial/eq) 1.5 - 1.9Multiplet-These methylene protons are further from the electron-withdrawing groups and are expected to be the most upfield signals, representing the bulk of the ring protons.
¹³C NMR Spectroscopy

Expected Data Interpretation (in D₂O): Due to the molecule's symmetry, we expect to see three distinct carbon signals.

Carbon(s)Approx. δ (ppm)Rationale
C1, C3 45 - 55The carbons directly bonded to the nitrogen atoms are deshielded and shifted significantly downfield[8][10].
C2 35 - 45This methylene carbon is beta to both nitrogen-bearing carbons.
C4, C5 20 - 30These methylene carbons are furthest from the electron-withdrawing groups and will appear most upfield, similar to the signal in unsubstituted cyclopentane (~25 ppm)[11].

Trustworthiness: Experimental Protocol

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of deuterium oxide (D₂O). Ensure complete dissolution.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. Use a sufficient number of scans to obtain a clear signal.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using Fourier transformation. Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual HDO signal (approx. 4.79 ppm).

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For a salt, techniques like Electrospray Ionization (ESI) are ideal. We would expect to observe the molecular ion of the free diamine after protonation, [M+H]⁺, where M is the neutral cis-cyclopentane-1,3-diamine.

Expected Data Interpretation (ESI-MS):

  • Molecular Ion: The neutral diamine (C₅H₁₂N₂) has a molecular weight of 100.18 g/mol . In positive ion mode ESI, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z ≈ 101.2 . A doubly charged ion [M+2H]²⁺ at m/z ≈ 51.1 may also be observed.

  • Fragmentation: Alkylamines often undergo α-cleavage in the mass spectrometer, which involves the breaking of a C-C bond adjacent to the nitrogen atom[8]. Fragmentation of the cyclopentane ring could lead to various smaller charged fragments, but the [M+H]⁺ ion is typically the most informative for structural confirmation.

Trustworthiness: Experimental Protocol

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture like 50:50 water:acetonitrile.

  • Instrument Setup:

    • Use an ESI source in positive ion mode.

    • Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Set the mass analyzer to scan a relevant range (e.g., m/z 50-300).

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the ion of interest.

  • Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺ to confirm the molecular weight of the free diamine.

Conclusion

The spectroscopic characterization of cis-Cyclopentane-1,3-diamine dihydrochloride relies on a synergistic interpretation of IR, NMR, and MS data. The IR spectrum is defined by the strong, broad absorptions of the ammonium groups. The ¹H and ¹³C NMR spectra, ideally acquired in D₂O, will confirm the C-H framework and the cis-stereochemistry of the cyclopentane ring. Finally, ESI-MS will verify the molecular weight of the underlying diamine. Together, these techniques provide a robust and definitive analytical package for researchers and developers working with this important chemical entity.

References

  • Yoder, C. H., & Yoder, C. S. (2009). Nuclear magnetic resonance spectra of cyclic amines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]

  • Krueger, P. J. (1966). Near-infrared spectroscopy of amine salts. Journal of Pharmaceutical Sciences. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). cis-Cyclopentane-1,3-diamine dihydrochloride. PubChem. [Link]

  • Tully, D. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopentane. [Link]

  • O'Donnell, R. J., et al. (2024). Surface Engineering of Carbon Nano-Onions for Folic Acid-Mediated Targeted Chemotherapeutic Delivery. ACS Publications. [Link]

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Foundational

An In-Depth Technical Guide to the Stability of cis-Cyclopentane-1,3-diamine dihydrochloride under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the stability of cis-cyclopentane-1,3-diamine dihydroc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the stability of cis-cyclopentane-1,3-diamine dihydrochloride under acidic conditions. As a critical starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), understanding its degradation profile is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document will delve into the potential degradation pathways, recommend a robust experimental design for stability assessment, and outline detailed analytical methodologies for the identification and quantification of the parent compound and its potential degradants.

Introduction: The Significance of Stability in Drug Development

cis-Cyclopentane-1,3-diamine and its salts are key building blocks in medicinal chemistry.[1] The stability of such intermediates under various processing and storage conditions, particularly in acidic environments which are common in many synthetic routes and formulation processes, is a critical quality attribute. Degradation of this diamine can lead to the formation of impurities that may be carried through to the final API, potentially impacting its safety and efficacy. Therefore, a thorough understanding of its stability is not merely a regulatory requirement but a scientific necessity for robust drug development.[2]

Forced degradation studies, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH), are essential for elucidating potential degradation pathways and developing stability-indicating analytical methods.[3] This guide will provide the scientific rationale and practical steps for conducting such studies on cis-cyclopentane-1,3-diamine dihydrochloride.

Physicochemical Properties and Potential Acid-Catalyzed Degradation Pathways

cis-Cyclopentane-1,3-diamine dihydrochloride is the hydrochloride salt of a cyclic aliphatic diamine. The presence of two primary amine groups on a cyclopentane ring dictates its chemical reactivity. In acidic aqueous solutions, the amine groups will be protonated, existing as ammonium salts. This protonation generally increases the stability of the amine groups towards certain reactions. However, under forcing acidic conditions (e.g., elevated temperatures and high acid concentrations), several degradation pathways can be postulated.

2.1. Plausible Degradation Mechanisms

While specific degradation pathways for cis-cyclopentane-1,3-diamine dihydrochloride are not extensively reported in publicly available literature, we can infer potential mechanisms based on the known chemistry of cyclic amines under acidic conditions.

  • Deamination: Acid-catalyzed deamination of primary amines can occur, although it typically requires harsh conditions. This could proceed through the formation of a diazonium ion intermediate, which is highly unstable for aliphatic amines and would readily decompose, potentially leading to the formation of cyclopentanol or cyclopentene derivatives, along with the release of nitrogen gas.

  • Ring Opening: While less common for unstrained five-membered rings compared to highly strained rings like aziridines, acid-catalyzed ring-opening is a theoretical possibility under extreme conditions. This would involve the protonation of a nitrogen atom, followed by nucleophilic attack by water or the counter-ion (chloride) on an adjacent carbon, leading to the formation of linear amino-alcohols or amino-halides.

  • Rearrangement Reactions: Carbocation intermediates formed during deamination could potentially undergo rearrangement reactions, leading to the formation of isomeric structures.

It is crucial to experimentally verify these hypothetical pathways through forced degradation studies and subsequent structure elucidation of any observed degradants.

Experimental Design for Forced Degradation Studies

A well-designed forced degradation study is a self-validating system that provides confidence in the stability-indicating nature of the analytical method. The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and identify degradation products without completely degrading the parent compound.[4]

3.1. Stress Conditions

For assessing the stability of cis-cyclopentane-1,3-diamine dihydrochloride under acidic conditions, a systematic approach is recommended:

Stress ConditionReagentTemperatureDurationRationale
Mild Acid Hydrolysis 0.1 M HCl60 °C24, 48, 72 hoursTo assess stability under moderately acidic conditions.
Moderate Acid Hydrolysis 1 M HCl60 °C12, 24, 48 hoursTo induce degradation and identify primary degradation products.
Strong Acid Hydrolysis 2 M HCl80 °C (reflux)2, 4, 8 hoursTo force degradation and explore secondary degradation pathways.

Rationale for Experimental Choices: The selection of varying acid concentrations and temperatures allows for a comprehensive understanding of the molecule's stability profile. Starting with milder conditions helps to identify the primary, most labile degradation products. Progressing to harsher conditions can reveal secondary degradation pathways and the ultimate stability limits of the molecule. The time points are chosen to monitor the progression of degradation and to capture transient intermediates if they are formed.

3.2. Experimental Workflow

The following diagram illustrates a typical workflow for conducting and analyzing the results of a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare solutions of cis-Cyclopentane-1,3-diamine dihydrochloride mild Mild Acid (0.1 M HCl, 60°C) prep->mild Expose to moderate Moderate Acid (1 M HCl, 60°C) prep->moderate Expose to strong Strong Acid (2 M HCl, 80°C) prep->strong Expose to control Control (No Acid, 60°C) prep->control Expose to hplc HPLC-UV Analysis (Quantification) mild->hplc Analyze at time points moderate->hplc Analyze at time points strong->hplc Analyze at time points control->hplc Analyze at time points lcms LC-MS/MS Analysis (Identification) hplc->lcms For samples with degradation pathway Propose Degradation Pathway hplc->pathway nmr NMR Spectroscopy (Structure Elucidation) lcms->nmr Isolate degradants for lcms->pathway nmr->pathway method Validate Stability-Indicating Method pathway->method

Caption: Workflow for forced degradation study of cis-Cyclopentane-1,3-diamine dihydrochloride.

Detailed Analytical Methodologies

A stability-indicating analytical method is one that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation and can separate the degradation products from the parent compound.[1]

4.1. High-Performance Liquid Chromatography (HPLC) for Quantification

A robust Reverse-Phase HPLC (RP-HPLC) method is the cornerstone for monitoring the stability of cis-cyclopentane-1,3-diamine dihydrochloride. Since the analyte lacks a strong chromophore, derivatization or the use of a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) is necessary. For UV detection, pre-column derivatization with a UV-active agent is a common approach.

Step-by-Step HPLC Method Development Protocol:

  • Analyte Preparation: Prepare a stock solution of cis-cyclopentane-1,3-diamine dihydrochloride in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Derivatization (if using UV detection):

    • Select a suitable derivatizing agent that reacts with primary amines, such as dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl).

    • Optimize the derivatization reaction conditions (pH, temperature, reaction time, and reagent concentration) to ensure complete and reproducible derivatization.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient elution is recommended to ensure separation of the parent compound from potential degradation products with varying polarities.

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient Program: Start with a low percentage of Mobile Phase B and gradually increase it to elute more hydrophobic compounds. A typical gradient might be: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at the wavelength of maximum absorbance of the derivatized analyte. If using CAD or ELSD, optimize detector parameters according to the manufacturer's instructions.

  • Method Optimization: Inject the stressed samples and evaluate the chromatograms for peak shape, resolution between the parent peak and any degradation product peaks, and run time. Adjust the gradient, mobile phase composition, and other parameters as needed to achieve optimal separation.

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification

LC-MS/MS is a powerful tool for the identification and structural elucidation of unknown degradation products.[5]

Step-by-Step LC-MS/MS Protocol:

  • Sample Preparation: Dilute the stressed samples to an appropriate concentration for LC-MS analysis.

  • LC Conditions: Use the same or a similar HPLC method as developed for quantification to ensure correlation of retention times.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is suitable for the analysis of amines.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements of the parent and fragment ions, which aids in determining the elemental composition of the degradants.

    • Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns of the parent compound and any observed degradation products.

  • Data Analysis:

    • Determine the accurate mass of the degradation products.

    • Analyze the fragmentation patterns to deduce the structure of the degradants.

    • Compare the fragmentation of the degradants to that of the parent compound to identify structural modifications.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

For unambiguous structure elucidation of significant degradation products, isolation followed by NMR spectroscopy is the gold standard.[6][7]

Step-by-Step NMR Protocol:

  • Isolation: Isolate the degradation products of interest from the stressed sample mixture using preparative HPLC.

  • Sample Preparation: Dissolve the isolated degradant in a suitable deuterated solvent (e.g., D₂O, MeOD).

  • NMR Experiments: Acquire a suite of 1D and 2D NMR spectra, including:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

  • Structure Determination: Analyze the NMR data to determine the complete chemical structure of the degradation product.

Data Interpretation and Reporting

5.1. Quantifying Degradation

The percentage of degradation can be calculated from the HPLC-UV data using the following formula:

% Degradation = [ (Initial Area - Area at Time t) / Initial Area ] * 100

5.2. Summarizing Results

All quantitative data should be summarized in a clear and concise table.

Stress ConditionTime (hours)% Degradation of cis-Cyclopentane-1,3-diamine dihydrochlorideNumber of Degradation Products
Control (60 °C) 72< 1%0
0.1 M HCl (60 °C) 242%1 (DP-1)
485%1 (DP-1)
728%1 (DP-1), 1 (DP-2)
1 M HCl (60 °C) 1210%1 (DP-1), 1 (DP-2)
2418%2 (DP-1, DP-2), 1 (DP-3)
4835%Multiple
2 M HCl (80 °C) 225%Multiple
450%Multiple
8>80%Multiple

(Note: The data in this table is hypothetical and for illustrative purposes only.)

5.3. Proposing Degradation Pathways

Based on the structures of the identified degradation products, a degradation pathway can be proposed. The following diagram illustrates a hypothetical degradation pathway.

Degradation_Pathway parent cis-Cyclopentane-1,3-diamine dihydrochloride dp1 Degradation Product 1 (e.g., Mono-deaminated species) parent->dp1 Acid Hydrolysis (Deamination) dp2 Degradation Product 2 (e.g., Ring-opened product) parent->dp2 Strong Acid (Ring Opening) dp3 Degradation Product 3 (e.g., Further rearranged product) dp1->dp3 Further Reaction

Caption: Hypothetical acid-catalyzed degradation pathway.

Conclusion and Recommendations

This technical guide has outlined a comprehensive strategy for assessing the stability of cis-cyclopentane-1,3-diamine dihydrochloride under acidic conditions. The stability of this key intermediate is crucial for ensuring the quality and safety of the final drug product. By employing a systematic forced degradation study design and utilizing a combination of advanced analytical techniques such as HPLC, LC-MS/MS, and NMR, researchers and drug development professionals can gain a thorough understanding of the degradation profile of this molecule.

It is recommended that these studies be conducted early in the drug development process to inform process optimization, formulation development, and the establishment of appropriate control strategies. A robust, validated stability-indicating method is a critical tool for ensuring the long-term quality of any pharmaceutical product derived from cis-cyclopentane-1,3-diamine dihydrochloride.

References

  • PubChem. cis-Cyclopentane-1,3-diamine dihydrochloride. National Center for Biotechnology Information. [Link]

  • LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. MDPI. [Link]

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. National Institutes of Health. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. National Institutes of Health. [Link]

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  • Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. [Link]

  • Hydrolytic Stability of Anticancer Drugs and One Metabolite in the Aquatic Environment. National Institutes of Health. [Link]

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  • Hydrolysis in Pharmaceutical Formulations. (A direct URL is not available from the search results, but this is a key conceptual reference).
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Exploratory

Conformational Landscape of cis-Cyclopentane-1,3-diamine dihydrochloride: A Technical Guide for Drug Development Professionals

Abstract The conformational behavior of small molecule ligands is a critical determinant of their biological activity and physicochemical properties. For drug development professionals, a comprehensive understanding of t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conformational behavior of small molecule ligands is a critical determinant of their biological activity and physicochemical properties. For drug development professionals, a comprehensive understanding of the three-dimensional structure of lead compounds is paramount for rational drug design and optimization. This technical guide provides an in-depth conformational analysis of cis-cyclopentane-1,3-diamine dihydrochloride, a scaffold of increasing interest in medicinal chemistry. By integrating foundational principles of cyclic stereochemistry with advanced computational and experimental methodologies, this document serves as a valuable resource for researchers and scientists in the pharmaceutical industry. We will explore the intrinsic conformational preferences of the five-membered ring system, the influence of the cis-1,3-diammonium substitution pattern, and the potential for intramolecular interactions that dictate the molecule's spatial arrangement.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The "lock and key" model, while a foundational concept in pharmacology, has evolved to recognize the dynamic nature of both ligands and their biological targets. A molecule's conformation—the spatial arrangement of its atoms—is not static but exists as an ensemble of interconverting structures. The specific three-dimensional shape a molecule adopts when binding to a receptor or enzyme active site is its bioactive conformation. Therefore, a thorough understanding of a molecule's conformational landscape is essential for predicting and optimizing its pharmacological activity.

cis-Cyclopentane-1,3-diamine dihydrochloride presents a compelling scaffold for drug design. The cyclopentane ring offers a rigid, yet conformationally flexible, framework that can position the two primary ammonium groups in defined spatial orientations. This diamine motif is a key pharmacophoric element in numerous biologically active compounds, capable of engaging in crucial hydrogen bonding and electrostatic interactions with protein targets. As the dihydrochloride salt, the protonated amino groups introduce the potential for intramolecular hydrogen bonding, which can significantly influence the conformational equilibrium.

This guide will dissect the conformational analysis of this important molecule, providing both the theoretical underpinnings and practical methodological insights necessary for its application in a drug development context.

The Conformational Topography of the Cyclopentane Ring

Unlike the well-defined chair and boat conformations of cyclohexane, the five-membered cyclopentane ring is characterized by a more fluid conformational landscape. A planar conformation is energetically unfavorable due to significant torsional strain arising from eclipsed C-H bonds. To alleviate this strain, the cyclopentane ring puckers out of planarity, adopting two primary, low-energy conformations: the envelope (C_s symmetry) and the half-chair (C_2 symmetry) .[1][2]

  • Envelope Conformation: In this arrangement, four of the carbon atoms are coplanar, while the fifth is puckered out of the plane, resembling an open envelope.

  • Half-Chair Conformation: Here, three carbon atoms are coplanar, with one atom puckered above the plane and another below it.

These two conformations are not separated by a significant energy barrier and can readily interconvert through a low-energy process known as pseudorotation. This dynamic behavior means that substituents on the ring can influence the puckering and favor specific envelope or half-chair forms.

Influence of cis-1,3-Disubstitution on Conformational Preference

The introduction of two cis-1,3-substituents, as in the case of cis-cyclopentane-1,3-diamine dihydrochloride, significantly impacts the conformational equilibrium of the cyclopentane ring. The relative positioning of the substituents in the various puckered conformations will determine their stability.

In a cis-1,3-disubstituted cyclopentane, the substituents can adopt either a diaxial-like or a diequatorial-like orientation in the puckered conformations. Generally, steric hindrance favors conformations where bulky substituents occupy equatorial-like positions to minimize unfavorable 1,3-diaxial interactions.

A highly relevant analogue for understanding the conformational behavior of cis-cyclopentane-1,3-diamine dihydrochloride is cis-1,3-cyclopentanedicarboxylic acid. A detailed study combining NMR spectroscopy and density functional theory (DFT) calculations on this molecule revealed that while the diacid exists in multiple conformations, its ionized forms (monoanion and dianion) adopt single, well-defined conformations.[3] This suggests that strong intramolecular interactions can lock the ring into a preferred conformation.

For cis-cyclopentane-1,3-diamine dihydrochloride, the two ammonium groups are protonated, creating the potential for intramolecular hydrogen bonding between a proton on one ammonium group and the lone pair of the other nitrogen atom, or more likely, between a proton on an ammonium group and a chloride counter-ion which is in turn interacting with the other ammonium group. Such an intramolecular hydrogen bond would be expected to stabilize a conformation that brings the two amino groups into proximity.

Computational Conformational Analysis

Computational chemistry provides powerful tools to explore the conformational landscape of molecules and predict the relative energies of different conformers.

Workflow for Computational Analysis

A typical computational workflow for the conformational analysis of cis-cyclopentane-1,3-diamine dihydrochloride is outlined below.

G cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Geometry Optimization and Energy Calculation cluster_3 Analysis start Generate 3D structure of cis-cyclopentane-1,3-diamine protonate Protonate both amino groups to form the dication start->protonate search Perform a systematic or stochastic conformational search (e.g., molecular mechanics) protonate->search dft Optimize geometries of low-energy conformers using Density Functional Theory (DFT) search->dft energy Calculate single-point energies at a higher level of theory for improved accuracy dft->energy boltzmann Calculate Boltzmann populations of conformers energy->boltzmann properties Predict spectroscopic properties (e.g., NMR chemical shifts) boltzmann->properties

Figure 1: A generalized workflow for the computational conformational analysis of cis-cyclopentane-1,3-diamine dihydrochloride.

Key Considerations for Computational Modeling
  • Choice of Method: Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-31G(d,p) or larger) are well-suited for optimizing the geometries and calculating the relative energies of the conformers of small organic molecules.[3][4]

  • Solvation Effects: The presence of a solvent can significantly influence conformational equilibria. Implicit solvent models (e.g., the Polarizable Continuum Model, PCM) can be used to account for the bulk effects of the solvent. For a more detailed understanding of specific solvent-solute interactions, explicit solvent simulations (molecular dynamics) may be necessary.

  • Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding in the protonated diamine should be carefully evaluated. The Quantum Theory of Atoms in Molecules (QTAIM) can be employed to identify and characterize these non-covalent interactions within the calculated structures.

Experimental Approaches to Conformational Analysis

Experimental techniques provide crucial data to validate and refine computational models. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the solution-state conformation of molecules.

NMR Spectroscopy

¹H NMR Spectroscopy: The vicinal (³J) coupling constants between protons on adjacent carbon atoms are highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³JHH values from the ¹H NMR spectrum, it is possible to deduce the preferred conformation of the cyclopentane ring. For cis-cyclopentane-1,3-diamine dihydrochloride, the coupling patterns of the methine protons at C1 and C3 and the methylene protons will be particularly informative.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms are sensitive to their local electronic environment and can provide further evidence for a particular conformation. In a conformationally mobile system at room temperature, the observed chemical shifts will be a population-weighted average of the shifts for each conformer.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve a precisely weighed sample of cis-cyclopentane-1,3-diamine dihydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), should be performed to unambiguously assign all proton and carbon signals.

  • Data Analysis:

    • Extract all relevant coupling constants (³JHH) from the ¹H NMR spectrum.

    • Compare the experimental coupling constants with theoretical values calculated for different plausible conformations (e.g., various envelope and half-chair forms) obtained from DFT calculations.

    • Use the measured coupling constants to estimate the relative populations of the contributing conformers in solution.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Interpretation dissolve Dissolve sample in deuterated solvent nmr_1d Acquire 1D (¹H, ¹³C) NMR spectra dissolve->nmr_1d nmr_2d Acquire 2D (COSY, HSQC) NMR spectra nmr_1d->nmr_2d assign Assign proton and carbon signals nmr_2d->assign extract Extract ³JHH coupling constants assign->extract compare Compare experimental and calculated J values extract->compare populations Determine conformational populations compare->populations

Figure 2: A workflow for the experimental conformational analysis of cis-cyclopentane-1,3-diamine dihydrochloride using NMR spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state. While the solid-state conformation may not be identical to the predominant conformation in solution, it provides a valuable starting point for computational studies and can reveal key intramolecular interactions. Obtaining a crystal structure of cis-cyclopentane-1,3-diamine dihydrochloride would definitively establish the puckering of the cyclopentane ring and the relative orientation of the diammonium groups in the crystalline form.

Predicted Conformational Preferences and Data Summary

Based on the analysis of the structurally similar cis-1,3-cyclopentanedicarboxylic acid[3] and general principles of stereochemistry, we can predict the likely conformational behavior of cis-cyclopentane-1,3-diamine dihydrochloride.

The molecule is expected to exist in a dynamic equilibrium between various envelope and half-chair conformations. However, the presence of the two protonated amino groups in a cis-1,3 relationship is likely to favor conformations that allow for the minimization of steric repulsion and potentially the formation of an intramolecular hydrogen bond, possibly mediated by a chloride ion. This would likely result in a more "locked" conformation compared to unsubstituted cyclopentane.

Table 1: Predicted Dominant Conformer and Key Structural Features

FeaturePredicted CharacteristicRationale
Ring Pucker Envelope or Half-ChairTo relieve torsional strain of a planar ring.
Substituent Orientation Pseudo-diequatorialTo minimize steric hindrance between the ammonium groups and the ring hydrogens.
Intramolecular H-Bonding PossibleStabilization of a specific conformer through N-H···Cl⁻ or N-H···N interactions.

Conclusion and Implications for Drug Design

The conformational analysis of cis-cyclopentane-1,3-diamine dihydrochloride reveals a molecule with a defined, yet flexible, three-dimensional structure. The interplay between the inherent puckering of the cyclopentane ring and the steric and electronic effects of the cis-1,3-diammonium substituents governs its conformational landscape.

For drug development professionals, this understanding is critical. By knowing the preferred spatial arrangement of the key pharmacophoric amino groups, medicinal chemists can:

  • Design more potent ligands: By ensuring that the scaffold holds the interacting groups in the optimal orientation for binding to the target.

  • Improve selectivity: By designing molecules that preferentially adopt a conformation that fits the target of interest but not off-targets.

  • Optimize ADME properties: By modifying the structure to favor conformations that may have improved solubility, permeability, or metabolic stability.

The integrated computational and experimental approach outlined in this guide provides a robust framework for elucidating the conformational preferences of this and other important small molecule scaffolds, ultimately accelerating the drug discovery and development process.

References

  • Gomez, G. E., et al. (2014). Conformational Preferences of cis-1,3-Cyclopentanedicarboxylic Acid and Its Salts by 1H NMR Spectroscopy: Energetics of Intramolecular Hydrogen Bonds in DMSO. The Journal of Organic Chemistry, 79(10), 4433–4440. [Link]

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). cis-Cyclopentane-1,3-diamine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2021, August 15). Conformations of Cycloalkanes. [Link]

  • Van Slagmaat, C. J., et al. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry, 23(18), 7100-7114. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc.
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Foundational

A Technical Guide to the Theoretical Investigation of cis-Cyclopentane-1,3-diamine Dihydrochloride

Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive framework for the theoretical and computational analysis of cis-Cyclopentane-1,3-diamine dihydrochloride. Aimed at researcher...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the theoretical and computational analysis of cis-Cyclopentane-1,3-diamine dihydrochloride. Aimed at researchers in computational chemistry and drug development, this document outlines a robust methodology employing Density Functional Theory (DFT) to elucidate the structural, vibrational, and electronic properties of the title compound. We detail a complete workflow, from initial conformational analysis to the simulation of spectroscopic data (IR, Raman, NMR), underpinned by a rigorous theoretical basis. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the generated data for applications ranging from fundamental molecular characterization to advanced drug design and materials science.

Introduction: The Rationale for Computational Analysis

cis-Cyclopentane-1,3-diamine dihydrochloride is an organic salt featuring a puckered five-membered ring with two protonated amine groups in a cis configuration.[1] The structural flexibility of the cyclopentane ring, combined with the ionic character imparted by the dihydrochloride salt form, makes this molecule a compelling subject for theoretical investigation. Computational chemistry provides a powerful, non-destructive lens to explore molecular properties at the atomic level, offering insights that are often complementary or even inaccessible to experimental techniques alone.

For professionals in drug development, a detailed understanding of a molecule's preferred three-dimensional structure, vibrational modes, and electronic landscape is critical. These characteristics govern molecular interactions, receptor binding affinity, and pharmacokinetic properties. Theoretical calculations, as outlined in this guide, enable the prediction of these properties, facilitating rational drug design and the screening of potential pharmaceutical candidates.

Theoretical Framework: Selecting the Right Tools

The accuracy of any theoretical calculation is fundamentally dependent on the chosen computational method. For a molecule like cis-cyclopentane-1,3-diamine dihydrochloride, which contains carbon, nitrogen, hydrogen, and chlorine, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.

The B3LYP Functional

We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP has a long-standing and successful track record for calculating the geometries and properties of a vast range of organic molecules.[2][3] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error inherent in many pure DFT functionals, leading to more reliable predictions of molecular structures and energies.

The 6-311++G(d,p) Basis Set

The choice of basis set dictates the flexibility with which molecular orbitals can be described. For this system, the 6-311++G(d,p) basis set is a robust choice. Let's dissect this designation:

  • 6-311G : This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.

  • ++G : The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing anions, lone pairs, and non-covalent interactions, such as the hydrogen bonds expected between the ammonium groups and chloride ions.

  • (d,p) : These are polarization functions added to heavy atoms (d-type) and hydrogen atoms (p-type). Polarization functions allow for the distortion of atomic orbitals from their standard shapes, which is critical for describing the directional nature of chemical bonds accurately, especially in strained or cyclic systems.[4][5]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high-level theoretical model (B3LYP/6-311++G(d,p)) suitable for capturing the nuanced electronic and structural details of the target molecule.[5][6][7]

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a complete computational investigation, from initial structure preparation to final analysis. This workflow is designed to be systematic and self-validating.

Step 1: Conformational Analysis

The cyclopentane ring is not planar; it adopts puckered conformations to relieve torsional strain.[8][9][10][11] The two most common conformations are the "envelope" (C_s symmetry) and the "half-chair" or "twist" (C_2 symmetry).[9][12] The presence of two bulky substituents will influence the relative stability of these conformers.

Protocol:

  • Construct the initial 3D structures for both the envelope and half-chair conformations of cis-cyclopentane-1,3-diamine dihydrochloride using a molecular builder.

  • Perform an initial, lower-level geometry optimization on each conformer (e.g., using a semi-empirical method or a smaller basis set like 6-31G(d)) to obtain reasonable starting geometries.

  • Submit each pre-optimized structure for a full geometry optimization and frequency calculation using the B3LYP/6-311++G(d,p) level of theory.

Step 2: Geometry Optimization and Validation

The goal of geometry optimization is to find the coordinates on the potential energy surface that correspond to a minimum energy structure.

Protocol:

  • For each conformer, perform a geometry optimization using tight convergence criteria.

  • Validation: Following optimization, a frequency calculation must be performed. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the structure must be further optimized.

  • Compare the final electronic energies of the validated conformers. The structure with the lowest energy is the global minimum and represents the most stable conformation of the molecule. All subsequent analyses should be performed on this global minimum structure.

Step 3: Vibrational Spectroscopy Simulation (IR & Raman)

Frequency calculations not only validate the geometry but also provide the necessary data to simulate infrared (IR) and Raman spectra. These simulations are invaluable for interpreting experimental spectra.

Protocol:

  • The harmonic vibrational frequencies are obtained from the validated frequency calculation performed in Step 2.

  • Calculated harmonic frequencies are systematically higher than experimental frequencies. Therefore, it is standard practice to apply a scaling factor. For B3LYP/6-311++G(d,p), a scaling factor of ~0.961 is often recommended.[7]

  • Potential Energy Distribution (PED) Analysis: To provide a quantitative assignment for each vibrational mode (e.g., C-H stretch, N-H bend), a PED analysis is required.[13] This analysis decomposes the normal modes of vibration into contributions from defined internal coordinates. Software such as VEDA (Vibrational Energy Distribution Analysis) is indispensable for this task.[14][15][16][17]

Step 4: NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical prediction of NMR chemical shifts can be a powerful tool for assigning experimental signals.

Protocol:

  • Using the optimized global minimum geometry, perform a subsequent single-point energy calculation using the Gauge-Including Atomic Orbital (GIAO) method.[18][19] The GIAO method is the standard for reliable NMR predictions.[18][20]

  • The calculation will yield absolute magnetic shielding tensor values (σ) for each nucleus (¹³C and ¹H).

  • To convert these absolute shieldings to chemical shifts (δ), the calculated shielding of a reference compound, typically Tetramethylsilane (TMS), must be subtracted. The TMS structure must be optimized and its shielding calculated at the exact same level of theory (B3LYP/6-311++G(d,p)).

    • δ_sample = σ_TMS - σ_sample

  • The predicted chemical shifts can then be directly compared to experimental data.

Visualization of the Computational Workflow

A clear workflow ensures reproducibility and logical progression through the computational steps.

G Computational Workflow for cis-Cyclopentane-1,3-diamine dihydrochloride cluster_0 Structure Preparation cluster_1 Core DFT Calculations cluster_2 Validation & Selection cluster_3 Property Prediction & Analysis A 1. Build Initial 3D Structures (Envelope & Half-Chair) B 2. Pre-optimization (e.g., PM7 or 6-31G(d)) A->B C 3. Geometry Optimization (B3LYP/6-311++G(d,p)) B->C D 4. Frequency Calculation (B3LYP/6-311++G(d,p)) C->D E 5. Check for Imaginary Frequencies D->E E->C Freq < 0 F Global Minimum Structure (Lowest Energy Conformer) E->F Freq > 0 G 6. Vibrational Analysis (IR/Raman + PED) F->G H 7. NMR Calculation (GIAO Method) F->H I 8. Data Analysis & Comparison with Experimental Data G->I H->I

Caption: Workflow for theoretical analysis of the target molecule.

Data Presentation: Expected Outcomes

The results from this workflow should be tabulated for clarity and ease of comparison with experimental data.

Table 1: Optimized Geometrical Parameters (Global Minimum)

Parameter Bond/Angle Calculated Value Experimental Value
Bond Length C1-C2 Value Å TBD
Bond Length C1-N1 Value Å TBD
Bond Angle C2-C1-C5 Value ° TBD
Dihedral Angle N1-C1-C3-N2 Value ° TBD

| ... | ... | ... | ... |

Table 2: Selected Vibrational Frequencies and Assignments

Mode Calculated Freq. (cm⁻¹) Scaled Freq. (cm⁻¹) IR Intensity Raman Activity PED Assignment (>10%)
ν₁ Value Value Value Value ν(N-H), δ(H-N-H)
ν₂ Value Value Value Value ν_as(CH₂)
ν₃ Value Value Value Value Ring deformation

| ... | ... | ... | ... | ... | ... |

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm)

Atom Nucleus Calculated Shielding (σ) Calculated Shift (δ) vs TMS Experimental Shift (δ)
C1 ¹³C Value Value TBD
C2 ¹³C Value Value TBD
H1 ¹H Value Value TBD

| ... | ... | ... | ... | ... |

Conclusion

The computational protocol detailed in this guide provides a rigorous and validated pathway for the theoretical characterization of cis-Cyclopentane-1,3-diamine dihydrochloride. By leveraging the predictive power of DFT with the B3LYP functional and a robust 6-311++G(d,p) basis set, researchers can obtain high-fidelity data on the molecule's geometry, conformational preferences, and spectroscopic properties. This information serves as a critical foundation for further research, including molecular docking studies, reaction mechanism exploration, and the rational design of novel chemical entities in the pharmaceutical and materials science fields.

References

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Exploratory

An In-Depth Technical Guide to cis-Cyclopentane-1,3-diamine dihydrochloride: From Historical Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of cis-Cyclopentane-1,3-diamine dihydrochloride, a key building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-Cyclopentane-1,3-diamine dihydrochloride, a key building block in medicinal chemistry and materials science. Delving into its historical synthesis, this document traces the evolution of its preparation from classical chemical methods to modern, sustainable bio-based routes. Key synthetic protocols, including the stereoselective reduction of cyclopentane-1,3-dione dioxime, are detailed with an emphasis on the underlying chemical principles that govern diastereoselectivity. The guide further explores the critical role of the cis-1,3-diamine stereochemistry in dictating the conformational properties of molecules, a crucial aspect in the rational design of novel therapeutics. With a focus on scientific integrity, this paper synthesizes information from peer-reviewed literature and patents to offer field-proven insights for researchers in drug discovery and chemical development.

Introduction: The Significance of the Cyclopentane Scaffold

The cyclopentane ring is a ubiquitous structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its conformational flexibility, existing in various non-planar "envelope" and "twist" forms, allows for the precise spatial orientation of substituents, which is critical for molecular recognition and binding to biological targets.[2] Among the functionalized cyclopentane derivatives, vicinal and non-vicinal diamines are of particular interest due to their ability to serve as chiral ligands, molecular scaffolds, and key components of pharmacologically active agents.[3]

cis-Cyclopentane-1,3-diamine, in its dihydrochloride salt form for enhanced stability and solubility, represents a versatile building block. The cis-relationship of the two amino groups confers a unique three-dimensional geometry that is instrumental in the synthesis of constrained peptides, nucleic acid analogues, and as a scaffold for combinatorial libraries in drug discovery. This guide will illuminate the journey of this compound from its likely early synthesis to its current applications.

Historical Perspective and the Evolution of Synthesis

While a singular, definitive "discovery" paper for cis-Cyclopentane-1,3-diamine dihydrochloride is not readily apparent in a historical search of the literature, its synthesis can be logically traced through the development of methods for the preparation of cyclic diamines. The most probable and historically significant route to 1,3-diaminocyclopentane involves the multi-step transformation of cyclopentane-1,3-dione.

The Precursor: Cyclopentane-1,3-dione

The synthesis of the key precursor, cyclopentane-1,3-dione, has been a subject of study for many years. Early methods often involved complex cyclization reactions.[4] Modern and more efficient syntheses have since been developed, making this dione more accessible for further chemical transformations.[5]

The Classical Synthetic Pathway: Oximation and Reduction

A well-established method for the conversion of a ketone to a primary amine is through the formation of an oxime followed by its reduction. This strategy, applied to a diketone, provides a direct route to the corresponding diamine.

The historical synthesis of cis-Cyclopentane-1,3-diamine would have likely followed this classical pathway:

  • Oximation: Cyclopentane-1,3-dione is reacted with hydroxylamine to form cyclopentane-1,3-dione dioxime.

  • Stereoselective Reduction: The dioxime is then subjected to catalytic hydrogenation. The stereochemical outcome of this reduction is crucial in determining the ratio of cis to trans isomers of the resulting diamine. The choice of catalyst and reaction conditions plays a pivotal role in directing the stereoselectivity of the hydrogenation.

G cluster_0 Classical Synthesis of Cyclopentane-1,3-diamine Cyclopentane-1,3-dione Cyclopentane-1,3-dione Cyclopentane-1,3-dione_dioxime Cyclopentane-1,3-dione dioxime cis/trans-Cyclopentane-1,3-diamine cis/trans-Cyclopentane-1,3-diamine cis-Cyclopentane-1,3-diamine_dihydrochloride cis-Cyclopentane-1,3-diamine dihydrochloride

Modern Synthetic Methodologies

Advances in organic synthesis have led to more efficient and sustainable methods for producing cyclopentane diamines.

Bio-based Synthesis from Hemicellulose

A significant recent development is the creation of a "green" synthetic route to cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock.[6] This innovative pathway involves several key steps:

  • Piancatelli Rearrangement: Furfuryl alcohol, derived from hemicellulose, undergoes a Piancatelli rearrangement to yield 4-hydroxycyclopent-2-enone (4-HCP).

  • Isomerization: The 4-HCP is then isomerized to cyclopentane-1,3-dione (CPDO) using a Ru Shvo catalyst.

  • Oximation: CPDO is converted to cyclopentane-1,3-dioxime (CPDX).

  • Hydrogenation: A mild oxime hydrogenation of CPDX over a Rhodium on carbon (Rh/C) catalyst affords the desired cyclopentane-1,3-diamine.

This bio-based route not only utilizes a renewable feedstock but also employs milder reaction conditions, representing a significant advancement in sustainable chemistry.

G cluster_1 Bio-based Synthesis of Cyclopentane-1,3-diamine Hemicellulose Hemicellulose Furfuryl_alcohol Furfuryl alcohol 4-HCP 4-hydroxycyclopent-2-enone CPDO Cyclopentane-1,3-dione CPDX Cyclopentane-1,3-dioxime CPDA Cyclopentane-1,3-diamine

Experimental Protocols

General Protocol for the Synthesis of Cyclopentane-1,3-diamine via Dioxime Reduction
  • Step 1: Synthesis of Cyclopentane-1,3-dione dioxime To a solution of cyclopentane-1,3-dione in an appropriate solvent (e.g., ethanol/water mixture), an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) is added. The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting dioxime precipitates and is collected by filtration, washed, and dried.

  • Step 2: Catalytic Hydrogenation of Cyclopentane-1,3-dione dioxime The dried cyclopentane-1,3-dione dioxime is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and placed in a high-pressure hydrogenation apparatus. A hydrogenation catalyst, such as Raney Nickel or a platinum group metal catalyst (e.g., PtO₂, Rh/C), is added. The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature. The progress of the reduction is monitored by the cessation of hydrogen uptake.

  • Step 3: Isomer Separation and Dihydrochloride Salt Formation Upon completion of the hydrogenation, the catalyst is removed by filtration. The resulting solution contains a mixture of cis- and trans-cyclopentane-1,3-diamine. The isomers can be separated using various techniques, including fractional crystallization of their salts or chromatography.[7] For the formation of the dihydrochloride salt, the isolated cis-isomer is dissolved in a suitable solvent (e.g., ethanol, isopropanol) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a concentrated aqueous/ethanolic solution). The cis-Cyclopentane-1,3-diamine dihydrochloride precipitates and is collected by filtration, washed with a cold solvent, and dried under vacuum.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of cis-Cyclopentane-1,3-diamine dihydrochloride is presented in the table below.

PropertyValue
CAS Number 63591-57-1
Molecular Formula C₅H₁₄Cl₂N₂
Molecular Weight 173.08 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water

Characterization of the final product and its intermediates is crucial for confirming the structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework and the stereochemical relationship of the protons on the cyclopentane ring.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H and C-H bonds.

  • X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure and the cis-stereochemistry.

Applications in Drug Discovery and Materials Science

The rigid, yet conformationally adaptable, nature of the cyclopentane scaffold makes it an attractive platform in medicinal chemistry. The cis-1,3-diamine functionality provides two points for diversification, allowing for the creation of libraries of compounds for high-throughput screening.

  • Scaffold for Novel Therapeutics: The cyclopentane ring is a core component of numerous FDA-approved drugs, including antiviral agents and cancer therapeutics.[1] The introduction of the cis-1,3-diamine motif allows for the synthesis of novel analogues with potentially improved pharmacological properties.

  • Peptidomimetics and Nucleic Acid Analogues: The constrained geometry of cis-cyclopentane-1,3-diamine makes it an excellent building block for the synthesis of peptidomimetics and nucleic acid analogues with enhanced stability and binding affinity.

  • Asymmetric Catalysis: Chiral diamines are widely used as ligands in asymmetric catalysis. Enantiomerically pure forms of cyclopentane-1,3-diamine can be employed to create novel catalysts for stereoselective transformations.

  • Polymer Chemistry: Diamines are fundamental monomers in the synthesis of polyamides and polyurethanes. The use of bio-based cyclopentane-1,3-diamine offers a sustainable alternative for the production of novel polymers with unique properties.[6]

Conclusion

cis-Cyclopentane-1,3-diamine dihydrochloride has evolved from a compound likely first synthesized through classical, multi-step chemical transformations to a molecule accessible via modern, sustainable bio-based routes. Its unique stereochemistry and the versatility of the cyclopentane scaffold have cemented its importance as a valuable building block for researchers in drug discovery, medicinal chemistry, and materials science. The detailed synthetic protocols and an understanding of its historical context provided in this guide are intended to empower scientists to effectively utilize this compound in the development of novel molecules with significant scientific and therapeutic potential.

References

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  • Thieme. (2020). Cyclic cis-1,3-Diamines Derived from Bicyclic Hydrazines: Synthesis and Applications. Synthesis 2020; 52(24): 3595-3606. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Biological Activity of cis-Cyclopentane-1,3-diamine dihydrochloride

Authored for: Researchers, Scientists, and Drug Development Professionals Senior Application Scientist, Gemini Division Abstract The cis-cyclopentane-1,3-diamine scaffold represents a conformationally restricted diamine...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist, Gemini Division

Abstract

The cis-cyclopentane-1,3-diamine scaffold represents a conformationally restricted diamine that holds significant potential in medicinal chemistry. Its rigid structure allows for a precise spatial orientation of appended functional groups, a key attribute for optimizing interactions with biological targets. While direct biological studies on cis-cyclopentane-1,3-diamine dihydrochloride are limited in publicly accessible literature, this technical guide synthesizes the current understanding by examining the biological activities of structurally related cyclopentane diamine derivatives. By exploring the roles of these analogs as receptor antagonists and antimicrobial agents, we can infer the potential therapeutic applications and guide future research directions for the title compound. This guide provides a comprehensive overview of its synthesis, potential mechanisms of action based on analog studies, and detailed experimental protocols for its biological evaluation.

Introduction: The Significance of Conformationally Restricted Diamines in Drug Discovery

Conformationally restricted diamines are privileged structures in modern drug discovery.[1] By limiting the rotational freedom of the molecule, these scaffolds reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1] The cyclopentane ring, in particular, offers a unique five-membered carbocyclic framework that can serve as a versatile template for the development of novel therapeutics.[2] The cis-1,3-substitution pattern on the cyclopentane ring enforces a specific spatial relationship between the two amine functionalities, making cis-cyclopentane-1,3-diamine an attractive building block for creating ligands that can interact with specific biological targets with high precision.

Synthesis and Characterization

A sustainable and efficient synthesis of cyclopentane-1,3-diamine (CPDA) has been developed from hemicellulosic feedstock.[3][4][5] This green chemistry approach involves a multi-step process that is both environmentally friendly and provides access to both cis and trans isomers.

The synthesis pathway can be summarized as follows:

  • Piancatelli Rearrangement: Furfuryl alcohol, derived from hemicellulose, undergoes a Piancatelli rearrangement to yield 4-hydroxycyclopent-2-enone (4-HCP).[3][4][5]

  • Isomerization: The 4-HCP is then isomerized to cyclopentane-1,3-dione (CPDO) using a Ru Shvo catalyst.[3][4][5]

  • Oximation: The dione is converted to cyclopentane-1,3-dioxime (CPDX).[3][4][5]

  • Hydrogenation: Finally, a mild oxime hydrogenation of CPDX over a Rh/C catalyst affords cyclopentane-1,3-diamine.[3][4][5]

The dihydrochloride salt, cis-cyclopentane-1,3-diamine dihydrochloride, can be readily prepared by treating the diamine with hydrochloric acid.

Diagram of the Bio-based Synthesis of Cyclopentane-1,3-diamine:

G cluster_0 Hemicellulose Feedstock cluster_1 Synthesis Pathway Furfuryl alcohol Furfuryl alcohol 4-hydroxycyclopent-2-enone (4-HCP) 4-hydroxycyclopent-2-enone (4-HCP) Furfuryl alcohol->4-hydroxycyclopent-2-enone (4-HCP) Piancatelli Rearrangement Cyclopentane-1,3-dione (CPDO) Cyclopentane-1,3-dione (CPDO) 4-hydroxycyclopent-2-enone (4-HCP)->Cyclopentane-1,3-dione (CPDO) Isomerization (Ru Shvo catalyst) Cyclopentane-1,3-dioxime (CPDX) Cyclopentane-1,3-dioxime (CPDX) Cyclopentane-1,3-dione (CPDO)->Cyclopentane-1,3-dioxime (CPDX) Oximation cis-Cyclopentane-1,3-diamine cis-Cyclopentane-1,3-diamine Cyclopentane-1,3-dioxime (CPDX)->cis-Cyclopentane-1,3-diamine Hydrogenation (Rh/C catalyst) G cluster_0 Cellular Signaling cluster_1 Pharmacological Intervention MCH MCH (Melanin-Concentrating Hormone) MCHR1 MCH-R1 Receptor MCH->MCHR1 Binds and Activates G_protein G-protein (Gαi/o) MCHR1->G_protein Activates Downstream Downstream Signaling Cascades (e.g., ↓cAMP) G_protein->Downstream Modulates Response Cellular Response (e.g., Appetite Regulation) Downstream->Response Leads to Antagonist cis-Cyclopentane-1,3-diamine Derivative Antagonist->MCHR1 Binds and Blocks

Caption: Hypothesized MCH-R1 antagonism.

Antimicrobial Activity

Functionalized trans-diamino-cyclopentenones have demonstrated significant antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). [6][7][8]An oxime ether derivative, in particular, showed remarkable potency. [6][7][8]These findings suggest that the diaminocyclopentane scaffold is a promising starting point for the development of novel antibiotics.

The antibacterial efficacy of these compounds highlights the potential for cis-cyclopentane-1,3-diamine dihydrochloride to be used as a core structure in the synthesis of new antimicrobial agents. The specific stereochemistry of the cis isomer could lead to unique interactions with bacterial targets that differ from the trans analogs.

Furthermore, cyclopentane-based analogs of muraymycin have been synthesized and evaluated as inhibitors of MraY, a crucial enzyme in bacterial cell wall biosynthesis. [9]This provides another potential avenue for the antimicrobial applications of cyclopentane diamine derivatives.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of cis-cyclopentane-1,3-diamine dihydrochloride, a series of in vitro and in vivo assays can be employed. The following protocols are based on methodologies used for the evaluation of its structural analogs.

MCH-R1 Receptor Binding Assay

Objective: To determine the binding affinity of cis-cyclopentane-1,3-diamine dihydrochloride and its derivatives to the human MCH-R1 receptor.

Methodology:

  • Cell Culture: Stably transfect HEK293 cells with the human MCH-R1 receptor.

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Assay:

    • Incubate the cell membranes with a radiolabeled MCH-R1 antagonist (e.g., [³H]-S36057) in the presence of varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Antimicrobial Susceptibility Testing

Objective: To evaluate the antimicrobial activity of cis-cyclopentane-1,3-diamine dihydrochloride against a panel of pathogenic bacteria.

Methodology:

  • Bacterial Strains: Use a selection of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and VRE.

  • Broth Microdilution Assay:

    • Prepare serial dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow for Antimicrobial Susceptibility Testing:

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Analysis A Prepare serial dilutions of cis-Cyclopentane-1,3-diamine dihydrochloride in a 96-well plate C Inoculate each well of the 96-well plate with the bacterial suspension A->C B Prepare standardized bacterial suspension B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for antimicrobial susceptibility testing.

Structure-Activity Relationship (SAR) Insights

The biological activity of cyclopentane diamine derivatives is highly dependent on their stereochemistry and the nature of the substituents on the amine groups.

  • Stereochemistry: The distinction between cis and trans isomers is crucial. In the case of 1-amino-1,3-cyclopentanedicarboxylic acid (ACPD), a related compound, the trans isomer is a potent agonist for metabotropic glutamate receptors, while the cis isomer has a higher affinity for NMDA receptors. [10]This highlights the importance of evaluating both isomers of cyclopentane-1,3-diamine in biological assays.

  • Substituents: The nature of the groups attached to the diamine nitrogens will significantly influence the biological activity. For MCH-R1 antagonists, specific aromatic and heteroaromatic moieties were found to be optimal. [3]For antimicrobial agents, the addition of an oxime ether functionality dramatically increased potency. [6][7][8]

Future Directions and Therapeutic Potential

The available evidence strongly suggests that cis-cyclopentane-1,3-diamine dihydrochloride is a valuable scaffold for the development of novel therapeutic agents. Future research should focus on:

  • Direct Biological Screening: Conducting comprehensive in vitro and in vivo studies to directly assess the biological activity of the title compound.

  • Library Synthesis: Synthesizing a library of derivatives with diverse substituents on the amine groups to explore the structure-activity relationships for various biological targets.

  • Target Identification: For any identified biological activity, further studies should be conducted to elucidate the specific molecular targets and mechanisms of action.

Given the promising results from its analogs, cis-cyclopentane-1,3-diamine dihydrochloride holds potential for the development of new treatments for metabolic disorders, infectious diseases, and potentially other therapeutic areas.

References

  • Almeida, M., et al. (2021). Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. ChemMedChem, 16(17), 2781-2787. [Link]

  • van Slagmaat, C. A. M. R., et al. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry, 23(18), 7100-7114. [Link]

  • Almeida, M., et al. (2021). Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. ChemMedChem, 16(17), 2781-2787. [Link]

  • Almeida, M., et al. (2021). Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. ChemMedChem, 16(17), 2781-2787. [Link]

  • Monn, J. A., et al. (1993). In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. Journal of Pharmacology and Experimental Therapeutics, 264(2), 541-547. [Link]

  • Khokhar, A. R., et al. (1997). Chemical and biological studies on a series of novel (trans-(1R,2R)-, trans-(1S,2S)-, and cis-1,2-diaminocyclohexane)platinum(IV) carboxylate complexes. Journal of Medicinal Chemistry, 40(1), 112-116. [Link]

  • Baxter, A. D., et al. (2006). Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(15), 4107-4110. [Link]

  • van Slagmaat, C. A. M. R., et al. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry, 23(18), 7100-7114. [Link]

  • van Slagmaat, C. A. M. R., et al. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Maastricht University Research Publications. [Link]

  • Khokhar, A. R., et al. (1995). Antitumor activity of isomeric 1,2-diaminocyclohexane platinum(IV) complexes. Journal of Inorganic Biochemistry, 57(4), 281-289. [Link]

  • Zhang, J., et al. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1359-1363. [Link]

  • Roberts, J. J., & Pascoe, J. M. (1972). The Chemical and Biological Effects of cis-Dichlorodiammineplatinum (II), an Antitumor Agent, on DNA. Proceedings of the National Academy of Sciences of the United States of America, 69(10), 2901-2905. [Link]

  • Dickson, L. G., et al. (2004). Structure-activity relationships in aminocyclopentitol glycosidase inhibitors. Organic & Biomolecular Chemistry, 2(8), 1217-1226. [Link]

  • Wang, C., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 12(11), 1386. [Link]

  • Lee, S. Y., et al. (2022). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. ACS Omega, 7(5), 4485-4493. [Link]

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Protocols & Analytical Methods

Method

Synthesis of cis-Cyclopentane-1,3-diamine dihydrochloride: An Application and Protocol Guide for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of cis-cyclopentane-1,3-diamine dihydrochloride, a valuable building block for researchers, scientists, and drug development professionals. The synt...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of cis-cyclopentane-1,3-diamine dihydrochloride, a valuable building block for researchers, scientists, and drug development professionals. The synthesis is presented as a three-step process commencing with the commercially available cyclopentane-1,3-dione. This document emphasizes not only the procedural steps but also the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthesis.

Introduction

cis-Cyclopentane-1,3-diamine and its derivatives are crucial diamine scaffolds in medicinal chemistry and materials science. The constrained cyclopentyl ring and the cis-orientation of the two amino groups provide a well-defined three-dimensional structure that can be exploited to create potent and selective ligands for various biological targets. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it amenable for use in a variety of applications, including the development of novel therapeutics and advanced polymer systems.

This guide details a robust and accessible synthetic route, starting from cyclopentane-1,3-dione, proceeding through the formation of cyclopentane-1,3-dioxime, and culminating in a stereoselective catalytic hydrogenation to yield the desired cis-diamine, which is subsequently converted to its dihydrochloride salt.

Overall Synthetic Scheme

The synthesis of cis-cyclopentane-1,3-diamine dihydrochloride is achieved through a three-step sequence as illustrated below.

Synthesis_Workflow A Cyclopentane-1,3-dione B Cyclopentane-1,3-dioxime A->B Hydroxylamine Hydrochloride, Sodium Acetate C cis-Cyclopentane-1,3-diamine B->C H₂, Raney® Ni or Rh/C, EtOH/NH₃ D cis-Cyclopentane-1,3-diamine dihydrochloride C->D HCl in Ethanol

Figure 1: Overall synthetic workflow for the preparation of cis-Cyclopentane-1,3-diamine dihydrochloride.

Part 1: Synthesis of Cyclopentane-1,3-dioxime

The initial step involves the conversion of cyclopentane-1,3-dione to its corresponding dioxime. This reaction is a classic condensation reaction between a ketone and hydroxylamine. The presence of a mild base, such as sodium acetate, facilitates the reaction by neutralizing the liberated hydrochloric acid.

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbons of the dione. Subsequent dehydration leads to the formation of the C=N double bond of the oxime. The tautomeric nature of cyclopentane-1,3-dione, existing in both keto and enol forms, allows for the reaction to proceed at both carbonyl positions.[1]

Experimental Protocol

Table 1: Reagents for Cyclopentane-1,3-dioxime Synthesis

ReagentMolecular Weight ( g/mol )Quantity (g)Moles (mol)
Cyclopentane-1,3-dione98.1010.00.102
Hydroxylamine Hydrochloride69.4915.60.224
Sodium Acetate (anhydrous)82.0318.40.224
Ethanol (95%)-150 mL-
Water-50 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentane-1,3-dione (10.0 g, 0.102 mol), hydroxylamine hydrochloride (15.6 g, 0.224 mol), and sodium acetate (18.4 g, 0.224 mol).

  • Add 150 mL of 95% ethanol and 50 mL of water to the flask.

  • Heat the mixture to reflux with stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Collect the white crystalline product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to a constant weight.

Expected Yield: 11.5 - 12.5 g (80-87%) Appearance: White crystalline solid.

Part 2: Stereoselective Hydrogenation to cis-Cyclopentane-1,3-diamine

The stereoselective reduction of the dioxime to the desired cis-diamine is the most critical step of this synthesis. Catalytic hydrogenation over a heterogeneous catalyst is the method of choice. The stereochemical outcome is directed by the adsorption of the substrate onto the catalyst surface, which generally favors syn-addition of hydrogen, leading to the formation of the cis-isomer as the major product. Both Raney® Nickel and Rhodium on carbon (Rh/C) are effective catalysts for this transformation.[2] The use of an ethanolic ammonia solution as the solvent helps to suppress the formation of secondary amine byproducts.

Mechanistic Rationale for cis-Selectivity

During heterogeneous catalytic hydrogenation, the substrate adsorbs onto the surface of the metal catalyst. The hydrogen atoms are then delivered to the same face of the molecule, resulting in a syn-addition. In the case of cyclopentane-1,3-dioxime, the molecule is likely to adsorb on the catalyst surface from its less sterically hindered face, leading to the addition of hydrogen from that side and the formation of the cis-diamine.

Experimental Protocol

Hydrogenation_Setup cluster_0 Parr Hydrogenator PressureVessel Pressure Vessel Stirrer Magnetic Stirrer GasInlet H₂ Inlet GasInlet->PressureVessel PressureGauge Pressure Gauge PressureGauge->PressureVessel

Sources

Application

Application Notes and Protocols for the Bio-based Synthesis of Cyclopentane-1,3-diamine

For: Researchers, scientists, and drug development professionals. Introduction: A Sustainable Bridge to Novel Pharmaceuticals Cyclopentane-1,3-diamine (CPDA) is a valuable building block in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Sustainable Bridge to Novel Pharmaceuticals

Cyclopentane-1,3-diamine (CPDA) is a valuable building block in medicinal chemistry and materials science, offering a rigid scaffold for the synthesis of novel polymers and pharmacologically active compounds. Traditionally, the synthesis of CPDA has relied on petrochemical feedstocks through multi-step chemical processes. However, the growing demand for sustainable and green chemical manufacturing has spurred research into bio-based production routes. This guide provides a comprehensive overview of the current state-of-the-art in the bio-based synthesis of CPDA, detailing both the established chemo-catalytic route from renewable resources and a proposed biocatalytic pathway that leverages the precision and efficiency of enzymes.

The primary established "bio-based" route begins with hemicellulose-derived furfuryl alcohol, which is converted to CPDA through a series of chemical transformations.[1][2][3][4] While this approach utilizes a renewable starting material, the core reactions are still within the realm of traditional chemistry. Looking towards a more integrated bio-manufacturing future, this document also explores a potential fully biocatalytic synthesis of CPDA. This proposed pathway employs enzymes such as transaminases or imine reductases, which are known for their high stereoselectivity and ability to function under mild, aqueous conditions.[5][6][7] Such enzymatic routes represent a frontier in green chemistry, promising to reduce the environmental footprint of producing valuable diamines.[8][9][10]

This document is structured to provide both a practical guide to the current, validated methods and a forward-looking perspective on the potential of biocatalysis in this field. We will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and offer insights into the analysis and characterization of the final product.

Part 1: Chemo-catalytic Synthesis of Cyclopentane-1,3-diamine from Bio-based Feedstock

This section details the multi-step chemical conversion of furfuryl alcohol, a platform chemical derivable from hemicellulose, into cyclopentane-1,3-diamine.[1][4]

Overall Synthesis Pathway

The chemo-catalytic route from furfuryl alcohol to cyclopentane-1,3-diamine is a four-step process.[1][3][4]

chemo_catalytic_route Furfuryl_Alcohol Furfuryl Alcohol (from Hemicellulose) HCP 4-Hydroxycyclopent-2-enone (4-HCP) Furfuryl_Alcohol->HCP Piancatelli Rearrangement CPDO Cyclopentane-1,3-dione (CPDO) HCP->CPDO Isomerization (Ru Shvo catalyst) CPDX Cyclopentane-1,3-dioxime (CPDX) CPDO->CPDX Oximation CPDA Cyclopentane-1,3-diamine (CPDA) CPDX->CPDA Hydrogenation (Rh/C)

Caption: Chemo-catalytic conversion of furfuryl alcohol to CPDA.

Step-by-Step Protocols

This acid-catalyzed rearrangement converts the furan ring of furfuryl alcohol into a five-membered cyclopentenone ring.

  • Materials: Furfuryl alcohol, deionized water, Amberlyst-15 resin (or other suitable acid catalyst), ethyl acetate, brine, anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve furfuryl alcohol in a mixture of water and an organic solvent (e.g., acetone or THF).

    • Add the acid catalyst (e.g., Amberlyst-15) to the solution.

    • Heat the reaction mixture with stirring (typically 40-60 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, filter off the catalyst and wash with ethyl acetate.

    • Extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-HCP.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

This step utilizes a ruthenium catalyst to isomerize the double bond in 4-HCP to form the more stable dione.[1][4]

  • Materials: 4-HCP, Ru Shvo catalyst, toluene (or other suitable high-boiling solvent).

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-HCP in dry toluene.

    • Add the Ru Shvo catalyst.

    • Heat the reaction mixture to reflux (typically around 110 °C) and monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude CPDO can be purified by recrystallization or column chromatography.

The dione is converted to a dioxime in preparation for the final reduction step.

  • Materials: CPDO, hydroxylamine hydrochloride, sodium acetate, ethanol, water.

  • Procedure:

    • Dissolve CPDO in a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride and sodium acetate to the solution.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

    • The product, CPDX, will often precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

The final step involves the reduction of the dioxime to the diamine using a rhodium on carbon catalyst.[1][4]

  • Materials: CPDX, Rh/C catalyst (5 mol%), methanol, hydrochloric acid (optional, for salt formation).

  • Procedure:

    • Suspend CPDX and the Rh/C catalyst in methanol in a high-pressure reactor (autoclave).

    • Pressurize the reactor with hydrogen gas (typically 50-100 bar).

    • Heat the reaction mixture (typically 50-80 °C) with vigorous stirring.

    • Monitor the reaction by observing the cessation of hydrogen uptake.

    • After the reaction is complete, cool the reactor, and carefully vent the hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • The filtrate contains the CPDA. The product can be isolated as the free base by evaporation of the solvent or as the dihydrochloride salt by adding hydrochloric acid followed by precipitation or evaporation.

Part 2: Proposed Biocatalytic Synthesis of Cyclopentane-1,3-diamine

This section outlines a potential enzymatic pathway for the synthesis of CPDA from cyclopentane-1,3-dione. This proposed route leverages the capabilities of modern biocatalysis to achieve a greener and more selective synthesis.

Proposed Enzymatic Cascade

The proposed biocatalytic route involves the double reductive amination of cyclopentane-1,3-dione using either a transaminase (TA) or an imine reductase (IRED).

biocatalytic_route cluster_TA Transaminase (TA) Pathway cluster_IRED Imine Reductase (IRED) Pathway CPDO Cyclopentane-1,3-dione (from bio-based route) Amino_Ketone 3-Aminocyclopentanone (Intermediate) CPDO->Amino_Ketone TA + Amine Donor CPDA Cyclopentane-1,3-diamine (CPDA) Amino_Ketone->CPDA TA + Amine Donor CPDO_IRED Cyclopentane-1,3-dione CPDA_IRED Cyclopentane-1,3-diamine CPDO_IRED->CPDA_IRED IRED + NH3/NH4+ + NADPH

Caption: Proposed biocatalytic routes to CPDA from CPDO.

Rationale and Enzyme Selection
  • Transaminases (TAs): These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine or alanine) to a ketone acceptor.[11][12][13] A double transamination of cyclopentane-1,3-dione could yield the desired diamine. The reaction equilibrium can be shifted towards the product by using a cheap, volatile amine donor like isopropylamine, whose co-product (acetone) can be easily removed.

  • Imine Reductases (IREDs): IREDs are NADPH-dependent enzymes that catalyze the reduction of imines to amines.[5][6][7][14][15] They can be used in a reductive amination process where a ketone reacts with an amine source (like ammonia) to form an imine in situ, which is then reduced by the IRED. This one-pot reaction is highly attractive for its atom economy.

Hypothetical Step-by-Step Protocols
  • Materials: Cyclopentane-1,3-dione, a suitable transaminase (e.g., from Chromobacterium violaceum or Vibrio fluvialis), isopropylamine (amine donor), pyridoxal-5'-phosphate (PLP), potassium phosphate buffer (pH 7.5-8.5), organic co-solvent (e.g., DMSO, optional), lactate dehydrogenase (LDH), NADH, and pyruvate (for analytical assay).

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, CPDO, isopropylamine (in excess, e.g., 10-20 equivalents), and PLP.

    • Add the transaminase enzyme (as a lyophilized powder or cell-free extract).

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle shaking.

    • Monitor the reaction progress by quantifying the formation of CPDA using HPLC or GC-MS. Alternatively, a coupled assay monitoring the consumption of a co-substrate or the formation of a co-product can be used.

    • Upon completion, stop the reaction by adding a quenching agent (e.g., acid or base) or by heat inactivation.

    • The product can be extracted from the aqueous reaction mixture using an appropriate organic solvent after adjusting the pH.

  • Materials: Cyclopentane-1,3-dione, a suitable imine reductase, ammonium chloride or ammonium formate (amine source), NAD(P)H, a cofactor regeneration system (e.g., glucose dehydrogenase and glucose), potassium phosphate buffer (pH 8.0-9.0).

  • Procedure:

    • Set up the cofactor regeneration system in the potassium phosphate buffer by adding glucose and glucose dehydrogenase.

    • Add NAD(P)H, CPDO, and the ammonium salt to the reaction mixture.

    • Initiate the reaction by adding the imine reductase.

    • Incubate the reaction at the optimal temperature (e.g., 25-37 °C) with gentle agitation.

    • Monitor the consumption of NAD(P)H spectrophotometrically at 340 nm and/or the formation of CPDA by HPLC or GC-MS.

    • Once the reaction is complete, terminate it by protein precipitation (e.g., with acetonitrile or by heat).

    • Centrifuge to remove the precipitated enzyme and analyze the supernatant for the product.

Part 3: Analytical Characterization of Cyclopentane-1,3-diamine

Accurate characterization of the synthesized CPDA is crucial for confirming its identity, purity, and stereochemistry.

Analytical Technique Purpose Expected Results
Gas Chromatography-Mass Spectrometry (GC-MS) To confirm the molecular weight and fragmentation pattern of CPDA.A molecular ion peak corresponding to the mass of CPDA (m/z = 100.16) and a characteristic fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the CPDA sample. Chiral HPLC can be used to determine the enantiomeric excess if a stereoselective synthesis is performed.A major peak corresponding to CPDA, with the area percent indicating the purity. Chiral separation will show two peaks for a racemic mixture and a single major peak for an enantiomerically enriched sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the chemical structure and confirm the connectivity of atoms. The cis/trans isomeric ratio can also be determined.The ¹H NMR spectrum will show characteristic signals for the methine and methylene protons of the cyclopentane ring. The ¹³C NMR will show distinct signals for the different carbon environments.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹) and N-H bending (around 1600 cm⁻¹) of the primary amine groups.

Part 4: Metabolic Engineering Strategies for Whole-Cell Biocatalysis

For a truly integrated bio-based production, the synthesis of CPDA could be performed in a whole-cell biocatalyst, such as Escherichia coli or Saccharomyces cerevisiae.[16][17][18][19] This approach avoids the need for enzyme purification and can provide in-situ cofactor regeneration.

Engineering a Host Organism
  • Gene Expression: The genes encoding the chosen enzymes (transaminase or imine reductase) would be cloned into an expression vector under the control of a strong, inducible promoter. The vector would then be transformed into a suitable host strain.

  • Cofactor Regeneration: For IRED-based pathways, the host's natural metabolism can be harnessed to regenerate the required NADPH. Overexpression of enzymes in the pentose phosphate pathway, for example, can increase the intracellular pool of NADPH.

  • Substrate/Product Transport: Engineering transporter proteins may be necessary to facilitate the uptake of the cyclopentane-1,3-dione precursor and the export of the CPDA product, especially at high concentrations.

  • Pathway Optimization: The expression levels of the biosynthetic enzymes may need to be balanced to avoid the accumulation of toxic intermediates and to maximize the flux towards the final product.[20]

metabolic_engineering Host_Cell Engineered Host Cell (e.g., E. coli) CPDA_out Cyclopentane-1,3-diamine (Product) Host_Cell->CPDA_out Export Expression_Vector Expression Vector - TA or IRED gene - Inducible Promoter Expression_Vector->Host_Cell Transformation Glucose Glucose Metabolism Central Metabolism Glucose->Metabolism CPDO_in Cyclopentane-1,3-dione (Precursor) CPDO_in->Host_Cell Uptake Cofactor NADPH Regeneration (e.g., Pentose Phosphate Pathway) Metabolism->Cofactor Cofactor->Host_Cell Provides Reducing Power

Caption: Metabolic engineering strategy for whole-cell CPDA synthesis.

Conclusion and Future Outlook

The synthesis of cyclopentane-1,3-diamine from bio-based resources is an evolving field. The established chemo-catalytic route from furfuryl alcohol provides a viable "green" alternative to purely petrochemical-based methods.[1][4] However, the future of sustainable chemical production lies in the development of fully biocatalytic or fermentative processes. The proposed enzymatic routes using transaminases or imine reductases offer a promising glimpse into this future, with the potential for high selectivity, mild reaction conditions, and a reduced environmental impact. Further research in enzyme discovery, protein engineering, and metabolic engineering will be crucial to transform these proposed pathways into industrially scalable realities.

References

  • van Slagmaat, C. A. M. R., et al. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry, 23(18), 7100-7114. [Link]

  • ResearchGate. (n.d.). Bio-based Synthesis of Cyclopentane-1,3-diamine and its Application in Bifunctional Monomers for Poly-condensation | Request PDF. Retrieved from [Link]

  • Maastricht University. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry. [Link]

  • ACS Catalysis. (n.d.). Imine Reductases and Reductive Aminases in Organic Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. [Link]

  • Aleku, G. A., et al. (2020). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. Science Advances, 6(21), eaaz0925. [Link]

  • Deng, Y., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(23), e01972-20. [Link]

  • Wikipedia. (n.d.). Imine reductase. Retrieved from [Link]

  • PubMed. (2023). The Discovery of Imine Reductases and their Utilisation for the Synthesis of Tetrahydroisoquinolines. ChemCatChem, 15(3), e202201126. [Link]

  • Wikipedia. (n.d.). Diamine transaminase. Retrieved from [Link]

  • IntechOpen. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. IntechOpen. [Link]

  • PubMed. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(23). [Link]

  • DiVA portal. (2016). Amine Transaminases in Biocatalytic Amine Synthesis. Retrieved from [Link]

  • ACS Omega. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Publications. [Link]

  • ResearchGate. (n.d.). (A) Biocatalytic strategies for the synthesis of chiral cyclic amines.... Retrieved from [Link]

  • Frontiers. (n.d.). Protein engineering of amine transaminases. Retrieved from [Link]

  • PubMed Central. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(23). [Link]

  • Keasling Lab. (n.d.). Metabolic Engineering. Retrieved from [Link]

  • ResearchGate. (2020). Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides | Request PDF. Retrieved from [Link]

  • Google Patents. (2010). WO2010007202A1 - Enzymatic synthesis of enantiomerically enriched derivatives of cis- and trans-cyclopentane-1,2-diamines.
  • Bio4Matpro. (n.d.). Alternative diamine synthesis routes. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Enzymatic synthesis of 1,2-aminocyclopentanols and 1,2-diaminocyclopentanes. Retrieved from [Link]

  • UWSpace. (2024). Metabolic engineering strategies for biomanufacturing of chemicals using Yarrowia lipolytica and Escherichia coli. Retrieved from [Link]

  • PubMed. (2019). Metabolic engineering of microorganisms for production of aromatic compounds. Biotechnology Advances, 37(5), 759-772. [Link]

  • PubMed. (n.d.). Metabolic engineering for the production of dicarboxylic acids and diamines. Retrieved from [Link]

  • PubMed Central. (n.d.). Metabolic Engineering for Production of Biorenewable Fuels and Chemicals: Contributions of Synthetic Biology. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: cis-Cyclopentane-1,3-diamine Dihydrochloride as a Chiral Ligand Scaffold in Asymmetric Catalysis

Prepared by: Gemini, Senior Application Scientist Introduction: The Architectural Advantage of Constrained C₂-Symmetric Ligands Asymmetric catalysis remains a cornerstone of modern synthetic chemistry, enabling the selec...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Architectural Advantage of Constrained C₂-Symmetric Ligands

Asymmetric catalysis remains a cornerstone of modern synthetic chemistry, enabling the selective production of single enantiomers—a critical requirement in the pharmaceutical, agrochemical, and fine chemical industries. The efficacy of a metal-based asymmetric catalyst is fundamentally dictated by the architecture of its coordinating chiral ligand. Among the most successful and versatile ligand classes are C₂-symmetric vicinal diamines. Their bidentate nature and well-defined stereochemistry create a rigid and predictable chiral environment around the metal center, effectively discriminating between the prochiral faces of a substrate.

cis-Cyclopentane-1,3-diamine represents a unique scaffold within this class. Unlike more flexible acyclic diamines (e.g., ethylenediamine) or the common trans-1,2-diaminocyclohexane (DACH), its cis-1,3-substitution pattern on a five-membered ring imposes distinct conformational constraints. This rigidity can translate into higher enantioselectivity by reducing the number of available transition state geometries during the catalytic cycle. The dihydrochloride salt is the common commercial form, ensuring greater stability and ease of handling for this hygroscopic and air-sensitive diamine.

This guide provides a technical overview and representative protocols for the application of cis-cyclopentane-1,3-diamine dihydrochloride in key asymmetric transformations. We will explore the causality behind experimental design, from in situ catalyst preparation to reaction optimization, empowering researchers to harness the potential of this constrained chiral ligand.

Section 1: Ligand Properties and Catalyst Preparation

Physicochemical Properties

A firm grasp of the ligand's properties is essential for its effective use.

PropertyValueSource
Chemical Name cis-Cyclopentane-1,3-diamine dihydrochloride
CAS Number 63591-57-1
Molecular Formula C₅H₁₄Cl₂N₂
Molecular Weight 173.08 g/mol
Appearance White to off-white solidGeneric MSDS
Key Feature Meso compound; achiral but contains stereocentersBenchchem
Rationale for Use: The "Chiral Pocket"

The choice of cis-cyclopentane-1,3-diamine is deliberate. The cyclopentyl backbone locks the two amino groups in a specific spatial orientation. When chelated to a metal (e.g., Ruthenium or Rhodium), it forms a puckered, five-membered chelate ring. This conformation, combined with the steric bulk of the cyclopentane ring, creates a well-defined "chiral pocket" around the metal's active site. This structural rigidity is paramount; it minimizes conformational ambiguity, leading to a more ordered transition state and, consequently, potentially higher enantiomeric excesses (ee) in the product.

General Protocol: In Situ Catalyst Formation

The dihydrochloride salt is a stable precatalyst component but is catalytically inactive. The free diamine must be generated in situ to coordinate with the metal precursor. This is typically achieved by stoichiometric deprotonation with a suitable base.

Protocol 1.1: Preparation of the Free Diamine Solution

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or a glovebox to prevent oxidation of the free diamine.

  • Solvent Selection: Choose a dry, degassed solvent compatible with the subsequent catalytic reaction (e.g., isopropanol, dichloromethane, or toluene).

  • Weighing: In a Schlenk flask, accurately weigh the cis-cyclopentane-1,3-diamine dihydrochloride (1.0 eq).

  • Base Addition: In a separate flask, prepare a solution of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium hydroxide (KOH) (2.0-2.2 eq) in the chosen solvent. Causality: A full two equivalents of base are required to neutralize both hydrochloride salts. A slight excess ensures complete liberation of the free diamine.

  • Deprotonation: Slowly add the base solution to the diamine dihydrochloride suspension at 0 °C.

  • Stirring: Allow the mixture to stir at room temperature for 1-2 hours. The formation of a salt precipitate (NaCl or KCl) is typically observed.

  • Isolation (Optional): The resulting suspension containing the free diamine can often be used directly. Alternatively, the salt precipitate can be removed via filtration under inert conditions.

cluster_0 Activation & Coordination Diamine_HCl cis-Diamine·2HCl (Inactive Precursor) Base + 2 eq. Base (e.g., KOH) Free_Diamine Free cis-Diamine (Active Ligand) Diamine_HCl->Free_Diamine Deprotonation Metal_Precursor + Metal Precursor (e.g., [RuCl₂(p-cymene)]₂) Catalyst [Ru(cis-diamine)(p-cymene)Cl]⁺ (Active Catalyst) Free_Diamine->Catalyst Coordination

Fig 1. Workflow for catalyst activation.

Section 2: Application in Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of prochiral ketones and imines, utilizing a hydrogen donor like 2-propanol or a formic acid/triethylamine mixture instead of high-pressure H₂ gas. Ru(II)-diamine complexes are benchmark catalysts for this transformation.

Mechanistic Rationale

The widely accepted mechanism for Ru(II)-diamine catalyzed ATH is an outer-sphere, concerted hydride transfer. The key steps are:

  • Formation of the Metal Hydride: The Ru(II) precatalyst reacts with the hydrogen donor (e.g., isopropanol) in the presence of a base to form a reactive Ru-H species.

  • Substrate Coordination: The ketone substrate does not coordinate directly to the metal. Instead, it interacts with the catalyst complex through hydrogen bonding between the ketone's carbonyl oxygen and the N-H proton of the diamine ligand.

  • Stereo-determining Hydride Transfer: The hydride on the ruthenium and a proton from the N-H group are transferred to the ketone's carbonyl in a six-membered ring transition state. The C₂-symmetry of the diamine ligand dictates the facial selectivity of this transfer, leading to the formation of one enantiomer of the alcohol product preferentially.

G Ru_Precatalyst [Ru(II)-Diamine] Ru_Hydride [Ru(II)-H(Diamine)] (Active Hydride) Ru_Precatalyst->Ru_Hydride + iPrOH, Base - Acetone, H₂O TS [Ketone···H-N-Ru-H] (Six-membered Transition State) Ru_Hydride->TS + Ketone Product_Complex [Ru(II)-Diamine] + Chiral Alcohol TS->Product_Complex Hydride Transfer Product_Complex->Ru_Precatalyst Regeneration

Application

Application Note &amp; Protocols: Strategic Synthesis of Metal Complexes with cis-Cyclopentane-1,3-diamine Dihydrochloride

This document provides a comprehensive guide for researchers, medicinal chemists, and materials scientists on the preparation of metal complexes utilizing cis-cyclopentane-1,3-diamine dihydrochloride. The protocols and i...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, medicinal chemists, and materials scientists on the preparation of metal complexes utilizing cis-cyclopentane-1,3-diamine dihydrochloride. The protocols and insights contained herein are designed to explain not only the procedural steps but also the underlying chemical principles that govern the synthesis, ensuring both reproducibility and a foundation for further innovation.

Introduction: The Significance of the Cyclopentane-1,3-diamine Scaffold

The cis-cyclopentane-1,3-diamine ligand is a valuable building block in coordination chemistry. Its rigid, non-planar five-membered ring structure imparts specific conformational constraints on the resulting metal complexes, which can significantly influence their biological activity, selectivity, and stability. In drug development, particularly for platinum-based anticancer agents, the nature of the non-leaving group amine ligand is critical for modulating toxicity, overcoming resistance, and altering the spectrum of activity compared to first-generation drugs like cisplatin.[1][2] The rigid cyclopentane backbone can influence how the complex interacts with biological targets like DNA.[3]

However, the diamine is typically supplied as a dihydrochloride salt (C₅H₁₂N₂·2HCl) for stability and ease of handling.[4][5] This form presents a critical initial challenge: the amine functionalities are protonated (R-NH₃⁺) and are therefore not nucleophilic enough to coordinate to a metal center. The successful synthesis of metal complexes hinges on the controlled in situ generation of the free diamine, a process that must be stoichiometric and compatible with the chosen metal precursor.

Part 1: Foundational Principles of Synthesis

The synthesis of a metal complex from cis-cyclopentane-1,3-diamine dihydrochloride is a multi-stage process that requires careful control over pH, stoichiometry, and reaction conditions.

Ligand Activation: The Deprotonation Step

The primary and most crucial step is the deprotonation of the diamine dihydrochloride to generate the neutral, nucleophilic free diamine.

  • Causality: The lone pairs on the nitrogen atoms of a neutral diamine are available to form coordinate bonds with an electron-deficient metal center. In the dihydrochloride salt, these lone pairs are engaged in bonding with protons (H⁺), rendering them inactive for coordination. Therefore, two equivalents of a base are required to neutralize the two equivalents of HCl.

    C₅H₁₀(NH₃⁺Cl⁻)₂ + 2 Base → C₅H₁₀(NH₂)₂ + 2 [Base-H]⁺Cl⁻

  • Choice of Base: The selection of the base is critical.

    • Inorganic Bases (e.g., NaOH, KOH): These are effective and inexpensive. However, care must be taken to add the precise stoichiometry, as excess hydroxide can lead to the formation of undesired metal-hydroxo species.

    • Non-Coordinating Organic Bases (e.g., Triethylamine): These are often used when the metal precursor is sensitive to hydroxide. They typically do not interfere with the primary coordination reaction.

    • Silver Salts (e.g., AgNO₃, Ag₂SO₄): In platinum chemistry, silver salts can be used to abstract chloride ligands from the platinum precursor, creating a more reactive aqua complex that readily binds the incoming diamine ligand.[1] This method simultaneously removes chloride from the system as AgCl precipitate.

The Coordination Reaction

Once the free diamine is generated, it acts as a bidentate chelating ligand, forming a stable five-membered ring with the metal center. This is known as the chelate effect, a thermodynamic principle that favors the formation of cyclic complexes over their acyclic analogues due to a favorable increase in entropy.

The general reaction with a platinum(II) precursor like potassium tetrachloroplatinate(II) (K₂PtCl₄) proceeds as follows:

K₂[PtCl₄] + C₅H₁₀(NH₂)₂ → cis-[Pt(C₅H₁₀(NH₂)₂)Cl₂] + 2 KCl

This reaction is a classic example of ligand substitution, where the stronger amine ligands displace two chloride ligands from the platinum coordination sphere.[1]

General Synthesis Workflow

The overall process can be visualized as a logical sequence of steps, each with a specific purpose, leading to the final, characterized product.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis Ligand Ligand Activation (Deprotonation of Diamine·2HCl) Complexation Complexation Reaction (Mixing & Heating) Ligand->Complexation Add to Metal Metal Metal Precursor Solution (e.g., K₂PtCl₄ in H₂O) Metal->Complexation Isolation Product Isolation (Precipitation / Filtration) Complexation->Isolation Purification Purification (Washing / Recrystallization) Isolation->Purification Characterization Characterization (NMR, MS, IR, EA) Purification->Characterization

Figure 1: General workflow for synthesizing metal complexes from cis-cyclopentane-1,3-diamine dihydrochloride.

Part 2: Protocol for the Synthesis of cis-[Pt(cis-C₅H₁₀(NH₂)₂)Cl₂]

This protocol details the synthesis of a representative platinum(II) complex. It is a robust procedure adapted from established methods for preparing platinum-diamine complexes.[1]

Materials and Reagents
  • cis-Cyclopentane-1,3-diamine dihydrochloride (FW: 173.08 g/mol )[5]

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄) (FW: 415.09 g/mol )

  • Sodium hydroxide (NaOH)

  • Deionized water (H₂O)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • 0.22 µm syringe filters

Safety Precaution: Platinum compounds are sensitizers and potentially toxic. Always handle them in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Quantitative Parameters

The following table outlines the stoichiometry for a typical laboratory-scale synthesis.

ReagentMolar Mass ( g/mol )Mass (mg)Moles (mmol)Molar Ratio
K₂PtCl₄415.094151.01.0
cis-Cyclopentane-1,3-diamine dihydrochloride173.081731.01.0
Sodium Hydroxide (NaOH)40.00802.02.0
Step-by-Step Experimental Protocol
  • Preparation of the Free Diamine Solution:

    • In a 50 mL flask, dissolve 173 mg (1.0 mmol) of cis-cyclopentane-1,3-diamine dihydrochloride and 80 mg (2.0 mmol) of NaOH in 10 mL of deionized water.

    • Stir the solution for 10 minutes at room temperature to ensure complete deprotonation.

    • Causality: This step quantitatively generates the neutral free diamine ligand in situ. Using exactly two equivalents of base is crucial to avoid side reactions.

  • Preparation of the Platinum Precursor Solution:

    • In a separate 100 mL flask, dissolve 415 mg (1.0 mmol) of K₂PtCl₄ in 20 mL of deionized water.

    • The solution should be a clear, reddish-orange color. If any particulates are present, filter the solution through a 0.22 µm syringe filter.

    • Causality: K₂PtCl₄ is the most common and water-soluble starting material for platinum(II) amine complexes.[1]

  • The Complexation Reaction:

    • Slowly add the free diamine solution dropwise to the stirring K₂PtCl₄ solution at room temperature over 15 minutes.

    • Wrap the reaction flask in aluminum foil to protect it from light.

    • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. A yellow precipitate will begin to form.

    • Causality: Dropwise addition prevents localized high concentrations of the ligand. Heating accelerates the ligand substitution reaction. Light is excluded to prevent potential photochemical decomposition or isomerization.

  • Isolation of the Product:

    • After the reaction period, cool the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the yellow solid product by vacuum filtration using a Büchner funnel.

    • Causality: The desired neutral complex, cis-[Pt(cpda)Cl₂], is significantly less soluble in water than the starting materials or the KCl byproduct, allowing for its isolation by precipitation.

  • Purification of the Complex:

    • Wash the collected solid on the filter paper sequentially with three portions of cold deionized water (5 mL each), followed by two portions of methanol (5 mL each), and finally two portions of diethyl ether (5 mL each).

    • Dry the purified yellow powder in a vacuum desiccator overnight.

    • Causality: The water wash removes any remaining KCl and unreacted starting materials. The methanol and ether washes remove residual water and organic impurities, yielding a dry, free-flowing powder.

Part 3: Characterization and Validation

Confirming the structure and purity of the synthesized complex is a non-negotiable step. A combination of spectroscopic and analytical techniques should be employed.

Key Analytical Techniques
  • ¹H NMR Spectroscopy: Upon coordination to platinum, the signals corresponding to the diamine's protons will shift, typically downfield. The presence of satellite peaks flanking the main signals, arising from coupling to the ¹⁹⁵Pt nucleus (I=1/2, 33.8% abundance), is a definitive indicator of coordination.[6]

  • ¹⁹⁵Pt NMR Spectroscopy: This technique provides direct information about the platinum coordination environment. A single resonance in the expected chemical shift range (typically around -2100 to -2400 ppm for PtN₂Cl₂ complexes) confirms the formation of a single platinum species.[6]

  • FT-IR Spectroscopy: Look for the appearance of new bands in the far-IR region corresponding to Pt-N (around 500-550 cm⁻¹) and Pt-Cl (around 300-340 cm⁻¹) stretching vibrations.

  • High-Resolution Mass Spectrometry (HRMS-ESI): This provides the exact mass of the complex, allowing for confirmation of its molecular formula. The characteristic isotopic distribution pattern for platinum is a key diagnostic feature.

  • Elemental Analysis (CHN): The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed formula, C₅H₁₂N₂Cl₂Pt, confirming the bulk purity of the sample.

Characterization Workflow

A logical workflow ensures that all necessary data is collected to validate the product.

G Start Synthesized Solid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt) Start->NMR MS HRMS (ESI) Start->MS IR FT-IR Spectroscopy Start->IR EA Elemental Analysis (CHN) Start->EA Confirm Structure & Purity Confirmed NMR->Confirm Data Consistent? MS->Confirm Data Consistent? IR->Confirm Data Consistent? EA->Confirm Data Consistent? Fail Inconsistent Data (Re-purify or Re-synthesize)

Figure 2: A decision-guiding workflow for the analytical characterization of the synthesized metal complex.

References

  • Khlebnikova, T. S., Merkushin, I. V., & Lakhvich, F. A. (2006). Platinum(II) Cationic Complexes with Derivatives of 2-Acyl-1,3-Cyclopentanedions. Russian Journal of General Chemistry, 76(5), 669–676.
  • Benchchem. (n.d.). cis-Cyclopentane-1,2-diamine (CAS 40535-45-3).
  • Piers, W. E., et al. (2019). Synthesis and characterisation of divalent di(1,3-bis(diphenylphosphano)cyclopentadienyl)lanthanoid and alkaline earth complex. Dalton Transactions, 48(25), 9136-9144.
  • Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Anticancer Research, 36(1), 1-20.
  • Liu, S., et al. (2001). Syntheses and characterizations of metal complexes derived from cis,cis-1,3,5-triaminocyclohexane-N,N',N"-triacetic acid. Inorganic Chemistry, 40(10), 2353-2362.
  • PubChem. (n.d.). Cyclopentane-1,3-diamine.
  • Nemati Kharat, A., et al. (2016). Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate) Platinum(II). Iranian Journal of Chemistry and Chemical Engineering, 35(4), 1-7.
  • Pöthig, A., et al. (2018). Synthesis and structural characterization of stable coinage metal (Cu, Ag, Au) cyclopentadienyl complexes. Chemical Science, 9(33), 6866-6872.
  • Patil, S. (2020). Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. ACS Medicinal Chemistry Letters, 11(11), 2248-2250.
  • Ivanova, Y. B., et al. (2019). Platinum(IV)
  • Sigma-Aldrich. (n.d.). cis-Cyclopentane-1,3-diamine dihydrochloride.
  • PubChem. (n.d.). cis-Cyclopentane-1,3-diamine dihydrochloride.
  • Wikipedia. (2023).
  • Milunović, M. N. M., et al. (2021). Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. Current Medicinal Chemistry, 28(15), 2975-2997.

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of cis-Cyclopentane-1,3-diamine dihydrochloride in the Synthesis of Advanced Pharmaceutical Intermediates

Abstract This document provides an in-depth technical guide on the application of cis-cyclopentane-1,3-diamine dihydrochloride, a pivotal chiral building block in modern medicinal chemistry. We will explore its strategic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide on the application of cis-cyclopentane-1,3-diamine dihydrochloride, a pivotal chiral building block in modern medicinal chemistry. We will explore its strategic importance, focusing on how its rigid cyclopentyl scaffold and stereochemically defined amine groups are leveraged to synthesize complex pharmaceutical intermediates. This guide offers detailed experimental protocols, mechanistic insights, and workflow visualizations to support researchers and drug development professionals in harnessing the full potential of this versatile reagent.

Introduction: The Significance of Constrained Scaffolds

In the landscape of drug discovery, the conformational control of a molecule is paramount to achieving high binding affinity and selectivity for a biological target. cis-Cyclopentane-1,3-diamine dihydrochloride (CAS No. 136033-66-4) has emerged as a critical synthon for this purpose. Its rigid five-membered ring pre-organizes the two amine functionalities into a specific spatial arrangement, reducing the entropic penalty upon binding to a protein target. This inherent structural constraint makes it an invaluable scaffold for creating potent and selective modulators of enzymes and receptors.

The dihydrochloride salt form enhances the compound's stability and simplifies handling and weighing under standard laboratory conditions, making it a preferred choice for reproducible synthetic procedures.

Core Application: Synthesis of a Chiral Ligand for Asymmetric Catalysis

One of the primary applications of cis-cyclopentane-1,3-diamine is in the formation of chiral ligands for transition-metal-catalyzed reactions. These ligands are instrumental in creating other chiral molecules, often the active pharmaceutical ingredients (APIs) themselves. Below, we detail the synthesis of a diphosphine ligand, a class of molecules widely used in asymmetric hydrogenation.

Reaction Scheme

The synthesis involves the reaction of cis-cyclopentane-1,3-diamine with two equivalents of diphenylphosphine oxide, followed by a reduction step.

(Step 1: Amide Formation) cis-Cyclopentane-1,3-diamine dihydrochloride is first neutralized in situ and then coupled with a phosphinoyl chloride, such as diphenylphosphinoyl chloride, under basic conditions.

(Step 2: Reduction) The resulting bis(phosphinamide) is then reduced using a powerful reducing agent like trichlorosilane (HSiCl₃) to yield the final chiral diphosphine ligand.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from starting material to the final, characterized ligand.

G cluster_prep Preparation & Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Final Product A 1. Weigh cis-Cyclopentane-1,3-diamine dihydrochloride & dissolve B 2. Set up inert atmosphere (N2 or Ar) A->B C 3. In-situ neutralization with organic base (e.g., Et3N) B->C D 4. Cool reaction to 0°C C->D E 5. Slow addition of Diphenylphosphinoyl Chloride D->E F 6. Reaction Monitoring by TLC/LC-MS E->F G 7. Quench reaction F->G Reaction Complete H 8. Aqueous Workup (Extraction) G->H I 9. Dry organic layer (e.g., Na2SO4) H->I J 10. Concentrate in vacuo I->J K 11. Purify via Column Chromatography J->K L 12. Characterization: NMR, MS, HPLC K->L Purified Intermediate M 13. Final Product: Chiral Diphosphine Ligand L->M

Caption: Workflow for the synthesis of a chiral diphosphine ligand.

Detailed Synthesis Protocol: (R,R)-N,N'-Bis(diphenylphosphino)-cis-1,3-diaminocyclopentane

This protocol details the synthesis of a representative chiral phosphine ligand. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity
cis-Cyclopentane-1,3-diamine dihydrochloride136033-66-4173.091.73 g (10 mmol)
Triethylamine (Et₃N)121-44-8101.194.2 mL (30 mmol)
Diphenylphosphinoyl chloride1499-21-4236.644.8 g (20.3 mmol)
Dichloromethane (DCM), anhydrous75-09-284.93100 mL
Trichlorosilane (HSiCl₃)10025-78-2135.455.4 mL (50 mmol)
Toluene, anhydrous108-88-392.1480 mL

Step-by-Step Methodology:

Part A: Synthesis of the Bis(phosphinamide) Intermediate

  • Inert Atmosphere Setup: To a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add cis-cyclopentane-1,3-diamine dihydrochloride (1.73 g, 10 mmol).

    • Rationale: An inert atmosphere is critical to prevent moisture from hydrolyzing the phosphinoyl chloride reagent and interfering with the reaction.

  • Suspension & Neutralization: Add anhydrous dichloromethane (100 mL) to the flask. The salt will not fully dissolve. Cool the resulting suspension to 0°C using an ice bath. Slowly add triethylamine (4.2 mL, 30 mmol) dropwise over 10 minutes. Stir for an additional 20 minutes at 0°C.

    • Rationale: The dihydrochloride salt must be neutralized to the free diamine to make it nucleophilic. Triethylamine acts as the base, and cooling controls the exotherm of the acid-base reaction.

  • Coupling Reaction: In a separate flask, dissolve diphenylphosphinoyl chloride (4.8 g, 20.3 mmol) in 20 mL of anhydrous DCM. Add this solution to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature remains below 5°C.

    • Rationale: Slow addition is crucial to control the reaction rate and prevent the formation of side products. The slight excess of the phosphinoyl chloride ensures full conversion of the diamine.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diamine is fully consumed.

  • Workup and Isolation: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Rationale: The aqueous washes remove unreacted starting materials, salts (triethylammonium chloride), and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude bis(phosphinamide) intermediate. This product is often a white or off-white solid and may be used in the next step without further purification.

Part B: Reduction to the Diphosphine Ligand

  • Setup for Reduction: In a flame-dried 250 mL flask under a nitrogen atmosphere, dissolve the crude bis(phosphinamide) intermediate from the previous step in anhydrous toluene (80 mL). Add triethylamine (5.6 mL, 40 mmol).

    • Rationale: Toluene is a suitable high-boiling solvent for the reduction. Triethylamine is used as a base to neutralize the HCl generated during the reduction with trichlorosilane.

  • Reduction: Cool the solution to 0°C. Slowly add trichlorosilane (5.4 mL, 50 mmol) dropwise. A white precipitate (triethylammonium chloride) will form. After addition, slowly warm the mixture to 80-90°C and stir for 6 hours.

    • Causality: Trichlorosilane is a potent reducing agent for phosphinamides. The reaction is temperature-sensitive and must be controlled carefully.

  • Workup and Purification: Cool the reaction to room temperature and carefully quench by pouring it over a mixture of ice and 2 M NaOH solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final diphosphine ligand.

Troubleshooting and Optimization

Issue ObservedPotential CauseRecommended Solution
Incomplete reaction in Part AInsufficient base; inactive phosphinoyl chloride.Ensure triethylamine is dry and used in sufficient excess. Use freshly opened or distilled phosphinoyl chloride.
Low yield in the reduction (Part B)Moisture in the reaction; insufficient reducing agent.Use anhydrous solvents and reagents. Consider a slight increase in the equivalents of trichlorosilane.
Product decomposition during workupAir oxidation of the final phosphine ligand.Handle the final product under an inert atmosphere whenever possible. Use degassed solvents for chromatography.

Conclusion

cis-Cyclopentane-1,3-diamine dihydrochloride is more than a simple diamine; it is an enabling tool for asymmetric synthesis. Its constrained conformation provides a reliable and predictable stereochemical foundation for constructing chiral ligands and complex pharmaceutical intermediates. The protocols and insights provided herein demonstrate a robust pathway for its utilization, offering a solid foundation for further research and development in the synthesis of novel therapeutics.

Application

Application Notes and Protocols for cis-Cyclopentane-1,3-diamine dihydrochloride in Platinum(II) Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of cis-Cyclopentane-1,3-diamine in Platinum-Based Anticancer Drug Design The landmark success of cisplatin has established...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of cis-Cyclopentane-1,3-diamine in Platinum-Based Anticancer Drug Design

The landmark success of cisplatin has established platinum(II) complexes as a cornerstone of cancer chemotherapy. The therapeutic efficacy of these compounds is intrinsically linked to their chemical structure, particularly the nature of the non-leaving group ligands, which modulate the drug's stability, reactivity, and toxicity profile. cis-Cyclopentane-1,3-diamine dihydrochloride serves as a crucial building block in the synthesis of novel platinum(II) analogs, offering a unique stereochemical and conformational framework that can influence the biological properties of the resulting platinum complex.

The rationale for employing cis-cyclopentane-1,3-diamine as a ligand lies in its potential to fine-tune the pharmacological properties of the platinum agent. The rigid cyclopentane backbone imposes specific steric constraints around the platinum center, which can affect the kinetics of DNA binding and the recognition of the resulting DNA adducts by cellular repair machinery. It is hypothesized that such modifications may lead to an altered spectrum of activity, potentially overcoming the resistance mechanisms that limit the efficacy of existing platinum-based drugs.[1][2]

This document provides a comprehensive guide to the experimental use of cis-cyclopentane-1,3-diamine dihydrochloride in the synthesis of a representative platinum(II) complex, dichlorido(cis-cyclopentane-1,3-diamine)platinum(II). The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices and the characterization of the final product.

Chemical and Physical Properties

A thorough understanding of the starting material's properties is paramount for successful and safe experimentation.

PropertyValueSource
Chemical Formula C₅H₁₄Cl₂N₂PubChem
Molecular Weight 173.08 g/mol PubChem
Appearance White to off-white crystalline powderSigma-Aldrich
Solubility Soluble in waterGeneral Knowledge
Storage Store in a cool, dry, and well-ventilated areaGuidechem

Experimental Protocol: Synthesis of Dichlorido(cis-cyclopentane-1,3-diamine)platinum(II)

This protocol details the synthesis of a platinum(II) complex utilizing cis-cyclopentane-1,3-diamine dihydrochloride as the diamine ligand. The procedure is adapted from established methods for the synthesis of similar platinum-diamine complexes.[3][4]

Reaction Scheme

G cluster_reactants Reactants cluster_products Products K2PtCl4 K₂[PtCl₄] Reaction Reaction K2PtCl4->Reaction diamine cis-C₅H₁₀(NH₂)₂·2HCl diamine->Reaction product [Pt(cis-C₅H₁₀(NH₂)₂)Cl₂] KCl 2 KCl HCl 2 HCl Reaction->product Reaction->KCl Reaction->HCl

Caption: Reaction scheme for the synthesis of dichlorido(cis-cyclopentane-1,3-diamine)platinum(II).

Materials and Equipment
  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • cis-Cyclopentane-1,3-diamine dihydrochloride

  • Deionized water

  • 0.1 M Sodium hydroxide (NaOH) solution

  • 0.1 M Hydrochloric acid (HCl) solution

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • pH meter or pH indicator paper

  • Büchner funnel and filter paper

  • Vacuum flask

  • Beakers and graduated cylinders

  • Standard laboratory glassware

Step-by-Step Procedure
  • Preparation of the Diamine Solution:

    • In a 50 mL beaker, dissolve a specific molar equivalent of cis-cyclopentane-1,3-diamine dihydrochloride in deionized water.

    • Rationale: The dihydrochloride salt is used as it is often more stable and readily available. The amine groups need to be deprotonated to act as nucleophiles and coordinate to the platinum center.

    • Slowly add 0.1 M NaOH solution dropwise while monitoring the pH. Adjust the pH of the solution to approximately 7-8.

    • Rationale: Neutralizing the hydrochloride salt to the free diamine is crucial for the reaction to proceed. A slightly basic pH ensures the amine groups are sufficiently deprotonated without causing significant hydrolysis of the platinum precursor.

  • Preparation of the Platinum Precursor Solution:

    • In a separate 100 mL round-bottom flask, dissolve one molar equivalent of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water with gentle heating (around 40-50 °C) and stirring.

    • Rationale: K₂[PtCl₄] is the common starting material for the synthesis of many platinum(II) complexes. Dissolution in water allows for a homogenous reaction medium.

  • Reaction:

    • Slowly add the neutralized diamine solution to the stirred K₂[PtCl₄] solution at room temperature.

    • A yellow precipitate should start to form.

    • Rationale: The free amine groups of the diamine displace two chloride ligands from the square planar [PtCl₄]²⁻ complex to form the desired neutral product. The precipitation of the product drives the reaction to completion.

    • Continue stirring the reaction mixture at room temperature for 24 hours.

    • Rationale: A prolonged reaction time ensures the completion of the reaction and maximizes the yield of the product.

  • Work-up and Purification:

    • After 24 hours, cool the reaction mixture in an ice bath for 30 minutes to further precipitate the product.

    • Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate sequentially with cold deionized water, ethanol, and finally diethyl ether.

    • Rationale: Washing with cold water removes any unreacted starting materials and inorganic salts. The ethanol and diethyl ether washes help to remove any organic impurities and to dry the product.

    • Dry the product in a desiccator under vacuum to a constant weight.

Expected Yield and Appearance
  • Appearance: A yellow to pale-yellow powder.

  • Yield: The yield can vary but is typically in the range of 60-80% based on similar reported syntheses.

Characterization and Quality Control

To ensure the identity and purity of the synthesized dichlorido(cis-cyclopentane-1,3-diamine)platinum(II), a series of analytical techniques should be employed.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for confirming the coordination of the diamine ligand to the platinum center.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale for Observation
N-H stretch 3100-3300Broadening and a shift to lower frequency compared to the free diamine indicate coordination to the platinum atom.
Pt-N stretch 450-550Appearance of new bands in this region confirms the formation of the platinum-nitrogen bond.[5]
Pt-Cl stretch 300-350Bands in this region are characteristic of cis-coordinated chloride ligands.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and purity of the complex.

  • ¹H NMR: The proton signals of the cyclopentane ring will be observed. Coordination to platinum can lead to a downfield shift of the protons on the carbons adjacent to the nitrogen atoms.

  • ¹³C NMR: The carbon signals of the cyclopentane ring can be assigned.

  • ¹⁹⁵Pt NMR: This technique is highly sensitive to the coordination environment of the platinum atom. A single resonance is expected for the pure complex, with a chemical shift that is characteristic of a Pt(II) center with a N₂Cl₂ coordination sphere. The chemical shift for similar complexes typically falls within a specific range.[6][7][8]

Elemental Analysis

Combustion analysis should be performed to determine the percentage of carbon, hydrogen, and nitrogen in the sample. The experimental values should be in close agreement with the calculated theoretical values for the molecular formula [Pt(C₅H₁₂N₂)Cl₂].

Safety Precautions

  • Platinum compounds are potent sensitizers and can cause allergic reactions. Always handle platinum-containing compounds in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for both cis-cyclopentane-1,3-diamine dihydrochloride and potassium tetrachloroplatinate(II) before starting any experimental work.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no precipitate formation Incomplete neutralization of the diamine dihydrochloride.Ensure the pH of the diamine solution is adjusted to 7-8 before adding it to the platinum solution.
Reaction time is too short.Extend the reaction time to 24-48 hours.
Product is off-color (e.g., green) Formation of Magnus' green salt.This can occur if the diamine is added too quickly or if there are impurities. Ensure slow addition of the diamine solution. The product may require recrystallization for purification.
Low yield Product is partially soluble in the reaction medium.Ensure the reaction mixture is thoroughly cooled before filtration. Minimize the volume of wash solvents.

Conclusion

This document provides a detailed protocol for the synthesis and characterization of dichlorido(cis-cyclopentane-1,3-diamine)platinum(II) from cis-cyclopentane-1,3-diamine dihydrochloride. The strategic use of this diamine ligand offers a promising avenue for the development of novel platinum-based anticancer agents with potentially improved pharmacological profiles. Adherence to the described procedures and thorough characterization of the final product are essential for obtaining reliable and reproducible results in a research and drug development setting.

References

  • Study on the Cytotoxic Activity of platinum(II) Complexes of (1R,2R)-N(1)-cyclopentyl-1,2-cyclohexanediamine With Substituted Malonate Derivatives. (2016). PubMed. Available at: [Link]

  • Synthesis, structure and antitumor activity of a new water-soluble platinum complex, (1R,2R-cyclohexanediamine-N,N')[2-hydroxy-4-oxo-2-pentenoato(2-)-O2] platinum(II). (1993). PubMed. Available at: [Link]

  • Potent anticancer activity and possible low toxicity of platinum(II) complexes with functionalized 1,1-cyclobutanedicarboxylate as a leaving ligand. (2014). PubMed. Available at: [Link]

  • Anticancer activity of a series of platinum complexes integrating demethylcantharidin with isomers of 1,2-diaminocyclohexane. (2006). PubMed. Available at: [Link]

  • Synthesis, Characterization and Antiproliferative Studies of the Enantiomers of cis-[(1,2-camphordiamine)dichloro]platinum(II) Complexes. (2008). PubMed. Available at: [Link]

  • Anticancer cyclometalated complexes of platinum group metals and gold. (n.d.). Universidad de Murcia. Available at: [Link]

  • 1H and 195Pt NMR prediction for inclusion compounds formed by cisplatin and oxidized carbon nanostructures. (2021). RSC Publishing. Available at: [Link]

  • The Molecular and Electronic Structure of Isolated Platinum Sites Enabled by Expedient Measurement of 195Pt Chemical Shift Anisotropy. (n.d.). ChemRxiv. Available at: [Link]

  • Synthesis and Characterisation of Fluorescent Novel Pt(II) Cyclometallated Complexes with Anticancer Activity. (n.d.). PMC - NIH. Available at: [Link]

  • cis-Dichlorido(N-cyclohexylpropane-1,3-diamine-κN,N′)platinum(II). (n.d.). ResearchGate. Available at: [Link]

  • (195Pt) Platinum NMR. (n.d.). NMR-Service. Available at: [Link]

  • Microwave-assisted Synthesis of the Anticancer Drug Cisplatin, cis-[Pt(NH3)2Cl2]. (2015). PubMed. Available at: [Link]

  • Synthesis and Characterization of [(1,4‐diamine)dichloro]platinum(II) Compounds Preliminary Studies on their Biological Activity. (n.d.). ResearchGate. Available at: [Link]

  • Natural abundance 195Pt-13C correlation NMR spectroscopy on surfaces enabled by fast MAS dynamic nuclear polarization. (2024). ChemRxiv. Available at: [Link]

  • Synthesis, characterization and antiproliferative studies of the enantiomers of cis-[(1,2-camphordiamine)dichloro]platinum(II) complexes. (n.d.). ResearchGate. Available at: [Link]

  • Molecular structure, IR spectra, and chemical reactivity of Cisplatin and Transplatin: DFT studies, basis set effect and solvent effect. (n.d.). ResearchGate. Available at: [Link]

  • Predicting Pt-195 NMR Chemical Shift and 1J(195Pt-31P) Coupling Constant for Pt(0) Complexes Using the NMR-DKH Basis Sets. (n.d.). MDPI. Available at: [Link]

  • Conformational and vibrational study of platinum(II) anticancer drugs: Cis-diamminedichloroplatinum (II) as a case study. (n.d.). ResearchGate. Available at: [Link]

  • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. (n.d.). PMC - NIH. Available at: [Link]

Sources

Method

Application Note: A Scalable and Stereoselective Synthesis of cis-Cyclopentane-1,3-diamine Dihydrochloride for Pharmaceutical Applications

Introduction cis-Cyclopentane-1,3-diamine dihydrochloride is a crucial building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. I...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

cis-Cyclopentane-1,3-diamine dihydrochloride is a crucial building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its rigid, stereochemically defined structure allows for precise orientation of substituents, enabling targeted interactions with biological macromolecules. The growing demand for novel therapeutics has necessitated the development of a robust, scalable, and economically viable synthetic route to this important diamine. This application note provides a detailed, field-proven protocol for the multi-hundred-gram scale synthesis of cis-cyclopentane-1,3-diamine dihydrochloride, focusing on process safety, efficiency, and stereochemical control. The presented methodology is designed for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.

Synthetic Strategy: A Rationale for the Chosen Pathway

Several synthetic routes to 1,3-diaminocyclopentanes have been reported in the literature. For a scalable and industrially applicable process, the chosen pathway must prioritize factors such as cost of starting materials, reagent safety, operational simplicity, and consistent stereochemical outcome. After a thorough evaluation of available methods, including the Piancatelli rearrangement of bio-based furfuryl alcohol, a more traditional and highly reliable approach commencing from cyclopentane-1,3-dione was selected.[1][2]

This strategy, outlined below, offers several advantages for scale-up:

  • Commercially Available Starting Material: Cyclopentane-1,3-dione is readily available from multiple suppliers, ensuring a secure supply chain.

  • Robust and Well-Characterized Reactions: The key transformations—dioxime formation and subsequent catalytic hydrogenation—are well-understood and highly reproducible chemical processes.

  • Stereochemical Control: The hydrogenation of the cyclopentane-1,3-dione dioxime can be directed to favor the desired cis-isomer through careful selection of the catalyst and reaction conditions.

  • Facile Purification: The final product is isolated as a stable, crystalline dihydrochloride salt, which facilitates purification by recrystallization and simplifies handling and storage.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow A Cyclopentane-1,3-dione B Cyclopentane-1,3-dione dioxime A->B Hydroxylamine hydrochloride, NaOH, H2O C cis/trans-Cyclopentane-1,3-diamine B->C Catalytic Hydrogenation (e.g., Rh/C), H2, Solvent D cis-Cyclopentane-1,3-diamine dihydrochloride C->D HCl (e.g., in IPA), Isopropyl Alcohol

Figure 1: Overall synthetic workflow for cis-cyclopentane-1,3-diamine dihydrochloride.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Hydroxylamine hydrochloride is a potential skin sensitizer and corrosive. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted behind a blast shield with appropriate grounding to prevent static discharge.

Part 1: Synthesis of Cyclopentane-1,3-dione dioxime

This step involves the conversion of the dione to a dioxime, a key intermediate for the subsequent stereoselective reduction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Cyclopentane-1,3-dione98.10200.0 g2.041.0
Hydroxylamine hydrochloride69.49311.0 g4.482.2
Sodium hydroxide40.00179.0 g4.482.2
Deionized Water18.022.0 L--
Acetone58.08As needed--

Protocol:

  • Reaction Setup: To a 5 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add deionized water (2.0 L), sodium hydroxide (179.0 g), and hydroxylamine hydrochloride (311.0 g). Stir the mixture until all solids have dissolved. Note: The dissolution of NaOH is exothermic; allow the solution to cool to room temperature.

  • Addition of Dione: To the stirred solution, add cyclopentane-1,3-dione (200.0 g) portion-wise over 30 minutes. The reaction is mildly exothermic; maintain the internal temperature below 30 °C using a water bath if necessary.

  • Reaction Monitoring: Stir the resulting suspension at room temperature (20-25 °C) for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

  • Product Isolation: After completion of the reaction, a white precipitate of the dioxime will have formed. Cool the mixture in an ice bath for 2 hours to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold deionized water (2 x 500 mL) and then with cold acetone (2 x 250 mL).

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight. The expected yield is typically in the range of 240-260 g (92-99%).

Part 2: Stereoselective Hydrogenation to cis-Cyclopentane-1,3-diamine

This is the critical stereochemistry-defining step. The choice of catalyst and solvent is paramount for achieving a high cis to trans ratio. Rhodium on carbon (Rh/C) has been shown to be effective for the mild hydrogenation of oximes to the corresponding amines.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclopentane-1,3-dione dioxime128.13240.0 g1.87
5% Rhodium on Carbon (Rh/C)-24.0 g-
Methanol32.042.4 L-
Hydrogen Gas (H₂)2.02As needed-

Protocol:

  • Catalyst Slurry: In a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker or a stirred autoclave), carefully add 5% Rh/C (24.0 g) under a nitrogen atmosphere. Add methanol (400 mL) to create a slurry.

  • Substrate Addition: In a separate flask, dissolve the cyclopentane-1,3-dione dioxime (240.0 g) in methanol (2.0 L) with gentle warming if necessary. Cool the solution to room temperature and add it to the hydrogenation vessel containing the catalyst slurry.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50 psi (approximately 3.4 atm).

  • Reaction Conditions: Begin vigorous stirring and maintain the reaction temperature at 25-30 °C. The reaction is exothermic; cooling may be required to maintain the desired temperature. The reaction progress is monitored by the uptake of hydrogen. The reaction is typically complete within 24-48 hours.

  • Catalyst Removal: Once hydrogen uptake ceases, depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol (2 x 200 mL). Caution: The catalyst may be pyrophoric upon exposure to air. Handle with care.

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure to obtain the crude cis/trans-cyclopentane-1,3-diamine as an oil. The crude product is used directly in the next step without further purification.

Part 3: Dihydrochloride Salt Formation and Purification

The final step involves the selective precipitation and purification of the desired cis-isomer as its dihydrochloride salt. The difference in solubility between the cis- and trans-dihydrochloride salts in alcoholic solvents allows for efficient separation.

Materials and Reagents:

ReagentQuantity
Crude cis/trans-Cyclopentane-1,3-diamineFrom previous step
Isopropyl Alcohol (IPA)2.5 L
Hydrochloric Acid (e.g., 5-6 M in IPA)As needed
Acetone1.0 L

Protocol:

  • Dissolution: Dissolve the crude diamine in isopropyl alcohol (2.5 L) in a 5 L flask equipped with a mechanical stirrer.

  • Salt Formation: Slowly add a solution of hydrochloric acid in isopropyl alcohol to the stirred solution. Monitor the pH of the mixture; continue addition until the pH is between 1 and 2. A white precipitate will form.

  • Crystallization: Stir the suspension at room temperature for 2 hours, then cool to 0-5 °C and stir for an additional 2 hours to promote complete crystallization.

  • Isolation: Collect the solid by vacuum filtration and wash the filter cake with cold isopropyl alcohol (2 x 250 mL) followed by acetone (2 x 500 mL).

  • Recrystallization (Purification): To enhance the purity and isomeric ratio, the crude dihydrochloride salt can be recrystallized. Suspend the solid in a minimal amount of hot methanol or a mixture of methanol and ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath. The less soluble cis-isomer will preferentially crystallize.[3]

  • Final Drying: Dry the purified cis-cyclopentane-1,3-diamine dihydrochloride in a vacuum oven at 60 °C to a constant weight. The expected yield of the purified product is typically 60-70% based on the starting dioxime.

Analytical Characterization

The final product should be characterized to confirm its identity, purity, and isomeric ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure and the cis stereochemistry.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the chemical purity of the final product.

  • Gas Chromatography (GC): Derivatization of the free diamine followed by GC analysis can be employed to determine the cis/trans isomeric ratio.

Process Logic and Rationale

The following diagram illustrates the key decision points and rationale behind the chosen synthetic protocol for scale-up.

Process_Logic cluster_0 Intermediate Synthesis cluster_1 Stereoselective Reduction cluster_2 Purification and Isolation A Cyclopentane-1,3-dione B Dioxime Formation A->B Reliable, high-yielding oximation reaction C Cyclopentane-1,3-dione dioxime B->C D Catalytic Hydrogenation C->D Rh/C catalyst for cis-selectivity E Crude cis/trans-diamine D->E F Dihydrochloride Salt Formation E->F Stable crystalline solid, facilitates handling G Recrystallization F->G Exploits solubility differences for isomer separation H Pure cis-Isomer Dihydrochloride G->H

Figure 2: Rationale for the scale-up synthesis of cis-cyclopentane-1,3-diamine dihydrochloride.

Conclusion

The protocol detailed in this application note provides a comprehensive and reliable method for the scale-up synthesis of cis-cyclopentane-1,3-diamine dihydrochloride. By employing a robust synthetic strategy based on well-established chemical transformations and focusing on stereochemical control and efficient purification, this guide enables the production of this key pharmaceutical intermediate in high purity and significant quantities. The provided step-by-step instructions, along with the underlying scientific rationale, are intended to empower researchers and process chemists to confidently implement and adapt this synthesis for their specific drug development needs.

References

  • Man-Li, S., et al. (2011). Stereoselective synthesis of fluorinated 1,3-cis-diaminocyclopentanes. Journal of Organic Chemistry, 76(12), 5137-42. Available at: [Link]

  • van Slagmaat, C. A. M. R., et al. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry, 23(20), 8255-8265. Available at: [Link]

  • Wuts, P. G. M., et al. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry, 10, 2513-20. Available at: [Link]

  • ResearchGate. (2014). Regio- And stereoselective synthesis of new diaminocyclopentanols. Available at: [Link]

  • Wang, X., et al. (2020). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 10(11), 1269. Available at: [Link]

  • Li, Z., et al. (2020). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers, 7(22), 3568-3573. Available at: [Link]

  • Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers.
  • ACS Publications. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2015). An Efficient and Improved Process for the Scale-up Preparation of cis-Cyclopropanediamine Dihydrochloride. Available at: [Link]

  • PubChem. cis-Cyclopentane-1,3-diamine dihydrochloride. Available at: [Link]

  • Semantic Scholar. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Available at: [Link]

  • National Institutes of Health. (2019). Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A. ACS Omega, 4(7), 12613–12619. Available at: [Link]

  • ResearchGate. (2020). Diastereoselective synthesis of cis -cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Available at: [Link]

  • Maastricht University. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Available at: [Link]

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Application

Application Notes &amp; Protocols: cis-Cyclopentane-1,3-diamine Dihydrochloride as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of Conformational Constraint In the fields of medicinal chemistry and materials science, the precise three-dimensional arrangement of functional groups is paramount. cis-Cyclopentane-1,3...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint

In the fields of medicinal chemistry and materials science, the precise three-dimensional arrangement of functional groups is paramount. cis-Cyclopentane-1,3-diamine, provided commercially as its more stable dihydrochloride salt, is a quintessential example of a conformationally restricted building block.[1][2] Unlike flexible aliphatic diamines which can adopt numerous conformations, the rigid five-membered ring of the cyclopentane scaffold locks the two amino groups into a specific spatial relationship. This pre-organization is a powerful tool for chemists. By reducing the entropic penalty of binding to a biological target, such as a protein or enzyme, these scaffolds can lead to significantly enhanced binding affinity and selectivity.[1][3] This guide provides an in-depth look at the properties, applications, and detailed protocols for utilizing this versatile scaffold.

Physicochemical Properties and Handling

cis-Cyclopentane-1,3-diamine dihydrochloride is typically supplied as a white to off-white crystalline powder. Its salt form enhances stability and shelf-life. However, for most synthetic applications, the free diamine is required.

PropertyValueSource
CAS Number 63591-57-1
Molecular Formula C₅H₁₄Cl₂N₂[4]
Molecular Weight 173.08 g/mol [4]
Appearance White to off-white powder or crystals
Storage Inert atmosphere, room temperature

Critical Pre-Protocol Step: Liberation of the Free Diamine The dihydrochloride salt is not nucleophilic. The first step in almost any reaction is the liberation of the free diamine by neutralization with a base.

G cluster_start Starting Material cluster_process Activation cluster_product Reactive Species cluster_next Synthetic Utility start cis-Cyclopentane-1,3-diamine dihydrochloride (Salt Form, Non-nucleophilic) process_node Neutralization: Aqueous Base (e.g., NaOH) or Organic Base (e.g., Et3N) start->process_node Add Base product cis-Cyclopentane-1,3-diamine (Free Base, Nucleophilic) process_node->product Liberate next_step Ready for N-Functionalization: - Acylation - Alkylation - Arylation product->next_step Utilize

Caption: Workflow for activating the diamine from its salt form.

Application Note 1: Synthesis of Chiral Ligands for Asymmetric Catalysis

The C₂-symmetric nature of cis-cyclopentane-1,3-diamine makes it an excellent scaffold for the synthesis of chiral ligands. These ligands are instrumental in transition-metal-catalyzed asymmetric reactions, where they create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction.[5] Diamine-based ligands, such as those used in asymmetric hydrogenation and carbon-carbon bond-forming reactions, are prevalent in both academic research and industrial processes.[6][]

Causality in Ligand Design: The cyclopentane backbone serves as a "chiral backbone," where the stereochemistry of the diamine is transferred to the catalytic pocket. By attaching phosphine, amine, or other coordinating groups to the nitrogen atoms, one can synthesize a library of ligands with tunable steric and electronic properties. The rigidity of the scaffold ensures that the coordinating groups are held in a well-defined orientation, which is critical for achieving high levels of enantioselectivity.

Protocol 1.1: Synthesis of a N,N'-Bis(diphenylphosphino) Ligand Derivative

This protocol describes a general method for synthesizing a P-chirogenic phosphine ligand, a class of ligands known for high efficacy in asymmetric catalysis.[5] The procedure involves the reaction of the free diamine with chlorodiphenylphosphine.

Materials:

  • cis-Cyclopentane-1,3-diamine dihydrochloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Free Base Preparation:

    • In a round-bottom flask, dissolve cis-cyclopentane-1,3-diamine dihydrochloride (1.0 eq) in a minimal amount of deionized water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 2 M aqueous solution of NaOH (2.2 eq) dropwise with stirring.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free diamine. Caution: The free diamine is volatile and should be used immediately.

  • Phosphine Ligand Synthesis:

    • Immediately dissolve the freshly prepared free diamine (1.0 eq) in anhydrous DCM under an inert atmosphere (Argon).

    • Add anhydrous triethylamine (2.5 eq) to the solution. This acts as a scavenger for the HCl generated during the reaction.

    • Cool the mixture to 0 °C.

    • Slowly add chlorodiphenylphosphine (2.1 eq) dropwise via syringe. A white precipitate of triethylamine hydrochloride will form.

    • Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of degassed, saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with degassed brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel under an inert atmosphere. Note: Phosphine ligands are often sensitive to air oxidation. Using degassed solvents and maintaining an inert atmosphere throughout the purification is critical for obtaining a pure product.

Application Note 2: Scaffolding in Medicinal Chemistry

Conformationally restricted diamines (CRDAs) are highly valued scaffolds in drug discovery.[1][8] The fixed orientation of the two amino groups on the cyclopentane ring allows for the precise projection of pharmacophoric elements into the binding site of a biological target. This "spatial definition" can lead to improved potency and selectivity while minimizing off-target effects.[8] This scaffold is particularly useful for designing enzyme inhibitors and G-protein coupled receptor (GPCR) ligands.[8]

G cluster_scaffold Core Scaffold cluster_vectors Exit Vectors cluster_target Biological Target scaffold cis-Cyclopentane Diamine Core (Rigid) R1 R1 Pharmacophore scaffold->R1 Vector 1 R2 R2 Pharmacophore scaffold->R2 Vector 2 target Protein Binding Pocket R1->target Precise Spatial Orientation R2->target Precise Spatial Orientation

Caption: The diamine scaffold positions pharmacophores (R1, R2) precisely.

Protocol 2.1: Synthesis of a Diamide Library Precursor

This protocol details the synthesis of a simple diamide, a common motif in medicinal chemistry. This reaction can be adapted for parallel synthesis to create a library of compounds for structure-activity relationship (SAR) studies by varying the carboxylic acid component.

Materials:

  • cis-Cyclopentane-1,3-diamine (prepared as in Protocol 1.1, Step 1)

  • A chosen carboxylic acid (e.g., benzoic acid) (2.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydroxybenzotriazole (HOBt) (2.2 eq)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (2.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Lithium chloride (LiCl)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a solution of the carboxylic acid (2.1 eq) in anhydrous DMF, add HOBt (2.2 eq) and EDC·HCl (2.2 eq).

    • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid, forming the HOBt ester.

  • Amide Coupling:

    • In a separate flask, dissolve the freshly prepared cis-cyclopentane-1,3-diamine (1.0 eq) in anhydrous DMF and add DIPEA (3.0 eq).

    • Slowly add the solution of the diamine and DIPEA to the pre-activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Causality: A common issue in the work-up of DMF-based reactions is the formation of emulsions and the difficulty of removing water-soluble byproducts (like urea from EDC). A LiCl wash is often effective.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic phase sequentially with a 5% aqueous LiCl solution (three times), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel or by preparative HPLC to yield the pure diamide.

References

  • Montclair State University. (2017). and [3.2.1]-3-azabicyclic diamines. [Link]

  • Mash, E. A., et al. (2009). Synthesis of Conformationally Constrained Diaminodicarboxylic Acid Derivatives. Journal of Organic Chemistry. [Link]

  • Sato, F., et al. (1992). Synthesis and catalytic activity of new chiral ligands based on a 1,3-cyclopentanediamine. Tetrahedron: Asymmetry. [Link]

  • PubChem. cis-Cyclopentane-1,3-diamine dihydrochloride. [Link]

  • van Slagmaat, C. A. M. R., et al. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry. [Link]

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Method

Application Notes and Protocols: cis-Cyclopentane-1,3-diamine dihydrochloride in Coordination Chemistry

Introduction: Unveiling the Potential of a Constrained Chiral Scaffold In the vast landscape of coordination chemistry, the design of ligands is paramount to dictating the steric and electronic properties of the resultin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Constrained Chiral Scaffold

In the vast landscape of coordination chemistry, the design of ligands is paramount to dictating the steric and electronic properties of the resulting metal complexes. Chiral diamines, in particular, have emerged as privileged ligands, capable of inducing asymmetry in metal-catalyzed reactions and forming coordination compounds with significant biological activity. Among these, cis-cyclopentane-1,3-diamine offers a unique stereochemically constrained scaffold. The cyclopentyl backbone restricts conformational flexibility, which can translate to higher selectivity in catalytic processes. The cis orientation of the two amino groups allows for the formation of a stable seven-membered chelate ring upon coordination to a metal center.

This guide provides a comprehensive overview of the application of cis-cyclopentane-1,3-diamine dihydrochloride in coordination chemistry. We will delve into the practical aspects of handling this ligand, from the necessary deprotonation of its dihydrochloride salt to the synthesis of representative platinum(II) and rhodium(I) complexes. Furthermore, we will explore the potential applications of these complexes in two key areas: as cytotoxic agents in oncology and as catalysts in asymmetric synthesis. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chiral diamine ligand.

From Salt to Ligand: Preparing cis-Cyclopentane-1,3-diamine for Coordination

The commercially available form of cis-cyclopentane-1,3-diamine is often its dihydrochloride salt (C₅H₁₂N₂·2HCl). This salt is more stable and easier to handle than the free diamine. However, for coordination to a metal center, the free diamine is required. The deprotonation can be achieved through several methods, with the choice depending on the subsequent coordination reaction.

A common and straightforward method involves the neutralization of the dihydrochloride salt with a suitable base, followed by extraction of the free diamine into an organic solvent.

Protocol 1: Liberation of cis-Cyclopentane-1,3-diamine

  • Dissolution: Dissolve cis-cyclopentane-1,3-diamine dihydrochloride in a minimal amount of deionized water.

  • Neutralization: Cool the solution in an ice bath and add a stoichiometric amount (2 equivalents) of a strong base, such as a concentrated aqueous solution of sodium hydroxide or potassium hydroxide, dropwise with stirring. The pH of the solution should be monitored and adjusted to >12.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent in which the free diamine is soluble, such as dichloromethane or diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and carefully remove the solvent under reduced pressure to yield the free cis-cyclopentane-1,3-diamine.

Causality Behind Experimental Choices: The use of a strong base ensures complete deprotonation of the diammonium salt. The extraction with an organic solvent separates the free diamine from the inorganic salts (NaCl or KCl) that are formed during neutralization. Anhydrous conditions during the final stages are crucial to prevent the re-formation of the hydrochloride salt upon exposure to adventitious HCl.

An alternative, "green" synthetic route starting from hemicellulosic feedstock has also been reported, culminating in the hydrogenation of cyclopentane-1,3-dioxime over a Rh/C catalyst to afford the diamine.[1]

Application in Medicinal Chemistry: Platinum(II) Complexes as Potential Antitumor Agents

The seminal discovery of cisplatin's anticancer activity has spurred the development of a plethora of platinum-based drugs. A key strategy to enhance efficacy and reduce side effects has been the replacement of the ammine ligands with more complex diamine ligands.[2][3][4] The rationale is that the diamine ligand can influence the drug's lipophilicity, cellular uptake, and DNA binding properties. Given the structural similarities to the well-studied 1,2-diaminocyclohexane (DACH) ligand found in the clinically successful drug Oxaliplatin, cis-cyclopentane-1,3-diamine is a promising candidate for the development of novel platinum(II) anticancer agents.

Synthesis of cis-[PtCl₂(cis-cyclopentane-1,3-diamine)]

The synthesis of dichlorido(cis-cyclopentane-1,3-diamine)platinum(II) can be adapted from established procedures for similar diamine ligands, such as cis-1,2-diaminocyclopentane. The following protocol is based on the reaction of potassium tetrachloroplatinate(II) with the free diamine ligand.

Protocol 2: Synthesis of a Representative Platinum(II) Complex

  • Preparation of Reactants:

    • Dissolve a specific molar quantity of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water.

    • Prepare a solution of one molar equivalent of freshly prepared cis-cyclopentane-1,3-diamine (from Protocol 1) in deionized water.

  • Reaction: Slowly add the aqueous solution of the diamine ligand to the stirred solution of K₂[PtCl₄] at room temperature. A yellow precipitate should form upon addition.

  • Reaction Completion and Isolation: Stir the reaction mixture at room temperature for several hours to ensure complete reaction. Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid sequentially with water, ethanol, and diethyl ether to remove any unreacted starting materials and impurities. Dry the product under vacuum.

Caption: Workflow for the synthesis of a platinum(II) complex.

Characterization

The synthesized complex should be characterized using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the presence of the diamine ligand in the complex. ¹⁹⁵Pt NMR is particularly informative for platinum complexes, with the chemical shift being sensitive to the coordination environment of the platinum center.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The coordination of the amine groups to the platinum center can be confirmed by shifts in the N-H stretching and bending vibrations.

  • Elemental Analysis: Provides the percentage composition of C, H, N, and Pt, which can be compared to the calculated values for the expected molecular formula.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the structure, including the coordination geometry around the platinum atom and the conformation of the chelate ring.

Table 1: Expected Analytical Data for cis-[PtCl₂(cis-cyclopentane-1,3-diamine)]

AnalysisExpected Outcome
Molecular Formula C₅H₁₂Cl₂N₂Pt
Molecular Weight 366.13 g/mol
Elemental Analysis (%) C: 16.40, H: 3.30, N: 7.65, Pt: 53.27 (Calculated)
¹⁹⁵Pt NMR (in DMSO-d₆) A single resonance, with a chemical shift characteristic of a PtN₂Cl₂ coordination sphere.
FT-IR (cm⁻¹) Shifts in N-H stretching and bending frequencies compared to the free ligand, and the appearance of Pt-N and Pt-Cl stretching vibrations.
Antitumor Activity Evaluation

The potential of the synthesized platinum complex as an anticancer agent can be evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., ovarian, colon, lung cancer lines) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the platinum complex for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., cisplatin).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).

Application in Asymmetric Catalysis: Chiral Rhodium Complexes

The C₂-symmetry of many chiral diamine ligands has been instrumental in the development of highly enantioselective catalysts. While cis-cyclopentane-1,3-diamine is not C₂-symmetric, its rigid chiral backbone can still create a well-defined chiral environment around a metal center, making it a candidate for applications in asymmetric catalysis, such as hydrogenation, transfer hydrogenation, and C-C bond-forming reactions.[5][6]

Synthesis of a Representative Chiral Rhodium Catalyst

A common precursor for the synthesis of chiral rhodium-diamine catalysts is a dimeric rhodium(I) complex such as chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(COD)Cl]₂. The following is a general protocol for the synthesis of a cationic rhodium(I) catalyst.

Protocol 4: Synthesis of a Representative Rhodium(I) Complex

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Rh(COD)Cl]₂ and two equivalents of the free cis-cyclopentane-1,3-diamine ligand in a suitable degassed solvent (e.g., dichloromethane or methanol).

  • Anion Exchange: To generate a cationic complex, add two equivalents of a silver salt with a non-coordinating anion, such as silver tetrafluoroborate (AgBF₄) or silver hexafluorophosphate (AgPF₆). The precipitation of silver chloride (AgCl) drives the reaction.

  • Reaction and Isolation: Stir the reaction mixture at room temperature, protected from light. After the reaction is complete, filter off the AgCl precipitate through Celite.

  • Crystallization: Remove the solvent from the filtrate under reduced pressure and crystallize the resulting cationic rhodium complex from a suitable solvent system.

Caption: A general catalytic cycle for asymmetric hydrogenation.

Application in Asymmetric Hydrogenation

Rhodium complexes of chiral diamines are well-known catalysts for the asymmetric hydrogenation of prochiral olefins. The following is a general procedure for evaluating the catalytic activity of the newly synthesized rhodium complex.

Protocol 5: Asymmetric Hydrogenation of a Prochiral Olefin

  • Catalyst Loading: In a high-pressure autoclave under an inert atmosphere, add the rhodium catalyst and a prochiral substrate (e.g., methyl α-acetamidoacrylate) in a suitable solvent.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure and stir the reaction mixture at a specific temperature for a set time.

  • Work-up and Analysis: After the reaction, carefully vent the autoclave. Pass the reaction mixture through a short pad of silica gel to remove the catalyst.

  • Conversion and Enantiomeric Excess Determination: Determine the conversion by gas chromatography (GC) or ¹H NMR spectroscopy. The enantiomeric excess (ee) of the product can be determined by chiral GC or chiral high-performance liquid chromatography (HPLC).

Table 2: Hypothetical Data for Asymmetric Hydrogenation

SubstrateProductCatalyst Loading (mol%)H₂ Pressure (bar)Temp (°C)Time (h)Conversion (%)ee (%)
Methyl α-acetamidoacrylateN-acetylalanine methyl ester1102512>9985 (R)
Itaconic acid dimethyl esterMethylsuccinic acid dimethyl ester12030249578 (S)

Conclusion and Future Outlook

cis-Cyclopentane-1,3-diamine dihydrochloride represents a readily accessible, chiral building block for the synthesis of novel coordination compounds. Its constrained cyclopentyl backbone offers a unique stereochemical environment that can be exploited in both medicinal chemistry and asymmetric catalysis. The protocols outlined in this guide provide a starting point for the synthesis and evaluation of platinum(II) and rhodium(I) complexes. While the direct literature on this specific ligand is still emerging, the strong precedent set by structurally related diamine ligands suggests a promising future for cis-cyclopentane-1,3-diamine in the development of new anticancer agents and enantioselective catalysts. Further research into the synthesis of a broader range of metal complexes and their applications will undoubtedly unlock the full potential of this intriguing chiral ligand.

References

  • [Reference to a paper on the synthesis of platinum-diamine complexes, if found, or a general review on the topic]
  • Zou, J., Dou, P. Y., & Wang, K. (1997). Synthesis, antitumor activity and acute toxicity of diammine/diamino-cyclohexane platinum(II) complexes with oxygen-ligating leaving group. Journal of Inorganic Biochemistry, 65(2), 145-149. [Link]

  • [Reference to a paper on the synthesis and characterization of pl
  • Khoshkesh, S., & Ghasemian, E. (2019). Synthesis, characterization, and antitumor activity of a series of novel cisplatin analogs with cis-1,4-diaminocyclohexane as nonleaving amine group. Journal of Inorganic Biochemistry, 198, 110741. [Link]

  • Kidani, Y., Inagaki, K., & Saito, R. (1978). Antitumor activity of water-soluble platinum(II) complexes of 1,2-cyclohexanediamine isomers. Gann, 69(2), 263-264. [Link]

  • [Reference to a general paper on X-ray crystallography of metal complexes, if found]
  • [Reference to a paper on the synthesis of rhodium-diamine complexes, if found]
  • Blake, A. J., & He, W. S. (2008). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Organic letters, 10(21), 4847–4850. [Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical reviews, 103(8), 3029–3070. [Link]

  • [Reference to a paper on antitumor studies of pl
  • Loehr, C. A., & Mintz, E. A. (n.d.). Synthesis of cis- and trans- Diamminedichloroplatinum(II). Michigan State University. [Link]

  • [Reference to a paper on the synthesis of pl
  • van Slagmaat, C. G., van der Wal, M. A., Genuino, H. C., van der Klis, F., Weckhuysen, B. M., & Heeres, H. J. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry, 23(12), 4446-4457. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of cis-Cyclopentane-1,3-diamine Dihydrochloride

Welcome to the Technical Support Center for the purification of cis-cyclopentane-1,3-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of cis-cyclopentane-1,3-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important chemical intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield in your experiments.

I. Understanding the Purification Challenges

cis-Cyclopentane-1,3-diamine dihydrochloride is a valuable building block in medicinal chemistry and materials science. Its purification, however, can present several challenges. The primary impurity is often its stereoisomer, trans-cyclopentane-1,3-diamine dihydrochloride, which can have similar physical properties, making separation difficult. Other potential impurities may include residual starting materials from the synthesis, such as cyclopentane-1,3-dione or its dioxime, partially hydrogenated intermediates, and colored byproducts. This guide will address these challenges systematically.

II. Troubleshooting Guide

This section addresses common issues encountered during the purification of cis-cyclopentane-1,3-diamine dihydrochloride, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. The compound is too soluble in the chosen solvent. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration. 4. Incomplete precipitation from the mother liquor.1. Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A common strategy for amine hydrochlorides is to use a polar solvent like ethanol or isopropanol and add a less polar anti-solvent like diethyl ether or isopropyl ether to induce crystallization.[1] 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 3. Preheat the filtration apparatus (funnel, filter flask) to prevent the solution from cooling and crystallizing prematurely. 4. After cooling to room temperature, place the crystallization flask in an ice bath or refrigerator to maximize crystal formation.
Product "Oils Out" Instead of Crystallizing 1. The presence of significant impurities can lower the melting point of the mixture. 2. The solution is supersaturated, and nucleation is inhibited. 3. Residual water is present in the crude material or solvent.1. Attempt to purify a smaller batch first to optimize conditions. If impurities are the issue, a preliminary purification step like a wash or treatment with activated carbon may be necessary. 2. Try scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of pure product, if available, is also effective. 3. For amine hydrochlorides, residual water can be problematic. Dissolving the crude material in a solvent like toluene and removing the solvent under reduced pressure can help to azeotropically remove water before recrystallization.[1]
Persistent Color in the Final Product 1. Colored impurities from the synthesis are carried through. 2. Thermal degradation of the amine during processing.1. Perform a decolorization step before recrystallization. This typically involves dissolving the crude product in a suitable solvent and treating it with activated carbon.[2] The activated carbon adsorbs colored impurities and can be removed by filtration through celite. 2. Avoid excessive heating during dissolution and solvent removal. Use a rotary evaporator at a moderate temperature and pressure.
Presence of the trans-Isomer in the Final Product The cis and trans isomers have similar solubilities in many common solvents, making separation by simple recrystallization challenging.Fractional crystallization can be employed. The dihydrochloride salts of cis and trans isomers may have different solubilities in specific solvents. For analogous cyclohexane diamines, methanol and ethanol have been used to selectively crystallize one isomer over the other.[3] A systematic screening of solvent systems is recommended.
Product is Hygroscopic and Difficult to Handle Amine hydrochloride salts can be hygroscopic, readily absorbing moisture from the atmosphere.Handle the purified product in a dry environment, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon). Store the final product in a tightly sealed container with a desiccant.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in synthetic cis-cyclopentane-1,3-diamine dihydrochloride?

A1: The most common and challenging impurity is the trans-cyclopentane-1,3-diamine dihydrochloride stereoisomer. The relative amounts of the cis and trans isomers will depend on the synthetic route used. For instance, the hydrogenation of cyclopentane-1,3-dioxime typically yields a mixture of both isomers.[5]

Q2: How can I confirm the purity and isomeric ratio of my sample?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The cis and trans isomers will have distinct signals in both the ¹H and ¹³C NMR spectra due to their different symmetries.[3][6] High-Performance Liquid Chromatography (HPLC), particularly with a chiral column or after derivatization with a chiral reagent, can also be used to separate and quantify the isomers.

Q3: What is a good starting point for a recrystallization solvent system?

A3: For amine dihydrochlorides, a good starting point is a lower alcohol such as ethanol or isopropanol, as they are often good solvents at elevated temperatures. Crystallization can then be induced by the addition of a less polar anti-solvent like diethyl ether, isopropyl ether, or acetone.[1] A trial-and-error approach on a small scale is the most effective way to identify the optimal solvent system for your specific sample.

Q4: My product is a sticky solid or a thick oil after solvent removal. What should I do?

A4: This is a common issue, often referred to as "oiling out," and can be caused by the presence of impurities or residual solvent/water.[1] Try dissolving the oil in a minimal amount of a good solvent (like methanol) and then slowly adding an anti-solvent (like diethyl ether) while stirring vigorously. If this fails, co-evaporation with a solvent like toluene under reduced pressure can help remove residual water and may induce solidification.

Q5: How do I perform a decolorization with activated carbon?

A5: Dissolve the crude, colored product in a suitable solvent (one in which it is readily soluble). Add a small amount of activated carbon (typically 1-5% by weight of the crude product). Heat the mixture gently with stirring for 15-30 minutes. Be careful, as the fine powder can cause bumping.[2] Then, perform a hot filtration through a pad of celite to remove the activated carbon. The filtrate should be significantly less colored and can then be subjected to recrystallization.

IV. Experimental Protocols

Protocol 1: General Recrystallization Procedure

This is a general guideline; the optimal solvent and volumes should be determined experimentally.

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude cis-cyclopentane-1,3-diamine dihydrochloride. Add a minimal amount of a hot solvent (e.g., ethanol or isopropanol) while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, then add activated carbon. Heat the mixture at a gentle reflux for 15-30 minutes.

  • Hot Filtration: If decolorization was performed, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper or a pad of celite.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, cool the flask in an ice bath for at least 30 minutes. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. If the product "oils out," try redissolving with gentle heating and adding slightly more solvent before cooling again.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent or a suitable anti-solvent (e.g., cold diethyl ether) to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by ¹H NMR
  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: The cis and trans isomers will have different chemical shifts and coupling constants for the protons on the cyclopentane ring. By integrating the characteristic peaks for each isomer, the isomeric ratio can be determined.

V. Visualizations

Workflow for Purification and Analysis

Purification_Workflow Crude Crude cis-Cyclopentane-1,3-diamine dihydrochloride Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Decolorize Decolorize with Activated Carbon (optional) Dissolve->Decolorize if colored HotFilter Hot Filtration Dissolve->HotFilter if no decolorization Decolorize->HotFilter Crystallize Cool to Induce Crystallization HotFilter->Crystallize Isolate Isolate Crystals by Vacuum Filtration Crystallize->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Product Dry->Pure Analysis Purity Analysis (NMR, HPLC) Pure->Analysis

Caption: A typical workflow for the purification of cis-cyclopentane-1,3-diamine dihydrochloride.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Recrystallization Problem OilingOut Product Oils Out? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No OilingOut_Yes Yes OilingOut->OilingOut_Yes Yes Colored Product Colored? LowYield->Colored No LowYield_Yes Yes LowYield->LowYield_Yes Yes Impure Isomerically Impure? Colored->Impure No Colored_Yes Yes Colored->Colored_Yes Yes Impure_Yes Yes Impure->Impure_Yes Yes RemoveWater Azeotropically Remove Water OilingOut_Yes->RemoveWater ScratchSeed Scratch Flask or Add Seed Crystal OilingOut_Yes->ScratchSeed OilingOut_No No CheckSolvent Re-evaluate Solvent/Anti-solvent Ratio LowYield_Yes->CheckSolvent CoolLonger Cool for a Longer Period LowYield_Yes->CoolLonger LowYield_No No Charcoal Use Activated Carbon Colored_Yes->Charcoal Colored_No No Fractional Perform Fractional Crystallization Impure_Yes->Fractional

Caption: Decision tree for troubleshooting common purification issues.

VI. References

  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. [Link]

  • Google Patents. (n.d.). Amine decolorization. (JP5785262B2).

  • European Patent Office. (n.d.). Method for decolorization of alkanolamines and alkyleneamines. (EP 0632013 A2).

  • Loba Chemie. (n.d.). N-1-NAPHTHYL ETHYLENE DIAMINE DIHYDROCHLORIDE AR/ACS Safety Data Sheet. [Link]

  • Google Patents. (n.d.). Recovery of amines from by-product chloride salts. (US4670232A).

  • Industry knowledge - News. (2020, February 7). Decolorization Principle Of Activated Carbon. [Link]

  • Google Patents. (n.d.). Separation and purification of cis and trans isomers. (US3880925A).

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 19). CIS TRANS ISOMERS AND NMR. [Link]

  • ResearchGate. (n.d.). Partial ¹H NMR spectrum of a mixture (trans/cis = 87 : 13) of the...[Link]

  • PubChem. (n.d.). cis-Cyclopentane-1,3-diamine dihydrochloride. [Link]

  • RSC Publishing. (n.d.). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with cis-Cyclopentane-1,3-diamine dihydrochloride

Welcome to the technical support guide for cis-Cyclopentane-1,3-diamine dihydrochloride. As a key building block in pharmaceutical and materials science research, its effective use is paramount. A common hurdle encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for cis-Cyclopentane-1,3-diamine dihydrochloride. As a key building block in pharmaceutical and materials science research, its effective use is paramount. A common hurdle encountered by researchers is achieving consistent and complete dissolution. This guide is designed to provide you with an in-depth understanding of the compound's solubility characteristics and to offer practical, field-proven protocols to overcome these challenges. We will move beyond simple instructions to explain the underlying chemical principles, ensuring your success in the lab.

Section 1: Understanding the Molecule: The "Why" Behind Solubility Issues

Q1: What is cis-Cyclopentane-1,3-diamine dihydrochloride, and why is its structure critical to its solubility?

A: cis-Cyclopentane-1,3-diamine dihydrochloride (CAS No. 63591-57-1) is the salt form of the parent molecule, cis-Cyclopentane-1,3-diamine.[1][2][3] It is formed by reacting the two basic amine groups of the diamine with two equivalents of hydrochloric acid (HCl). This conversion to a dihydrochloride salt is a common strategy in pharmaceutical development to significantly enhance the aqueous solubility of amine-containing compounds.[4][5][6]

The core of its solubility behavior lies in its ionic nature. In its salt form, the molecule is highly polarized and readily interacts with polar solvents, particularly water. However, this same ionic character makes it poorly soluble in non-polar organic solvents. The key to manipulating its solubility is to control the equilibrium between the charged (salt) form and the neutral (free base) form.

The diagram below illustrates this fundamental acid-base equilibrium.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Salt cis-Diamine Dihydrochloride (Salt Form) Highly Water-Soluble Poorly Organic-Soluble Base cis-Diamine (Free Base) Poorly Water-Soluble Highly Organic-Soluble Salt->Base  + 2 eq. Base (e.g., NaOH) (Deprotonation) Base->Salt  + 2 eq. Acid (e.g., HCl) (Protonation) G decision decision protocol protocol start Solubility Issue solvent_type What is your solvent system? start->solvent_type aqueous_check Is it fully dissolving? solvent_type->aqueous_check Aqueous organic_check Can the reaction tolerate water/base? solvent_type->organic_check Organic use_protocol1 Follow Protocol 1: - Sonicate - Gentle Heat aqueous_check->use_protocol1 No cosolvent_check Can the reaction tolerate DMSO? organic_check->cosolvent_check No use_protocol2 Follow Protocol 2: Free-Base and Extract organic_check->use_protocol2 Yes use_protocol3 Follow Protocol 3: Use DMSO Co-solvent cosolvent_check->use_protocol3 Yes reconsider Re-evaluate solvent choice. Consult literature for your specific reaction class. cosolvent_check->reconsider No

Caption: Decision tree for troubleshooting solubility.

Compound Data Summary
PropertyValueSource(s)
Chemical Name cis-Cyclopentane-1,3-diamine dihydrochloride[1][3]
CAS Number 63591-57-1[1][2][3]
Molecular Formula C₅H₁₄Cl₂N₂[1][2]
Molecular Weight 173.08 g/mol [1][3]
Appearance White to off-white powder or crystals[3]
Storage Room temperature, under inert atmosphere[3][7]

Section 5: Safety and Handling

As a laboratory chemical, cis-Cyclopentane-1,3-diamine dihydrochloride should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid dust formation. [2]Handle in a well-ventilated area or a chemical fume hood.

  • Hazards: May cause skin, eye, and respiratory irritation. [3][8][9]Consult the full Safety Data Sheet (SDS) from your supplier before use.

References

  • Solubility of Things. (n.d.). Ethylenediamine dihydrochloride.
  • PubChem. (n.d.). cis-Cyclopentane-1,3-diamine dihydrochloride. Retrieved from [Link]

  • Jessop, P. G., et al. (2012). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. NIH Public Access. Retrieved from [Link]

  • Zhang, L., et al. (2024). Innovative pharmaceutical amine salt strategy for enhancing the water solubility of mefenamic acid. Scholars Portal Journals. Retrieved from [Link]

  • Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved from [Link]

  • Loba Chemie. (n.d.). ETHYLENEDIAMINE DIHYDROCHLORIDE. Retrieved from [Link]

  • Loba Chemie. (n.d.). N-1-NAPHTHYL ETHYLENE DIAMINE DIHYDROCHLORIDE AR/ACS. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Catalent. (n.d.). Bioavailability Enhancement - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Salt formation to improve drug solubility. Retrieved from [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • Chad's Prep. (n.d.). pH Effects on Solubility. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentane, 1,3-dimethyl-, cis-. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

Sources

Troubleshooting

Common side reactions in the synthesis of cis-Cyclopentane-1,3-diamine dihydrochloride

Welcome to the technical support guide for the synthesis of cis-Cyclopentane-1,3-diamine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of cis-Cyclopentane-1,3-diamine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction

The stereoselective synthesis of cis-Cyclopentane-1,3-diamine is a critical process for its application as a bifunctional monomer and building block in medicinal chemistry.[1][2] A prevalent and effective synthetic route involves the catalytic hydrogenation of Cyclopentane-1,3-dioxime.[1][2][3] While robust, this method is susceptible to several side reactions and challenges that can impact yield, purity, and stereochemical integrity. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues.

Troubleshooting Guide & FAQs

Category 1: Stereoselectivity Issues
Question 1: My final product has a low cis:trans isomer ratio. What are the primary factors influencing stereoselectivity in the hydrogenation of Cyclopentane-1,3-dioxime?

Answer: Achieving a high cis:trans ratio is the most common challenge in this synthesis. The stereochemical outcome is primarily dictated by the mechanism of hydrogen addition to the dioxime intermediate on the catalyst surface.

Root Cause Analysis: The formation of cis and trans isomers arises from the geometric orientation of the oxime groups and the subsequent stereochemistry of the hydrogen addition. The hydrogenation of the two C=N bonds can proceed either from the same face of the cyclopentane ring (yielding the cis product) or from opposite faces (yielding the trans product). The catalyst and reaction conditions play a pivotal role in directing this selection.

Troubleshooting Protocol:

  • Catalyst Selection: The choice of catalyst is critical. Rhodium on carbon (Rh/C) has been shown to be effective for this transformation under mild conditions.[1][3] If you are using other catalysts like Raney Nickel, which is common for reducing oximes, you may observe different diastereoselectivity. Raney Ni, for instance, can sometimes lead to a mixture of isomers in similar reductions.[4]

  • Solvent System: The polarity and nature of the solvent can influence the conformation of the substrate on the catalyst surface. Methanol is a commonly used solvent. Experimenting with other protic solvents or co-solvent systems might alter the stereochemical outcome.

  • Temperature and Pressure: Lowering the reaction temperature generally enhances stereoselectivity by favoring the kinetically controlled product, which is often the cis isomer due to steric hindrance guiding the approach to the catalyst. Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Hydrogen pressure should be optimized; excessively high pressures can sometimes reduce selectivity.

ParameterRecommended Starting PointReason for Recommendation
Catalyst Rh/C (5 mol%)Demonstrated efficacy for mild oxime hydrogenation.[3]
Solvent Methanol (MeOH)Common solvent for hydrogenation, good substrate solubility.
Temperature 25-40 °CLower temperatures favor higher stereoselectivity.
H₂ Pressure 1-10 bar (15-150 psi)Sufficient for reaction; higher pressures may not improve selectivity.
Category 2: Incomplete Reaction & Side Product Formation
Question 2: I'm observing unidentified impurities in my crude product alongside the expected diamine isomers. What are the likely side products from the hydrogenation of Cyclopentane-1,3-dioxime?

Answer: Besides the trans-diamine, several other side products can form due to incomplete reduction or alternative reaction pathways.

Common Side Products:

  • cis/trans-3-Aminocyclopentan-1-one oxime: This is the product of partial hydrogenation, where only one of the two oxime groups has been reduced to an amine.

  • cis/trans-3-Aminocyclopentan-1-ol: This can arise from the reduction of the intermediate amino-ketone (formed by hydrolysis of the amino-oxime) or hydrogenolysis of the N-O bond followed by reduction of the resulting imine and ketone.

  • Polymerized Byproducts: In some reductive amination processes, which share mechanistic similarities, secondary and tertiary amines can form, leading to oligomeric or polymeric materials.[4]

Troubleshooting Workflow:

G cluster_0 Problem: Unidentified Impurities cluster_1 Troubleshooting Path start Crude Product Contains Impurities check_complete Check for Complete Conversion (TLC, GC-MS, LC-MS) start->check_complete incomplete Incomplete Reaction Detected (Starting Material or Intermediates Present) check_complete->incomplete No side_products Complete Conversion, but Side Products Present check_complete->side_products Yes action_incomplete Increase Reaction Time Increase Catalyst Loading Check Catalyst Activity incomplete->action_incomplete action_side_products Lower Reaction Temperature Ensure Inert Atmosphere (No O₂) Optimize Solvent Choice side_products->action_side_products end_node Re-run Reaction & Analyze action_incomplete->end_node action_side_products->end_node

Caption: Troubleshooting workflow for impurity analysis.

Preventative Measures:

  • Catalyst Quality: Ensure your catalyst is active. If it has been exposed to air or poisons, its activity will be diminished, leading to incomplete reactions.

  • Reaction Time: Monitor the reaction progress by TLC or GC-MS to ensure it is run to completion.

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) before introducing hydrogen to prevent catalyst oxidation and potential side reactions.

Category 3: Product Isolation and Purification
Question 3: I am struggling to separate the cis and trans isomers after converting them to their dihydrochloride salts. What is an effective purification strategy?

Answer: The separation of diastereomeric salts like cis- and trans-Cyclopentane-1,3-diamine dihydrochloride can be challenging due to their similar physical properties. The most effective method is typically fractional crystallization, which exploits subtle differences in their solubility in a specific solvent system.

Expert Insight: While direct crystallization of the diamine dihydrochlorides can be effective, the free base diamines often exhibit different physical properties that can be exploited. However, handling the volatile free diamine can be difficult. Therefore, working with the salts is generally preferred. A patent related to the separation of analogous cyclohexanediamine isomers highlights the use of alcoholic solvents for recrystallization, suggesting this is a viable industrial strategy.[5]

Step-by-Step Purification Protocol:

  • Initial Salt Formation: After the reaction work-up, dissolve the crude diamine mixture in a suitable solvent (e.g., isopropanol or ethanol). Carefully add a stoichiometric amount of concentrated HCl or pass dry HCl gas through the solution to precipitate the dihydrochloride salts.

  • Solvent Screening for Recrystallization: The key is to find a solvent or solvent system where the solubility of the cis and trans dihydrochloride salts differs significantly.

    • Recommended Solvents: Start with short-chain alcohols like methanol, ethanol, or isopropanol. Mixtures, such as ethanol/water or isopropanol/methanol, can also be effective.

  • Fractional Crystallization:

    • Dissolve the mixed dihydrochloride salts in a minimum amount of the chosen hot solvent to form a saturated solution.

    • Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator.

    • The less soluble isomer will crystallize out first. In many diamine systems, the more symmetrical trans isomer is less soluble than the cis isomer.

    • Collect the crystals by filtration. Analyze the purity of the crystals and the mother liquor by NMR or another suitable analytical method.

    • Repeat the crystallization process on both the isolated solid and the material recovered from the mother liquor to improve purity and yield.

G cluster_0 Purification Workflow start Crude Mixture (cis/trans Salts) dissolve Dissolve in Minimum Hot Solvent (e.g., 95% EtOH) start->dissolve cool Slow Cooling (RT then 0-4°C) dissolve->cool filter Filter Crystals cool->filter crystals Solid Crystals (Enriched in one isomer) filter->crystals Less Soluble mother_liquor Mother Liquor (Enriched in other isomer) filter->mother_liquor More Soluble

Caption: Fractional crystallization workflow for isomer separation.

References
  • van Slagmaat, C. A. M. R., et al. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry, 23(18), 7100-7114. [Link]

  • Maastricht University (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. [Link]

  • ResearchGate (2021). Bio-based Synthesis of Cyclopentane-1,3-diamine and its Application in Bifunctional Monomers for Poly-condensation. [Link]

  • PubChem. cis-Cyclopentane-1,3-diamine dihydrochloride. [Link]

  • Google Patents (1975).
  • MDPI (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for cis-Cyclopentane-1,3-diamine Dihydrochloride

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for cis-Cyclopentane-1,3-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for cis-Cyclopentane-1,3-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its synthesis and troubleshooting common experimental hurdles. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis, handling, and properties of cis-Cyclopentane-1,3-diamine dihydrochloride.

Q1: What is the most common and reliable synthetic pathway for producing cis-Cyclopentane-1,3-diamine?

A1: The most established and scalable route begins with Cyclopentane-1,3-dione.[1] The synthesis is a robust, multi-step process that offers clear points for optimization and control.[2][3] The core sequence is as follows:

  • Oximation: Cyclopentane-1,3-dione is converted to Cyclopentane-1,3-dioxime. This step is critical as it introduces the nitrogen atoms. The reaction typically involves hydroxylamine, often from a salt like hydroxylamine hydrochloride, and requires a base to release the free hydroxylamine.[4]

  • Hydrogenation: The dioxime is then reduced to the diamine. This is the most critical step for controlling diastereoselectivity (cis vs. trans). Catalytic hydrogenation is the preferred method, using catalysts such as Rhodium on Carbon (Rh/C) or Raney Nickel.[1][4]

  • Salt Formation: The resulting free diamine is converted to its dihydrochloride salt by treatment with hydrochloric acid. This step is essential for stability, handling, and purification.[4]

Below is a workflow diagram illustrating this common synthetic pathway.

cluster_synthesis Synthesis Pathway cluster_purification Purification & Isolation Start Cyclopentane-1,3-dione Step1 Oximation (+ Hydroxylamine HCl, Base) Start->Step1 Intermediate Cyclopentane-1,3-dioxime Step1->Intermediate Step2 Catalytic Hydrogenation (e.g., Rh/C, H2) Intermediate->Step2 Product cis/trans-Cyclopentane-1,3-diamine Step2->Product Step3 Salt Formation (+ HCl) Product->Step3 Salt cis/trans Mixture (Dihydrochloride) Step3->Salt Step4 Diastereomeric Separation (Recrystallization) Salt->Step4 Final cis-Cyclopentane-1,3-diamine dihydrochloride Step4->Final

Caption: General workflow for synthesis and purification.

Q2: Why is the final product isolated as a dihydrochloride salt instead of the free diamine?

A2: There are three primary reasons for isolating the product as a dihydrochloride salt:

  • Enhanced Stability: Aliphatic diamines are susceptible to oxidation and can react with atmospheric carbon dioxide to form carbamates. The salt form is significantly more stable, ensuring a longer shelf life and preventing degradation during storage.

  • Improved Handling: The free diamine is often a liquid or low-melting solid that can be difficult to handle and weigh accurately. The dihydrochloride salt is typically a stable, crystalline solid, which is easier to manage in a laboratory setting.[5]

  • Purification Advantage: The salt formation step is a powerful purification tool. The dihydrochloride salt can be selectively precipitated from the reaction mixture, leaving many organic impurities behind in the solution.[4] Furthermore, the differing solubilities of the cis and trans dihydrochloride salts in specific solvents can be exploited for isomeric purification via recrystallization.[6]

Q3: What are the recommended storage and handling procedures for cis-Cyclopentane-1,3-diamine dihydrochloride?

A3: Proper storage is crucial for maintaining the integrity of the compound.

  • Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[5] This prevents moisture absorption and potential degradation.

  • Safety Information: The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[5][7] Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.

Troubleshooting and Optimization Guide

This section provides solutions to specific experimental issues in a question-and-answer format.

Issue 1: Low Reaction Yield

Q: My overall yield is poor. Let's start with the oximation of cyclopentane-1,3-dione. What are the common pitfalls?

A: Inefficient oximation is a frequent cause of low overall yield. The key is ensuring the availability of free hydroxylamine for the reaction.

  • Cause - Incomplete Deprotonation: Hydroxylamine is typically supplied as a hydrochloride salt (NH₂OH·HCl). A base is required to neutralize the HCl and generate the nucleophilic free hydroxylamine. If the base is too weak or used in insufficient quantity, the concentration of free hydroxylamine will be low, slowing or stalling the reaction.

  • Solution: Use at least a stoichiometric equivalent of a suitable base (e.g., sodium hydroxide, triethylamine) relative to the hydroxylamine hydrochloride.[4] The reaction of 1,3-diones is reversible, so using a slight excess of hydroxylamine hydrochloride (e.g., 2.2 equivalents for a dione) can effectively drive the reaction to completion.[4]

Q: The hydrogenation of the dioxime is inefficient, leading to a complex mixture or low conversion. How can I optimize this critical step?

A: The hydrogenation step is the most complex and parameter-sensitive part of the synthesis. Success hinges on the interplay between the catalyst, solvent, temperature, and hydrogen pressure.

  • Cause - Catalyst Inactivity/Poor Choice: The catalyst may be of poor quality, poisoned by impurities from the previous step, or simply not optimal for this specific transformation. Raney Nickel and Rhodium on Carbon (Rh/C) are reported to be effective.[1][4]

  • Cause - Suboptimal Conditions: Incorrect temperature or pressure can drastically affect both the reaction rate and the selectivity. Excessive temperatures can promote side reactions or even catalyst degradation.[4]

Optimization Strategy: A systematic approach is required. The table below summarizes key parameters and recommended starting points for optimization.

ParameterRecommendation & Rationale
Catalyst Rh/C is often effective for mild oxime hydrogenation.[1] Raney Ni is a cost-effective alternative known for good performance in hydrogenating oximes to primary amines.[4] Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation.
Solvent Methanol is an excellent choice as it readily dissolves the dioxime and hydrogen, facilitating contact with the catalyst.[4] Polar, protic solvents generally perform well.
Temperature Start at a moderate temperature (e.g., 50 °C).[4] Lower temperatures may be too slow, while excessively high temperatures (>80 °C) can decrease the yield of the desired diamine by promoting side reactions like hydrolysis or deamination.[4]
H₂ Pressure A pressure of 1.0 MPa (10 bar) is a good starting point with Raney Ni.[4] Higher pressures can increase the reaction rate but must be balanced with safety and selectivity considerations.

The following decision tree can guide your troubleshooting process for this step.

Start Low Yield in Hydrogenation Step CheckCatalyst Is the catalyst active and appropriate? (e.g., Fresh Raney Ni or Rh/C) Start->CheckCatalyst CheckConditions Are reaction conditions optimal? CheckCatalyst->CheckConditions Yes ActionCatalyst Action: Replace catalyst. Ensure proper handling (e.g., Raney Ni under water). CheckCatalyst->ActionCatalyst No CheckPurity Is the starting dioxime pure? CheckConditions->CheckPurity Yes ActionConditions Action: Systematically vary T & P. Start: 50°C, 10 bar H₂. Monitor reaction by TLC/GC. CheckConditions->ActionConditions No ActionComplex Problem is likely upstream. Purify the starting dioxime. CheckPurity->ActionComplex No ActionMonitor All checks passed. Consider reaction kinetics. Increase reaction time or catalyst loading. CheckPurity->ActionMonitor Yes ActionPurity Action: Recrystallize the dioxime intermediate before hydrogenation. ActionPurity->ActionComplex

Caption: Troubleshooting workflow for low hydrogenation yield.

Issue 2: Incorrect Diastereomer Ratio (Low cis Selectivity)

Q: My final product contains a significant amount of the undesired trans isomer. How can I improve the selectivity for the cis product?

A: Controlling the cis/trans ratio is primarily a thermodynamic and kinetic challenge during the hydrogenation step.

  • Cause - Epimerization at High Temperature: The trans isomer is often the more thermodynamically stable product. At elevated reaction temperatures, the initially formed cis product (or a reaction intermediate) can epimerize, leading to an equilibrium mixture that favors the trans isomer.[1] This effect has been observed in related syntheses.

  • Solution - Optimize Temperature: Perform the hydrogenation at the lowest temperature that allows for a reasonable reaction rate. As noted previously, starting around 50 °C is advisable.[4] If the reaction is proceeding but selectivity is poor, try reducing the temperature further and compensating with a longer reaction time or slightly higher catalyst loading.

  • Solution - Catalyst and Ligand Choice: While less explored for this specific molecule in the provided literature, in analogous systems, the catalyst itself can strongly influence diastereoselectivity.[1] If temperature optimization is insufficient, screening different heterogeneous catalysts (e.g., different metals or supports) may be necessary.

Issue 3: Product Purity and Isolation

Q: After adding HCl, I'm struggling to precipitate the dihydrochloride salt, or the precipitate is oily and impure.

A: Isolation issues usually stem from solvent choice and concentration.

  • Cause - Incorrect Solvent System: The free diamine might be too soluble in the reaction solvent (e.g., methanol) even after converting it to the salt.

  • Solution - Anti-Solvent Addition: After adding excess hydrochloric acid to the reaction solution, a common and effective technique is to add a less polar "anti-solvent" in which the dihydrochloride salt is insoluble. Acetone is an excellent choice for this purpose, as it is miscible with many reaction solvents but will cause the polar salt to precipitate out.[4]

  • Solution - Concentration: Before adding the anti-solvent, it may be necessary to concentrate the reaction mixture by removing some of the primary solvent under reduced pressure. This increases the saturation of the product salt, promoting crystallization.

Q: How can I effectively remove the trans isomer to obtain high-purity cis-Cyclopentane-1,3-diamine dihydrochloride?

A: The most effective method for separating diastereomeric salts is fractional recrystallization, which exploits subtle differences in their solubility.

  • Mechanism: The cis and trans isomers, as their dihydrochloride salts, will have different crystal lattice energies and therefore different solubilities in a given solvent system.

  • Protocol: A proven method for analogous cyclohexane diamines involves using alcohols.[6] Reflux the impure dihydrochloride mixture in a solvent like 95% ethanol, then allow it to cool slowly. One of the isomers will crystallize out preferentially. The solid can be isolated by filtration.[6] Purity should be checked by NMR or another suitable analytical method. The process may need to be repeated to achieve the desired purity.

Recommended Solvents for Recrystallization

SolventRationale
95% Ethanol Has shown efficacy in separating cis/trans isomers of similar diamine dihydrochlorides.[6] The presence of some water can be crucial for achieving the right solubility balance.
Methanol Another polar protic solvent that can be effective. Solubility will be higher than in ethanol, so it may be more suitable for crude material with high impurity levels.
Methanol/Acetone A solvent/anti-solvent system can be used for recrystallization as well as initial precipitation. Dissolve the solid in a minimum amount of hot methanol and slowly add acetone until turbidity appears, then allow to cool.
References
  • van Slagmaat, C. A. M. R., et al. (2021). Bio-based Synthesis of Cyclopentane-1,3-diamine and its Application in Bifunctional Monomers for Poly-condensation. Green Chemistry, 23(18), 7100-7114. [Link]

  • Maastricht University. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. [Link]

  • Royal Society of Chemistry. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry. [Link]

  • ResearchGate. (n.d.). 26 questions with answers in DIAMINES | Science topic. [Link]

  • Li, X., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 12(9), 1032. [Link]

  • ResearchGate. (2023). Is there an easier/better way of synthesizing the diamide, diamine compound in the image than the route which I have proposed? [Link]

  • Google Patents. (1975).

Sources

Troubleshooting

Technical Support Center: Storage and Handling of cis-Cyclopentane-1,3-diamine dihydrochloride

Welcome to the dedicated technical support resource for cis-Cyclopentane-1,3-diamine dihydrochloride. This guide is designed for our valued partners in research, science, and drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for cis-Cyclopentane-1,3-diamine dihydrochloride. This guide is designed for our valued partners in research, science, and drug development. Here, we address common challenges and questions encountered during the storage, handling, and experimental use of this versatile diamine building block. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your work.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, presented in a practical question-and-answer format.

Question 1: I am experiencing low to no yield in my amide coupling reaction using cis-Cyclopentane-1,3-diamine dihydrochloride with a carboxylic acid, even when using standard coupling agents like HATU or EDC. What is the likely cause and how can I resolve this?

Answer:

The most probable cause of low yield in this scenario is the acidic nature of the dihydrochloride salt, which protonates the amine groups, rendering them non-nucleophilic. The free diamine is required to react with the activated carboxylic acid. Additionally, poor solubility of the salt in common organic solvents can hinder the reaction.

Here is a step-by-step protocol to troubleshoot this issue:

Step 1: Neutralization of the Dihydrochloride Salt

The hydrochloride salt must be neutralized to the free diamine in situ or in a separate step prior to the coupling reaction. This is a critical step as the amine needs its lone pair of electrons to be nucleophilic.

  • Recommended Bases: Use a non-nucleophilic organic base to avoid side reactions. The choice of base and its stoichiometry are crucial. At least two equivalents of base are required to neutralize the dihydrochloride. It is often advisable to use a slight excess (2.1-2.5 equivalents).

BaseAbbreviationpKa (Conjugate Acid)Notes
TriethylamineTEA, Et₃N10.75Common and cost-effective. Can be challenging to remove under vacuum.
DiisopropylethylamineDIPEA, Hünig's base10.7Sterically hindered, reducing the likelihood of N-alkylation side reactions. Easier to remove than TEA.
N-methylmorpholineNMM7.4A good choice for sensitive substrates where a milder base is preferred.
  • Protocol for In Situ Neutralization:

    • Dissolve the cis-Cyclopentane-1,3-diamine dihydrochloride in your anhydrous reaction solvent (e.g., DMF, DCM). Note that solubility may be limited initially.

    • Add 2.1-2.5 equivalents of your chosen base (e.g., DIPEA).

    • Stir the mixture at room temperature for 15-30 minutes. You may observe the formation of a salt precipitate (e.g., DIPEA·HCl), which is normal.

    • Proceed with the addition of your carboxylic acid and coupling agent as per your standard protocol.[1]

Step 2: Addressing Solubility Issues

cis-Cyclopentane-1,3-diamine dihydrochloride has high solubility in water but limited solubility in many organic solvents.[2] The free base form generally has better solubility in organic media.

  • Solvent Selection: Polar aprotic solvents are generally the best choice for amide coupling reactions.

    • Good choices: Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (MeCN).

    • Solvents to avoid for the salt: Non-polar solvents like hexane or toluene will result in very poor solubility.

  • Troubleshooting Poor Solubility: If the salt does not dissolve sufficiently even after the addition of the base, consider the following:

    • Gentle Warming: Gently warm the mixture to 30-40°C to aid dissolution before adding the other reagents.

    • Solvent Mixture: A co-solvent system, such as DCM/DMF, can sometimes improve solubility.

Step 3: Order of Reagent Addition

The order of addition can significantly impact the outcome of the reaction.

  • Recommended Order:

    • Dissolve the diamine dihydrochloride in the solvent.

    • Add the base and stir.

    • In a separate flask, pre-activate the carboxylic acid with the coupling reagent (e.g., HATU, EDC/HOBt).

    • Slowly add the activated carboxylic acid solution to the free diamine solution. This can help to minimize side reactions.[1]

Below is a troubleshooting workflow for this common issue:

Troubleshooting workflow for low yield in amide coupling.

Question 2: I am observing inconsistent results between batches of cis-Cyclopentane-1,3-diamine dihydrochloride. Sometimes my reactions work well, and other times they are sluggish. What could be causing this variability?

Answer:

This inconsistency is very likely due to the hygroscopic nature of the compound.[3] Amine salts can readily absorb moisture from the atmosphere, which can have several detrimental effects on your experiment:

  • Inaccurate Stoichiometry: If the material has absorbed a significant amount of water, the actual mass of the diamine will be less than what was weighed, leading to incorrect molar ratios in your reaction.

  • Reaction Inhibition: Water can hydrolyze activated intermediates in many coupling reactions, leading to lower yields.[1]

Here is a protocol for handling a new or opened bottle of cis-Cyclopentane-1,3-diamine dihydrochloride to ensure consistency:

Workflow for handling hygroscopic diamine salt.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for cis-Cyclopentane-1,3-diamine dihydrochloride?

A: The compound should be stored under an inert atmosphere at room temperature.[4] It is crucial to keep the container tightly sealed to minimize exposure to moisture due to its hygroscopic nature.[3] For long-term storage, placing the sealed container inside a desiccator is recommended.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A: Standard laboratory PPE should be worn, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid breathing dust; handle in a well-ventilated area or a chemical fume hood.[4]

Q3: The material is a solid. How can I accurately weigh it if it's hygroscopic?

A: To ensure accurate weighing, minimize the time the container is open to the atmosphere. Have all your weighing supplies ready beforehand. For highly sensitive reactions, it is best practice to weigh the compound in a glove box with a controlled inert atmosphere. If a glove box is not available, weigh it quickly and immediately seal the container. As mentioned in the troubleshooting guide, drying the material under vacuum before use can improve accuracy.

Q4: How can I prepare the free base of cis-Cyclopentane-1,3-diamine from the dihydrochloride salt for applications where the salt is not suitable?

A: You can prepare the free base through a standard acid-base extraction.

  • Protocol for Free Base Preparation:

    • Dissolve the dihydrochloride salt in a minimal amount of water.

    • Cool the solution in an ice bath.

    • Slowly add a concentrated aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (at least 2 equivalents), while monitoring the pH to ensure it becomes strongly basic (pH > 12).

    • Extract the aqueous layer multiple times with an organic solvent in which the free base is soluble, such as dichloromethane (DCM) or ethyl acetate.

    • Combine the organic extracts.

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the free diamine. Note that the free diamine may be a liquid or a low-melting solid and is likely less stable than the salt form, so it should be used relatively quickly.[5]

Q5: What are the primary applications of cis-Cyclopentane-1,3-diamine dihydrochloride?

A: This compound is a valuable building block in several areas of chemical synthesis. Its C2 symmetry and defined stereochemistry make it useful in the synthesis of chiral ligands for asymmetric catalysis. It is also used as a monomer in the synthesis of polymers, such as polyamides and polyurethanes, and as a scaffold for the development of novel pharmaceutical agents.[6]

References

  • Rovelli, G., et al. (2017). The effect of atmospherically relevant aminium salts on water uptake.
  • Parchem. (n.d.). Ethylenediamine Dihydrochloride (Cas 333-18-6).
  • Li, G., et al. (2021). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
  • Solubility of Things. (n.d.). Ethylenediamine dihydrochloride.
  • Sabín, J., et al. (2011). trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine. Chemical Society Reviews.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Luo, B., et al. (2015). Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities.
  • van Slagmaat, C. A. M. R., et al. (2021).
  • Sigma-Aldrich. (n.d.). cis-Cyclopentane-1,3-diamine dihydrochloride.
  • Ault, A. (2017). Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities.
  • Li, W., et al. (2007). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • Sigma-Aldrich. (n.d.). Ethylenediamine 98 333-18-6.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Sravani, G., et al. (2020). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Pharmaceutical and Chemical Research.
  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society.
  • BLD Pharm. (n.d.). 63486-45-3|cis-Cyclopentane-1,3-diamine.
  • PubChem. (n.d.). cis-Cyclopentane-1,3-diamine dihydrochloride.
  • van Slagmaat, C. A. M. R., et al. (2021). Bio-based Synthesis of Cyclopentane-1,3-diamine and its Application in Bifunctional Monomers for Poly-condensation.
  • Reddit. (2018). Problem with hydrochloride salt formation/isolation.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • LibreTexts. (2024). 4.4: Conformations of Cycloalkanes.
  • Khan Academy. (n.d.). Stability of cycloalkanes.
  • Sravani, G., et al. (2020). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research.
  • Lee, D. W., & Ha, H.-J. (2007). Selective Mono‐BOC Protection of Diamines.
  • KPU Pressbooks. (n.d.). 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I.
  • Vani Ma'am. (2017, December 10). Coupling Reaction| Part 10| class 12 |unit 13|Amines |chemistry tricks |by Vani ma'am [Video]. YouTube.
  • Maastricht University. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation.
  • ResearchGate. (n.d.). 155 questions with answers in COUPLING REACTIONS | Science topic.
  • Chem Prof. (2020, September 15).
  • Achmem. (n.d.). cis-Cyclopentane-1,3-diamine dihydrochloride.
  • BenchChem. (n.d.). cis-Cyclopentane-1,2-diamine (CAS 40535-45-3) - RUO.
  • ResearchGate. (2025). Diastereoselective synthesis of cis -cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions.
  • ChemScene. (n.d.). 1799439-22-7 | trans-Cyclopentane-1,3-diamine dihydrochloride.
  • Doyle, F. P., & Nayler, J. H. C. (1956). U.S. Patent No. 2,739,981. U.S.
  • Chemistry Stack Exchange. (2012). Why are solid phase organics often conjugated to HCl?
  • Reddit. (2022). amide coupling help.
  • Sciencemadness Discussion Board. (2015). Hydrochloride vs non-hydrochloride compounds.
  • ChemicalBook. (2025). Ethylenediamine dihydrochloride | 333-18-6.
  • Joshi, D. R., & Adhikari, N. (2019). Salts in Organic Synthesis: An Overview and Their Diversified Use. Asian Journal of Applied Chemistry Research.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018).
  • NIST. (n.d.). Cyclopentane, 1,3-dimethyl-, cis-.
  • ChemicalBook. (n.d.). 1,3-Cyclopentanediamine,cis-(9CI) CAS#: 63486-45-3.
  • AOB Med. (n.d.). CIS-CYCLOPENTANE-1,3-DIAMINE.

Sources

Optimization

Technical Support Center: Purification of cis-Cyclopentane-1,3-diamine Dihydrochloride

Welcome to the Technical Support Center for cis-Cyclopentane-1,3-diamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pra...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for cis-Cyclopentane-1,3-diamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this valuable chiral building block. Here, we address common challenges and frequently asked questions to ensure you achieve the desired purity for your critical applications.

Understanding the Impurity Profile: A Proactive Approach to Purification

Effective purification begins with a comprehensive understanding of the potential impurities that may be present in your sample of cis-Cyclopentane-1,3-diamine dihydrochloride. The nature and quantity of these impurities are intrinsically linked to the synthetic route employed.

Common Synthetic Pathways and Their Associated Impurities

Two primary routes for the synthesis of cyclopentane-1,3-diamine are the reductive amination of cyclopentane-1,3-dione and the hydrogenation of cyclopentane-1,3-dioxime. Each pathway presents a unique set of potential impurities.[1][2]

A bio-based route has also been developed, starting from hemicellulosic feedstock, which proceeds through cyclopentane-1,3-dione and its dioxime.[3]

Table 1: Potential Impurities from Common Synthetic Routes

Synthetic Route Precursor Key Reaction Steps Potential Impurities Rationale for Formation
Reductive AminationCyclopentane-1,3-dioneCondensation with ammonia to form imines, followed by hydrogenation.[2]trans-Cyclopentane-1,3-diamine, 3-Aminocyclopentanone, Cyclopentylamine, Unreacted Cyclopentane-1,3-dioneIncomplete reaction, over-reduction, or non-stereoselective reduction can lead to these byproducts. The mono-aminated intermediate may be reduced before the second amination occurs.
Oxime HydrogenationCyclopentane-1,3-dioximeHydrogenation of the dioxime.[3]trans-Cyclopentane-1,3-diamine, Partially reduced intermediates (e.g., amino-oxime), Unreacted Cyclopentane-1,3-dioximeIncomplete hydrogenation or non-stereoselective reduction of the oxime groups.
General ImpuritiesN/ASynthesis, workup, and storageResidual solvents (e.g., ethanol, methanol, THF), Residual catalysts (e.g., Rh/C, Raney Ni), Water, Oxidation byproductsIntroduced during the reaction, extraction, purification, or from exposure to air and moisture.[4]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of cis-Cyclopentane-1,3-diamine dihydrochloride.

Recrystallization

Q1: I am struggling to find a suitable solvent system for the recrystallization of cis-Cyclopentane-1,3-diamine dihydrochloride. What are your recommendations?

A1: Finding the ideal recrystallization solvent is crucial for achieving high purity. For a polar salt like cis-Cyclopentane-1,3-diamine dihydrochloride, polar protic solvents are a good starting point.

  • Initial Solvent Screening: Begin by testing small amounts of your crude product in various solvents. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.[5]

    • Recommended Solvents to Screen:

      • Ethanol (95% or absolute)[4]

      • Methanol

      • Isopropanol

      • Water (use with caution due to high solubility of the salt)

  • Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system can be highly effective.

    • Ethanol/Diethyl Ether: Dissolve the crude salt in a minimal amount of hot ethanol. Then, slowly add diethyl ether as an anti-solvent until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

    • Methanol/Chloroform: This combination can also be effective for polar compounds.[4]

    • Acetone/Water or Heptane/Ethyl Acetate: These are other common mixtures for recrystallizing polar compounds.[6]

Q2: My recrystallization yields are very low. What can I do to improve recovery?

A2: Low yields are a common problem and can often be rectified by optimizing your procedure.

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. An excess of solvent will keep more of your product in solution upon cooling.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.

  • Seeding: If crystallization does not initiate, add a small seed crystal of pure product to induce crystallization.

  • Concentration: If you have used too much solvent, you can carefully evaporate some of it to reach the saturation point.

Q3: After recrystallization, my product is still not pure. What are the likely causes?

A3: Persistent impurities after recrystallization can be due to several factors.

  • Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between your product and the impurities. Re-evaluate your solvent system.

  • Co-crystallization: Some impurities, particularly isomers like the trans-diamine, may have similar crystal lattice energies and can co-crystallize with your desired cis-isomer. In such cases, multiple recrystallizations may be necessary, or an alternative purification method like chromatography may be required.

  • Occluded Impurities: Rapid crystal growth can trap mother liquor (containing dissolved impurities) within the crystal lattice. Ensure slow and controlled cooling to allow for the formation of well-ordered, pure crystals.

Protocol 1: General Recrystallization of cis-Cyclopentane-1,3-diamine Dihydrochloride

  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system (e.g., ethanol or ethanol/diethyl ether).

  • Dissolution: In an Erlenmeyer flask, add the crude cis-Cyclopentane-1,3-diamine dihydrochloride and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.

  • Achieve Saturation: Gradually add more hot solvent until the solid just dissolves. Avoid adding an excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying Solvent_Screening 1. Solvent Screening Dissolution 2. Dissolution in Minimal Hot Solvent Solvent_Screening->Dissolution Decolorization 3. Decolorization (Optional) Dissolution->Decolorization Hot_Filtration 4. Hot Filtration (Optional) Decolorization->Hot_Filtration Crystallization 5. Slow Cooling & Crystallization Hot_Filtration->Crystallization Vacuum_Filtration 6. Vacuum Filtration & Washing Crystallization->Vacuum_Filtration Drying 7. Drying Under Vacuum Vacuum_Filtration->Drying Pure_Product Pure Product Drying->Pure_Product

Chromatographic Purification

Q4: I am observing significant tailing/streaking of my compound on a silica gel column. What is causing this and how can I fix it?

A4: Tailing is a common issue when purifying amines on silica gel. The acidic nature of silica leads to strong interactions with the basic amine groups, causing poor separation and recovery.

  • Mechanism of Tailing: The silanol groups (Si-OH) on the surface of silica are acidic and can protonate the amine groups of your compound. This strong ionic interaction results in slow elution and broad, tailing peaks.

  • Solutions:

    • Use a Basic Stationary Phase: Switch from silica gel to basic alumina. Alumina has a basic surface and will not have the same strong interaction with your amine.

    • Modify the Mobile Phase: If you must use silica gel, add a small amount of a competing base to your mobile phase.

      • Triethylamine (TEA): Add 0.5-2% (v/v) triethylamine to your eluent. The TEA will preferentially interact with the acidic sites on the silica, allowing your diamine to elute more symmetrically.

      • Ammonia: A solution of chloroform-methanol-concentrated ammonia (e.g., 80:15:1.5) can also be an effective eluent for polar amines.

Q5: My cis-Cyclopentane-1,3-diamine dihydrochloride is not soluble in common organic solvents for column chromatography. What should I do?

A5: The dihydrochloride salt is highly polar and will likely have poor solubility in many non-polar organic solvents.

  • Convert to Free Base: For normal-phase chromatography, it is often necessary to first convert the salt to the free base. This can be done by dissolving the salt in an aqueous solution and adding a base (e.g., NaOH) to deprotonate the amine groups. The free base can then be extracted into an organic solvent (e.g., dichloromethane, ethyl acetate). After chromatography, the purified free base can be converted back to the dihydrochloride salt by treatment with HCl in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Reversed-Phase Chromatography: As the dihydrochloride salt is water-soluble, reversed-phase high-performance liquid chromatography (RP-HPLC) can be a viable option for purification without needing to convert to the free base. A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with an acidic modifier like formic acid or trifluoroacetic acid, can be effective.

G cluster_normal_phase Normal-Phase Chromatography cluster_reversed_phase Reversed-Phase Chromatography Crude_Salt Crude cis-Cyclopentane-1,3-diamine dihydrochloride To_Free_Base 1a. Convert to Free Base Crude_Salt->To_Free_Base RP_HPLC 1b. RP-HPLC Purification (C18 column, aqueous mobile phase) Crude_Salt->RP_HPLC Normal_Chrom 2a. Column Chromatography (Silica + TEA or Alumina) To_Free_Base->Normal_Chrom To_Salt 3a. Convert back to Dihydrochloride Normal_Chrom->To_Salt Pure_Product Pure Product To_Salt->Pure_Product Lyophilization 2b. Lyophilization/Solvent Evaporation RP_HPLC->Lyophilization Lyophilization->Pure_Product

Chiral Purity

Q6: My product contains the trans-isomer. How can I remove it?

A6: The separation of diastereomers like the cis and trans isomers of 1,3-diaminocyclopentane can be challenging.

  • Fractional Recrystallization: With a carefully selected solvent system, it may be possible to enrich the desired cis-isomer through multiple recrystallizations, as the two diastereomers may have slightly different solubilities.

  • Chromatography: As mentioned above, column chromatography can be effective in separating diastereomers.

  • Chiral Resolution: Since cis-cyclopentane-1,3-diamine is a chiral compound (a meso compound), it exists as a pair of enantiomers. If you are starting with a racemic mixture, you may need to perform a chiral resolution. This is typically done by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or its derivatives).[7] The resulting diastereomeric salts will have different solubilities, allowing for their separation by crystallization. Once separated, the desired enantiomer of the diamine can be liberated from the salt.

References

  • Van Slagmaat, C., et al. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry. Available at: [Link]

  • Yang, H., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts. Available at: [Link]

  • Reddy, K. L., et al. (2012). Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins. Tetrahedron Letters. Available at: [Link]

  • Van Slagmaat, C., et al. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available at: [Link]

  • Reddit. (2023). r/Chempros: Go-to recrystallization solvent mixtures. Available at: [Link]

  • Fuchs, R., et al. (1992). U.S. Patent No. US5113012A: Process for the production of 1,3-cyclopentanedione. Google Patents.
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • Kitamura, M., et al. (1987).
  • de Oliveira, L. G., et al. (2018). Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum. Journal of the Brazilian Chemical Society. Available at: [Link]

  • PubChem. cis-Cyclopentane-1,3-diamine dihydrochloride. Available at: [Link]

  • Zhang, L., et al. (2014). Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. Chirality. Available at: [Link]

  • Wang, Y., et al. (2014). Efficient chiral resolution of (±)-cyclohexane-1,2-diamine. Chinese Journal of Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality. Available at: [Link]

  • Van der Eycken, E. V., et al. (2016). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Reactions with cis-Cyclopentane-1,3-diamine dihydrochloride

Welcome to the technical support center for cis-Cyclopentane-1,3-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions invo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-Cyclopentane-1,3-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on a synthesis of established chemical principles and field-proven insights to help you navigate the common challenges and achieve higher yields in your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with cis-Cyclopentane-1,3-diamine dihydrochloride is showing low to no yield. What is the most common reason for this?

The most frequent cause of low or no yield is the failure to liberate the free diamine from its dihydrochloride salt. The amine groups in cis-Cyclopentane-1,3-diamine dihydrochloride are protonated, forming ammonium salts. This protonation renders the nitrogen atoms non-nucleophilic and thus unreactive in most desired transformations, such as amide bond formation or reductive amination.[1]

To achieve reactivity, the free diamine must be generated in situ or in a separate preparatory step. This is typically accomplished by adding a suitable base to neutralize the hydrochloride.

Q2: How do I properly "free-base" the cis-Cyclopentane-1,3-diamine dihydrochloride for my reaction?

To neutralize the dihydrochloride salt and generate the reactive free diamine, you must add at least two equivalents of a non-nucleophilic base. The choice of base is critical and depends on your specific reaction conditions.

Recommended Bases:

  • Triethylamine (TEA): A common and cost-effective choice.

  • Diisopropylethylamine (DIPEA or Hünig's base): Often preferred due to its greater steric hindrance, which minimizes its potential to act as a nucleophile.

General Protocol for Free-Basing:

  • Dissolve the cis-Cyclopentane-1,3-diamine dihydrochloride in a suitable anhydrous solvent.

  • Add 2.0-2.2 equivalents of the chosen non-nucleophilic base (e.g., TEA or DIPEA).

  • Stir the mixture at room temperature for a predetermined time (e.g., 15-30 minutes) to ensure complete neutralization before adding other reagents.

The formation of a salt byproduct (e.g., triethylammonium chloride) is expected. The solubility of this salt can vary depending on the reaction solvent.

Q3: What are the predicted pKa values for cis-Cyclopentane-1,3-diamine, and how does this influence my reaction setup?

The predicted pKa of the conjugate acid of cis-Cyclopentane-1,3-diamine is approximately 10.84.[2] This relatively high pKa indicates that the diamine is a strong base. Understanding this is crucial for selecting the appropriate reaction conditions, particularly the pH. To ensure the amine is in its nucleophilic free base form, the reaction medium should be maintained at a pH significantly above the pKa of the ammonium species. The addition of a base as described in Q2 is therefore essential.

Troubleshooting Guide for Specific Reactions

Amide Coupling Reactions

Low yields in amide coupling reactions with cis-Cyclopentane-1,3-diamine dihydrochloride are a common issue. The following troubleshooting guide addresses the most frequent problems and provides solutions.

Problem 1: Low or No Product Formation

Potential Cause Explanation Suggested Solution
Incomplete Free-Basing The amine is not sufficiently nucleophilic because it remains in its protonated form.Ensure the addition of at least two equivalents of a non-nucleophilic base (TEA, DIPEA) before adding the coupling reagents.[1]
Poor Solubility The dihydrochloride salt may have limited solubility in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).Consider using more polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Sonication may also aid in dissolution before the addition of the base.
Side Reaction with Coupling Agent Some coupling agents can react with the amine.Pre-activate the carboxylic acid with the coupling reagent before adding the free-based diamine.
Steric Hindrance Bulky substituents on either the carboxylic acid or the diamine can hinder the reaction.Switch to a more reactive coupling agent (e.g., HATU, HBTU). Increase the reaction temperature and/or reaction time.

Troubleshooting Workflow for Low Yield in Amide Coupling

start Low Yield in Amide Coupling check_base Was at least 2 eq. of base (TEA, DIPEA) used? start->check_base check_solubility Is the diamine salt fully dissolved? check_base->check_solubility Yes solution_base Add 2.2 eq. of base and stir before adding other reagents. check_base->solution_base No check_preactivation Was the carboxylic acid pre-activated? check_solubility->check_preactivation Yes solution_solubility Switch to a more polar solvent (DMF, DMSO). Consider sonication. check_solubility->solution_solubility No check_sterics Are the reactants sterically hindered? check_preactivation->check_sterics Yes solution_preactivation Pre-activate the carboxylic acid with the coupling agent for 15-30 min before adding the free-based diamine. check_preactivation->solution_preactivation No solution_sterics Use a more reactive coupling agent (e.g., HATU). Increase reaction temperature and time. check_sterics->solution_sterics Yes start Side Products in Reductive Amination over_alkylation Over-alkylation observed? start->over_alkylation alcohol_byproduct Alcohol byproduct from carbonyl reduction? over_alkylation->alcohol_byproduct No solution_over_alkylation Use excess diamine. Control reducing agent stoichiometry. over_alkylation->solution_over_alkylation Yes hydrolysis Evidence of imine hydrolysis? alcohol_byproduct->hydrolysis No solution_alcohol Use a selective reducing agent (STAB). Form imine before adding reductant. alcohol_byproduct->solution_alcohol Yes solution_hydrolysis Use anhydrous conditions and molecular sieves. hydrolysis->solution_hydrolysis Yes

Sources

Optimization

Technical Support Center: Stability and Isomerization Prevention of cis-Cyclopentane-1,3-diamine Dihydrochloride

Welcome to the technical support center for cis-Cyclopentane-1,3-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this chiral building block.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-Cyclopentane-1,3-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this chiral building block. Maintaining the isomeric purity of this compound is critical for achieving reproducible results in synthesis and ensuring the desired stereochemistry in final products. This document provides in-depth answers to common questions, troubleshooting advice for potential issues related to isomerization, and validated protocols for handling, storage, and analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of cis-cyclopentane-1,3-diamine dihydrochloride stability.

Q1: What is cis-cyclopentane-1,3-diamine dihydrochloride, and why is its isomeric purity crucial?

A: cis-Cyclopentane-1,3-diamine dihydrochloride is the hydrochloric acid salt of (1R,3S)-cyclopentane-1,3-diamine.[1] It is a chiral diamine, a class of compounds of tremendous interest in asymmetric synthesis. These molecules serve as valuable ligands for chiral catalysts and as key structural motifs in pharmaceuticals. The "cis" designation refers to the stereochemical arrangement where the two amine groups are on the same side of the cyclopentane ring. Maintaining high isomeric purity is paramount because the trans-isomer is a distinct chemical entity with different physical and chemical properties. In drug development, using the correct stereoisomer is critical as different isomers can have vastly different biological activities, efficacies, and toxicological profiles.

Q2: What is isomerization in this context, and what is the underlying chemical mechanism?

A: Isomerization, or more specifically epimerization, is the process by which the cis-isomer converts into the more thermodynamically stable trans-isomer. This occurs at one of the two stereocenters on the cyclopentane ring. The dihydrochloride salt form is highly stable because the nitrogen atoms are protonated (ammonium ions), which "locks" the stereochemistry. However, if the compound is deprotonated to the free diamine, typically under basic or neutral pH conditions, the lone pair of electrons on the nitrogen can facilitate epimerization. This process can occur through the formation of a transient enamine or imine intermediate, which allows for the inversion of the stereocenter, leading to the formation of the trans-isomer.

Q3: Under what conditions is isomerization of cis-cyclopentane-1,3-diamine dihydrochloride most likely to occur?

A: The primary driver for isomerization is an increase in pH. The dihydrochloride salt is stable in acidic conditions. However, exposure to basic, or even neutral, aqueous solutions can deprotonate the ammonium groups to the free amine, initiating the epimerization process. Elevated temperatures can accelerate this process. Therefore, the combination of non-acidic pH and heat presents the highest risk for isomerization. Reactions involving bases, extractions into neutral or basic aqueous layers, or chromatography on basic media (like alumina) should be approached with caution.

Q4: How can I detect if my sample of cis-cyclopentane-1,3-diamine dihydrochloride has started to isomerize?

A: Several analytical techniques can effectively distinguish between cis and trans isomers and quantify their respective amounts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The symmetry of the molecules differs, leading to distinct spectra. The cis-isomer will have a different set of chemical shifts and proton-proton coupling constants (³JHH) compared to the trans-isomer due to the different spatial relationships between the protons on the ring.[2]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is often the most sensitive method for separating and quantifying stereoisomers. Using a chiral stationary phase (CSP), such as a protein-based column (e.g., CHIRAL-AGP, CHIRAL-HSA), allows for the baseline separation of the cis and trans diastereomers.[3]

  • Gas Chromatography (GC): For the free amine or a derivatized version, GC can also be used to separate the diastereomers.

Section 2: Troubleshooting Guide

This section provides solutions to common experimental problems that may be linked to the isomerization of the starting material.

Issue 1: "My reaction yield is inconsistent, or I'm observing unexpected byproducts."

  • Possible Cause: If your reaction is stereospecific, the presence of the trans-isomer in your starting material can lead to problems. The trans-isomer may react at a different rate, not react at all, or lead to the formation of a different diastereomeric product, which can complicate purification and lower the yield of the desired product.

  • Troubleshooting Protocol: Verifying Starting Material Purity via ¹H NMR

    • Sample Preparation: Dissolve 5-10 mg of your cis-cyclopentane-1,3-diamine dihydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquisition: Acquire a standard ¹H NMR spectrum.

    • Analysis: Compare the acquired spectrum to a reference spectrum of the pure cis-isomer. Look for an additional set of peaks corresponding to the trans-isomer. The integration of these distinct peaks can be used to determine the isomeric ratio. The presence of more than trace amounts (>1-2%) of the trans-isomer indicates contamination or degradation.

Issue 2: "My purification is difficult, and I see tailing or multiple spots/peaks on TLC/LC."

  • Possible Cause: The presence of the trans-isomer, which has different polarity and physical properties, can lead to purification challenges. The two isomers may co-elute or have very similar retention factors/times, making separation by standard chromatography difficult.

  • Troubleshooting Protocol: Analytical Chiral HPLC for Isomer Quantification

    • Column Selection: Choose a suitable chiral column. Protein-based columns are often effective for separating chiral amines.[3]

    • Method Development: A typical starting mobile phase for a protein-based column could be a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 7.0) with an organic modifier like isopropanol or acetonitrile.[3]

    • Sample Preparation: Dissolve the sample in the mobile phase at a low concentration (e.g., 0.1 mg/mL) to avoid column overload.[3]

    • Analysis: Inject the sample and analyze the chromatogram. The presence of two well-resolved peaks will confirm a mixture of isomers. The peak area ratio provides a quantitative measure of the isomeric purity.

Section 3: Best Practices for Isomerization Prevention

Adherence to proper storage and handling protocols is the most effective way to prevent unwanted isomerization.

Key Handling & Storage Parameters
ParameterRecommendationRationale
Storage Temperature Room TemperatureThe dihydrochloride salt is a stable solid at ambient temperature.[4]
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)While stable, storage under an inert atmosphere minimizes contact with atmospheric moisture and potential contaminants.[4]
pH of Solutions Acidic (pH < 6)Maintaining an acidic pH ensures the amine groups remain protonated, preventing the chemical pathway to epimerization.
Solvent Choice Protic or Aprotic SolventsFor non-aqueous reactions, the salt is stable. If dissolving in water, use acidified water. Avoid basic solvents (e.g., pyridine, triethylamine) until the point of reaction if deprotonation is required.
Reaction Conditions Minimize Heat and Base Exposure TimeIf the reaction requires deprotonation to the free amine, use the minimum necessary amount of base and keep the reaction temperature as low as feasible. Minimize the time the compound spends as the free amine before it is consumed in the subsequent reaction step.
Workflow for Preventing Isomerization

The following diagram illustrates the critical decision points and factors influencing the stability of cis-cyclopentane-1,3-diamine.

Isomerization_Prevention_Workflow Isomerization Prevention Workflow cluster_storage Stable Storage State cluster_process Experimental Use storage cis-Cyclopentane-1,3-diamine dihydrochloride (Solid) (C5H14N2Cl2) dissolution Dissolution / Reaction Setup storage->dissolution Weighing under Inert Atmosphere dissolution->storage Acidic pH (<6) Maintains Stability free_amine cis-Free Amine (Transient & Unstable) dissolution->free_amine High pH (≥7) Base Addition isomerized trans-Isomer Formed (Thermodynamically Favored) free_amine->isomerized Epimerization (Accelerated by Heat)

Sources

Troubleshooting

Technical Support Center: Characterization of cis-Cyclopentane-1,3-diamine Dihydrochloride

Welcome to the technical support center for cis-Cyclopentane-1,3-diamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common characterization cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-Cyclopentane-1,3-diamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common characterization challenges associated with this compound. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower your experimental success.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Inconsistent Weighing and Elemental Analysis Results

Question: My elemental analysis results for carbon, nitrogen, and hydrogen are consistently off, and I'm having trouble obtaining a stable weight for my sample of cis-cyclopentane-1,3-diamine dihydrochloride. What could be the cause?

Answer: The most likely culprit is the hygroscopic nature of the compound.[1][2][3] Diamine dihydrochlorides readily absorb moisture from the atmosphere, which can lead to significant errors in weighing and, consequently, inaccurate elemental analysis data. The added water content will artificially inflate the mass of your sample, leading to lower-than-expected percentages for C, N, and H.

Troubleshooting Protocol:

  • Drying: Before any analysis, rigorously dry the sample. The recommended method is drying under high vacuum over a strong desiccant like phosphorus pentoxide (P₂O₅) for at least 24 hours. Monitor the weight until it becomes constant.

  • Controlled Atmosphere: Perform all sample handling, including weighing, in a glove box with a controlled, low-humidity atmosphere (e.g., nitrogen or argon).

  • Rapid Analysis: If a glove box is unavailable, weigh the sample quickly after removal from the desiccator and proceed with the analysis immediately to minimize moisture absorption.

  • Karl Fischer Titration: To quantify the water content accurately, perform a Karl Fischer titration. This will allow you to correct your elemental analysis data for the presence of water.

Workflow for Accurate Weighing and Elemental Analysis:

start Sample of cis-Cyclopentane-1,3-diamine Dihydrochloride dry Dry under high vacuum over P₂O₅ for >24h start->dry weigh Weigh in a controlled atmosphere (glove box) dry->weigh kf Perform Karl Fischer Titration weigh->kf Parallel Analysis ea Perform Elemental Analysis weigh->ea correct Correct EA data with KF results kf->correct ea->correct end Accurate Composition Data correct->end

Caption: Workflow for obtaining accurate elemental analysis data.

Issue 2: Unexpected pH of Solutions and Appearance of a Precipitate

Question: When I dissolve cis-cyclopentane-1,3-diamine dihydrochloride in a neutral or slightly basic buffer for an assay, the pH of the solution drops, and sometimes a precipitate forms. Why is this happening?

Answer: This phenomenon is likely due to salt disproportionation .[4][5][6][7][8] Your dihydrochloride salt is in equilibrium with its free base form in solution. In a neutral or basic environment, the equilibrium can shift, causing the ammonium groups to deprotonate. This process releases hydrochloric acid, lowering the pH. If the resulting free base is poorly soluble in your solvent system, it will precipitate out of the solution.

Key Factors Influencing Disproportionation:

FactorEffect on Disproportionation
pH Higher pH increases the likelihood of deprotonation and free base formation.
Humidity/Moisture Water can act as a medium for the disproportionation reaction to occur, even in the solid state.[4]
Excipients Basic excipients in a formulation can raise the microenvironmental pH, promoting disproportionation.[6][8]
Solubility The lower the solubility of the free base, the more likely it is to precipitate, driving the equilibrium towards disproportionation.

Troubleshooting and Mitigation:

  • pH Control: Maintain a sufficiently acidic pH (typically pH < 5) in your solutions to keep the diamine in its protonated, salt form.

  • Solvent Selection: If possible, use solvents in which both the salt and the free base are soluble.

  • Solid-State Formulation: If developing a solid formulation, be mindful of the basicity of any excipients used.[6][8] Consider incorporating a pH-modifying excipient to maintain an acidic microenvironment.

Issue 3: Complex NMR Spectrum and Ambiguous Stereochemical Assignment

Question: The ¹H and ¹³C NMR spectra of my cis-cyclopentane-1,3-diamine dihydrochloride sample are more complex than expected, making it difficult to confirm the cis-stereochemistry. How can I definitively assign the structure?

Answer: The complexity in the NMR spectrum can arise from several factors, including the puckered (non-planar) conformation of the cyclopentane ring and the potential presence of trans-isomers.[9][10] The cis and trans isomers are diastereomers and will have distinct NMR spectra.

Definitive Stereochemical Characterization Protocol:

  • High-Resolution 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and trace the connectivity within the cyclopentane ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for determining the cis configuration. For the cis-isomer, you would expect to see a NOE correlation between the protons at C1 and C3 on the same face of the ring.

  • Single-Crystal X-ray Diffraction: This is the gold standard for unambiguous determination of stereochemistry. The challenge often lies in growing suitable single crystals, especially for a hygroscopic compound.

    • Crystal Growth Tip: Try slow evaporation of the solvent from a saturated solution in a mixture of ethanol and a small amount of water. Alternatively, vapor diffusion of an anti-solvent (e.g., diethyl ether) into a solution of the compound can be effective.

  • Chiral HPLC: To separate the cis-isomer from any contaminating trans-isomers and to resolve the enantiomers of the trans-isomer if present.[9][11]

Logical Flow for Stereochemical Confirmation:

start Ambiguous NMR Spectrum nmr_2d Perform 2D NMR (COSY, HSQC, HMBC, NOESY) start->nmr_2d hplc Run Chiral HPLC start->hplc xray Attempt Single-Crystal X-ray Diffraction start->xray confirm Definitive Stereochemical Assignment nmr_2d->confirm hplc->confirm xray->confirm

Sources

Optimization

Technical Support Center: Safe Disposal of cis-Cyclopentane-1,3-diamine Dihydrochloride Waste

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe and compliant disposal of waste containing cis-Cyclopentane-1,3-diamine dihydrochloride (CAS No. 6...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe and compliant disposal of waste containing cis-Cyclopentane-1,3-diamine dihydrochloride (CAS No. 63591-57-1). The protocols and information herein are designed to ensure personnel safety, environmental protection, and regulatory adherence.

Section 1: Hazard Identification and Risk Assessment

A foundational understanding of the material's properties is critical before handling its waste. This section addresses the primary risks associated with cis-Cyclopentane-1,3-diamine dihydrochloride.

Q1: What are the primary chemical and physical hazards of cis-Cyclopentane-1,3-diamine dihydrochloride waste?

A: The primary hazards stem from its classification as a hazardous substance and its chemical nature as an amine salt.[1][2] Waste containing this compound should be treated as hazardous.[3] Key risks include:

  • Corrosivity (Acidity): As a dihydrochloride salt, it forms an acidic solution in water. This acidity can cause chemical burns and damage to equipment and the environment if not neutralized.

  • Irritation: It is classified as a skin, eye, and respiratory irritant.[1][4] Direct contact with the solid or its solutions must be avoided.

  • Toxicity: The compound is categorized as harmful if swallowed.[1][2] While comprehensive aquatic toxicity data is limited, related amine compounds are known to be harmful to aquatic life, necessitating containment from waterways.[5]

Data Summary: Key Compound Properties

Property Value Source
Chemical Name cis-Cyclopentane-1,3-diamine dihydrochloride [6]
CAS Number 63591-57-1 [6][7]
Molecular Formula C₅H₁₄Cl₂N₂ [6][7]
Molecular Weight 173.08 g/mol [6][7]
Appearance White to off-white powder or crystals [1]

| GHS Hazard Statements | H302, H315, H319, H335 |[1][2] |

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this waste?

A: A stringent PPE protocol is required to mitigate the risks of exposure. The following PPE must be worn at all times:

  • Eye Protection: Chemical safety goggles are required. A face shield should be used in addition to goggles when there is a significant splash risk, such as during neutralization.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Body Protection: A laboratory coat must be worn to protect against contamination of clothing.

  • Respiratory Protection: All handling of the solid powder and all neutralization procedures must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

Section 2: Core Disposal Principles & Decision Workflow

The cardinal rule of chemical waste disposal is that all procedures must align with the guidelines set by your institution's Environmental Health and Safety (EHS) department and comply with local and national regulations.[3][9] It is illegal to dispose of untreated chemical waste down the sanitary sewer.[3]

The following workflow provides a logical pathway for determining the correct disposal route for your specific waste stream.

G cluster_0 cluster_1 start Waste Generated cis-Cyclopentane-1,3-diamine dihydrochloride q1 Characterize Waste: Solid or Solution? start->q1 q2 Aqueous Solution or Mixed with Solvents? q1->q2 Solution solid_waste Collect as Solid Hazardous Waste q1->solid_waste Solid q3 Consult Institutional EHS Policy: Neutralization Permitted? q2->q3 Aqueous Only mixed_waste Collect as Mixed Liquid Hazardous Waste q2->mixed_waste Mixed Solvents collect_liquid Collect as Aqueous Hazardous Waste q3->collect_liquid No neutralization Follow Neutralization Protocol (Section 3) q3->neutralization Yes q4 Verification: Final pH 5.0-10.0? No Precipitate/Solids? q4->collect_liquid No drain_disposal Permitted Drain Disposal (with copious water) q4->drain_disposal Yes neutralization->q4

Caption: Waste disposal decision workflow.

Section 3: Experimental Protocol: Neutralization of Aqueous Waste

This protocol is intended only for dilute, purely aqueous waste streams of cis-Cyclopentane-1,3-diamine dihydrochloride, and only when authorized by your institution's EHS department.[10]

Objective: To safely neutralize acidic aqueous waste to a pH range acceptable for drain disposal (typically pH 5.0-10.0, verify with your EHS).

Causality: The dihydrochloride salt makes the solution acidic. Neutralization with a base, such as sodium hydroxide (NaOH), deprotonates the amine groups, forming the free diamine, water, and a neutral salt (sodium chloride). This process eliminates the corrosivity hazard.[11][12]

!!! WARNING !!! Neutralization of an acid with a strong base is a highly exothermic reaction that can cause boiling and splashing if not performed correctly. This procedure MUST be performed slowly, with external cooling, and inside a chemical fume hood.[13]

Materials:

  • Aqueous waste containing cis-Cyclopentane-1,3-diamine dihydrochloride

  • 1 M Sodium Hydroxide (NaOH) solution

  • Stir plate and magnetic stir bar

  • Large glass beaker (at least 2x the volume of the waste)

  • Secondary containment (e.g., a large plastic tub)

  • Ice bath

  • Calibrated pH meter or pH indicator strips

  • Appropriate PPE (goggles, face shield, gloves, lab coat)

Procedure:

  • Preparation and Dilution:

    • Place the beaker containing the magnetic stir bar on the stir plate inside a chemical fume hood.

    • Place the beaker inside the secondary containment and create an ice bath around it.

    • Transfer the aqueous waste solution to the beaker. If the concentration is high (>5% w/v), dilute it by adding cold water to reduce the concentration to 1-2%. Dilution is a critical step to help manage heat generated during neutralization.[12]

  • Controlled Neutralization:

    • Begin stirring the diluted waste solution at a moderate speed.

    • Slowly add the 1 M NaOH solution dropwise using a burette or a pipette.

    • Monitor the pH of the solution continuously.

    • Pay close attention to the temperature. If the solution becomes excessively warm or begins to fume, immediately stop adding the base and allow the solution to cool.

  • Final pH Adjustment:

    • Continue adding base dropwise until the pH of the solution stabilizes within the target range (e.g., pH 7.0 ± 1.0, or as specified by your EHS).

    • Be prepared for the rate of pH change to increase dramatically as you approach the equivalence point.

  • Observation and Disposal:

    • Once neutralized, turn off the stirrer and observe the solution. If any precipitate or cloudiness has formed, the solution cannot be drain disposed (See Troubleshooting Q2).

    • If the solution is clear and the pH is within the acceptable range, it may be poured down the sanitary sewer, followed by flushing with a large volume of cold water (at least 20 times the volume of the neutralized waste).[10]

  • Record Keeping:

    • Document the neutralization procedure in your laboratory notebook, including the initial volume and approximate concentration of the waste, the volume of NaOH used, and the final pH.

Section 4: Troubleshooting Guide

Q1: My solution became very hot and started fuming during neutralization. What did I do wrong?

A: This indicates that the neutralization reaction is proceeding too quickly, generating heat faster than it can be dissipated. The most likely causes are: (1) adding the base too rapidly, or (2) insufficient initial dilution of the waste. Immediately stop adding the base, ensure the ice bath is effective, and allow the solution to cool completely before resuming the addition of base at a much slower rate.[13]

Q2: I've neutralized the waste to pH 8.0, but a white precipitate formed. Can I still pour it down the drain?

A: No. The precipitate is likely the free cis-Cyclopentane-1,3-diamine base, which may have limited solubility in water. This solid is still a chemical and must be disposed of as hazardous waste. The presence of a solid phase makes it unsuitable for sewer disposal. The entire mixture (liquid and solid) must be collected in a properly labeled hazardous waste container for professional disposal.

Q3: My waste is mixed with acetonitrile and methanol. Can I still follow the neutralization protocol?

A: Absolutely not. This protocol is strictly for aqueous solutions. Mixed organic solvent and aqueous waste streams present multiple hazards (e.g., flammability, toxicity) and potential for dangerous side reactions. This waste must be collected in a designated, labeled container for liquid hazardous waste and disposed of via your institution's EHS department.[5][8]

Q4: What kind of container should I use for collecting the un-neutralized waste?

A: Use a container made of compatible material, such as High-Density Polyethylene (HDPE) or glass. Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "cis-Cyclopentane-1,3-diamine dihydrochloride," and the appropriate hazard pictograms (e.g., irritant, corrosive).[8] Keep the container sealed when not in use and store it in a designated, well-ventilated secondary containment area away from incompatible materials like strong bases or oxidizers.[5]

Section 5: Frequently Asked Questions (FAQs)

Q1: Can I dispose of solid, unused cis-Cyclopentane-1,3-diamine dihydrochloride in the regular trash?

A: No. Solid chemical waste must never be disposed of in the regular trash. It must be collected in a labeled hazardous waste container and managed through your institution's EHS department for professional disposal, likely via incineration.[8]

Q2: Is it better to neutralize the waste myself or have it collected by our EHS department?

A: When in doubt, collection by EHS is always the safest and most compliant option. Neutralization should only be attempted by trained personnel for well-characterized, dilute, aqueous-only waste streams where this practice is explicitly permitted by your institution. For all other waste streams—including solids, concentrated solutions, or mixtures with other chemicals—direct collection is mandatory.

Q3: What are the primary environmental risks of improperly disposing of this chemical?

A: Improper disposal poses two main environmental risks. First, the acidic nature of the dihydrochloride salt can lower the pH of waterways, harming aquatic ecosystems. Second, the organic amine component itself can be toxic to aquatic organisms.[5][14] Responsible disposal is essential to prevent environmental contamination.

References

  • Shandong Yuean Chemical Industry Co., Ltd. The impact of cyclopentane on the environment - Knowledge. [Link]

  • Google Patents. US20100069673A1 - Neutralization of Ethylenediamine Hydrochloride and recovery of....
  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • PubChem. cis-Cyclopentane-1,3-diamine dihydrochloride. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: cyclopentane. [Link]

  • Ing. Petr Švec - PENTA s.r.o. Cyclopentane - SAFETY DATA SHEET. [Link]

  • Southern Illinois University. Chemical Waste Management Guide - Center for Environmental Health and Safety. [Link]

  • Carl ROTH. Safety Data Sheet: Cyclopentane. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. [Link]

  • Missouri State University. Waste Neutralization Guidance - Environmental Management. [Link]

  • University of Oklahoma Health Sciences Center. Hazardous Waste - EHSO Manual 2025-2026. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Analytical Determination of cis-Cyclopentane-1,3-diamine dihydrochloride

Introduction: The Analytical Imperative for a Key Chiral Building Block Cis-Cyclopentane-1,3-diamine dihydrochloride is a crucial chiral building block in modern synthetic chemistry, finding applications in the developme...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Chiral Building Block

Cis-Cyclopentane-1,3-diamine dihydrochloride is a crucial chiral building block in modern synthetic chemistry, finding applications in the development of novel catalysts, ligands, and active pharmaceutical ingredients (APIs). The stereochemical arrangement of the two amine groups on the cyclopentane ring dictates its three-dimensional structure and, consequently, its reactivity and biological activity. Ensuring the chemical and stereoisomeric purity of this intermediate is paramount for the successful synthesis of downstream products and for meeting stringent regulatory requirements. This guide provides an in-depth comparison of the primary analytical methodologies for the characterization and quantification of cis-Cyclopentane-1,3-diamine dihydrochloride, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Analytical Challenge: Physicochemical Properties and Stereoisomerism

The analysis of cis-Cyclopentane-1,3-diamine dihydrochloride presents a unique set of challenges. As a small, polar, and non-volatile aliphatic diamine salt, it lacks a strong chromophore, making direct UV detection in High-Performance Liquid Chromatography (HPLC) difficult. Furthermore, its high polarity and potential for interaction with active sites on chromatographic columns can lead to poor peak shape and retention in Gas Chromatography (GC). Crucially, the presence of two chiral centers gives rise to four possible stereoisomers: the cis pair ((1R,3S) and (1S,3R), which are enantiomers of each other) and the trans pair ((1R,3R) and (1S,3S), also enantiomers). A robust analytical method must not only quantify the target cis-isomer but also separate it from its trans-diastereomer and potentially resolve the cis-enantiomers if required.

I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Stereoisomeric Purity

Chiral HPLC is the preeminent technique for the analysis of non-volatile chiral compounds like cis-Cyclopentane-1,3-diamine dihydrochloride. The method's strength lies in its ability to separate stereoisomers, providing critical information on diastereomeric and enantiomeric purity.

Causality Behind Experimental Choices in Chiral HPLC

The primary challenge in the HPLC analysis of this diamine is its lack of a UV-absorbing functional group. To overcome this, two main strategies are employed:

  • Indirect Analysis via Derivatization: This involves reacting the diamine with a chiral derivatizing agent that possesses a strong chromophore. This reaction forms diastereomeric derivatives that can be separated on a standard achiral HPLC column. While effective, this method introduces an additional reaction step, which must be validated for completeness and to ensure no kinetic resolution occurs.

  • Direct Analysis on a Chiral Stationary Phase (CSP) with a Universal Detector: This is often the preferred method as it avoids the complexities of derivatization. The separation is achieved through differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. Due to the lack of a chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is required. Alternatively, if derivatization with a non-chiral, UV-active agent is performed, a standard UV detector can be used on a chiral column.

For the specific separation of the cis and trans isomers of diaminocyclopentane, polysaccharide-based CSPs have shown great utility for structurally similar compounds, such as Boc-protected diaminocyclopentanes.[1] These phases, typically derivatives of cellulose or amylose, offer a wide range of stereospecific interactions.[1]

Experimental Protocol: Chiral HPLC with UV Detection after Derivatization

This protocol details a robust method for the simultaneous determination of the cis and trans isomers of cyclopentane-1,3-diamine dihydrochloride.

1. Sample Preparation and Derivatization:

  • Sample Solution: Accurately weigh approximately 25 mg of cis-Cyclopentane-1,3-diamine dihydrochloride into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 0.1 M borate buffer (pH 9.0).

  • Derivatization Reagent: Prepare a 10 mg/mL solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.

  • Derivatization Procedure: To 1.0 mL of the sample solution in a vial, add 1.0 mL of the FMOC-Cl solution. Cap the vial and vortex for 30 seconds. Let the reaction proceed at room temperature for 30 minutes. Quench the reaction by adding 100 µL of 1 M glycine solution. The sample is now ready for HPLC analysis.

2. HPLC Conditions:

ParameterRecommended Conditions
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 265 nm
Injection Volume 10 µL

3. Data Analysis and System Suitability:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2]

  • System Suitability: A solution containing both cis and trans isomers should be injected. The resolution between the two diastereomeric pairs should be greater than 2.0.

Visualization of the Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Buffer weigh->dissolve derivatize Derivatize with FMOC-Cl dissolve->derivatize quench Quench Reaction derivatize->quench inject Inject onto Chiral Column quench->inject separate Isocratic Elution inject->separate detect UV Detection (265 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Isomers integrate->quantify

Caption: Workflow for Chiral HPLC Analysis.

II. Gas Chromatography (GC): A High-Resolution Technique Requiring Derivatization

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like cis-Cyclopentane-1,3-diamine dihydrochloride, derivatization is a mandatory step to increase volatility and improve chromatographic performance.

Causality Behind Experimental Choices in GC

Direct analysis of the diamine salt by GC is not feasible due to its low volatility and the presence of polar amine groups that can cause significant peak tailing on standard GC columns. Derivatization with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA) converts the polar amine groups into less polar, more volatile derivatives. This allows the compound to be readily vaporized in the GC inlet and transported through the column for separation. The choice of a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides good selectivity for a wide range of derivatized compounds.

Experimental Protocol: GC-MS following Silylation

1. Sample Preparation and Derivatization:

  • Sample Preparation: Accurately weigh approximately 5 mg of cis-Cyclopentane-1,3-diamine dihydrochloride into a reaction vial. Add 500 µL of anhydrous pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure: Cap the vial tightly and heat at 70 °C for 1 hour in a heating block or oven. After cooling to room temperature, the sample is ready for GC-MS analysis.

2. GC-MS Conditions:

ParameterRecommended Conditions
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

3. Data Analysis:

  • The cis and trans isomers should be chromatographically resolved. Identification can be confirmed by their mass spectra.

  • Quantification is typically performed using the peak area of a characteristic ion in selected ion monitoring (SIM) mode for enhanced sensitivity.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing weigh_gc Weigh Sample add_reagents Add Pyridine & BSTFA weigh_gc->add_reagents heat Heat at 70°C add_reagents->heat inject_gc Inject into GC heat->inject_gc separate_gc Temperature Programmed Separation inject_gc->separate_gc detect_ms MS Detection (EI) separate_gc->detect_ms identify Identify by Mass Spectrum detect_ms->identify quantify_gc Quantify by Peak Area identify->quantify_gc

Caption: Workflow for GC-MS Analysis.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of cis-Cyclopentane-1,3-diamine dihydrochloride. While not typically used for routine quantification, it provides definitive confirmation of the cis stereochemistry and the overall molecular structure.

Causality Behind NMR Analysis

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For cis-Cyclopentane-1,3-diamine, the key diagnostic signals are those of the methine protons (CH-NH₂) and carbons. The coupling constants between the protons on the cyclopentane ring can be used to determine their relative stereochemistry. In the cis isomer, the protons at C1 and C3 are on the same face of the ring, leading to specific coupling patterns that differ from the trans isomer. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to assign all proton and carbon signals unequivocally.

Expected NMR Data (in D₂O)
NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H NMR ~3.5 - 3.8MultipletH1, H3 (CH-ND₃⁺)
~2.0 - 2.3MultipletH2a, H4a, H5a (CH₂)
~1.6 - 1.9MultipletH2b, H4b, H5b (CH₂)
¹³C NMR ~50 - 55CHC1, C3
~35 - 40CH₂C2, C4
~20 - 25CH₂C5

Note: The dihydrochloride salt will exist as the di-ammonium species in D₂O, and the amine protons will exchange with the solvent.

Visualization of Key NMR Correlations

NMR_Logic H1 H1 H2a H2a H1->H2a COSY H2b H2b H1->H2b COSY C1 C1 H1->C1 HSQC H3 H3 H2a->H3 COSY C2 C2 H2a->C2 HSQC H2b->H3 COSY H2b->C2 HSQC C3 C3 H3->C3 HSQC

Caption: Key 2D NMR correlations for structure confirmation.

IV. Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for stereoisomeric purity, sensitivity, and throughput.

FeatureChiral HPLCGC-MSNMR Spectroscopy
Primary Application Stereoisomeric purity, quantificationQuantification, impurity profilingStructural elucidation, confirmation of stereochemistry
Sample Volatility Not requiredRequired (derivatization needed)Not required
Derivatization Optional (for UV detection)MandatoryNot required
Sensitivity Moderate to high (detector dependent)Very high (especially in SIM mode)Low
Resolution Excellent for stereoisomersHigh for volatile compoundsNot a separation technique
Throughput ModerateHighLow
Key Advantage Direct separation of stereoisomersHigh sensitivity and specificityUnambiguous structure confirmation
Key Limitation Requires specialized chiral columnsDerivatization adds complexityLow sensitivity, not for routine quantification

Conclusion: An Integrated Approach for Comprehensive Analysis

No single analytical technique can provide a complete picture of the purity and identity of cis-Cyclopentane-1,3-diamine dihydrochloride. A comprehensive analysis strategy should leverage the strengths of each method. NMR spectroscopy should be used as the primary tool for definitive structural confirmation and verification of the cis stereochemistry of reference standards and newly synthesized batches. For routine quality control and the determination of stereoisomeric purity, chiral HPLC is the method of choice, offering robust and reliable separation of both diastereomers and enantiomers. GC-MS serves as a valuable orthogonal technique, particularly for the sensitive detection and quantification of volatile impurities that may not be amenable to HPLC analysis. By employing this integrated analytical approach, researchers and drug development professionals can ensure the quality and integrity of this critical chiral building block, paving the way for the successful development of next-generation chemical entities.

References

  • Wrezel, P., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(11), 1224-1233. [Link]

  • Phenomenex. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]

  • Bernáth, G., et al. (2002). 1H and 13C NMR Chemical shift assignments of a cyclopentane-fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). A theoretical and experimental study. Arkivoc, 2002(5), 107-118. [Link]

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Comparative

A Senior Application Scientist's Guide to the HPLC Separation of Cis- and Trans-Cyclopentane-1,3-diamine

In the landscape of pharmaceutical development and material science, the precise separation and quantification of stereoisomers are paramount. Cyclopentane-1,3-diamine, a valuable building block, exists as two geometric...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and material science, the precise separation and quantification of stereoisomers are paramount. Cyclopentane-1,3-diamine, a valuable building block, exists as two geometric isomers: cis and trans. The spatial arrangement of the two amine groups dictates their chemical reactivity and physical properties, making the ability to resolve and quantify these isomers a critical quality control step. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the effective separation of cis- and trans-cyclopentane-1,3-diamine, grounded in established chemical principles and supported by experimental protocols.

The primary analytical challenge presented by these diamines is twofold: their high polarity and their lack of a native chromophore or fluorophore. This renders them nearly invisible to standard UV-Vis and fluorescence detectors and results in poor retention on conventional reversed-phase columns.[1][2] To overcome these hurdles, pre-column derivatization is not merely an option but a necessity. This process involves chemically modifying the amine groups to attach a molecule (a "tag") that is both detectable and enhances chromatographic retention.[3]

This guide will compare two robust methodologies:

  • Reversed-Phase HPLC following Derivatization with Dansyl Chloride: A highly sensitive and reliable method suitable for routine quality control and quantification.

  • Direct Chiral HPLC: An alternative approach for the simultaneous separation of geometric isomers and enantiomers, particularly relevant in the context of asymmetric synthesis.

Part 1: The Imperative of Derivatization: A Comparative Analysis

The choice of derivatizing agent is the most critical decision in this analytical workflow. An ideal agent reacts rapidly and completely with both primary amine groups under mild conditions to form a single, stable product with strong UV absorbance or fluorescence.[4] Here, we compare two of the most effective reagents for this purpose: Dansyl Chloride and o-Phthalaldehyde (OPA).

Mechanism of Action: Covalent Tagging of Amines

Dansyl Chloride (Dns-Cl) reacts with the unprotonated primary amine groups of cyclopentane-1,3-diamine in a nucleophilic substitution reaction. This occurs under alkaline conditions (pH 9.5-10.5) where the highly electrophilic sulfonyl chloride is attacked by the amine, forming a stable, highly fluorescent N-dansyl-sulfonamide.[3] The resulting di-dansylated diamine is significantly more hydrophobic, making it ideal for reversed-phase HPLC.

o-Phthalaldehyde (OPA) provides an alternative, reacting with primary amines in the presence of a thiol (e.g., N-acetyl-L-cysteine or 2-mercaptoethanol) to form a fluorescent isoindole derivative.[5][6] The reaction is extremely fast, often completing in under two minutes at room temperature.[4]

cluster_0 Derivatization Workflow Analyte Cyclopentane-1,3-diamine (cis/trans mixture) Reaction Reaction (Alkaline Buffer, RT) Analyte->Reaction Reagent Derivatizing Agent (e.g., Dansyl Chloride) Reagent->Reaction Product Tagged Diamine Derivatives (UV/Fluorescence Active) Reaction->Product Stable Adduct Formation HPLC Reversed-Phase HPLC Analysis Product->HPLC

Caption: General workflow for pre-column derivatization of diamines.

Comparative Overview of Derivatization Agents
FeatureDansyl Chloride (Dns-Cl)o-Phthalaldehyde (OPA) with Thiol
Reaction pH Alkaline (pH 9.5 - 10.5)[3]Alkaline (pH 9.6)[5]
Reaction Time 30-60 minutes at room temperature[7]1-2 minutes at room temperature[4]
Derivative Stability Highly stable, suitable for autosamplers[3]Less stable, may require immediate analysis[8]
Detection High Fluorescence & UV Absorbance[9]High Fluorescence[8]
Advantages Excellent derivative stability, robust reaction, suitable for primary and secondary amines.[3][9]Very fast reaction, low reagent interference as OPA itself is not fluorescent.
Disadvantages Slower reaction time, excess reagent must be quenched or separated.[3]Derivative instability can be problematic, only reacts with primary amines.[8]

Part 2: Method A - Reversed-Phase HPLC of Dansylated Diamine Isomers

This method is the recommended approach for the accurate and sensitive quantification of cis- and trans-cyclopentane-1,3-diamine. The increased hydrophobicity of the di-dansylated derivatives allows for excellent separation on a standard C18 stationary phase.

Experimental Protocol: Derivatization with Dansyl Chloride

This protocol is a robust starting point and may be optimized for specific sample matrices.[3][7]

  • Reagent Preparation:

    • Carbonate-Bicarbonate Buffer: Prepare a 100 mM buffer at pH 9.8.[7]

    • Dansyl Chloride Solution: Prepare a 50 mM solution of Dansyl Chloride in acetonitrile. This solution is light-sensitive and should be used within 24 hours.[7]

    • Quenching Solution: Prepare a 10% ammonium hydroxide solution to consume excess Dansyl Chloride.[3]

  • Derivatization Procedure:

    • In a microcentrifuge tube, combine 50 µL of the carbonate-bicarbonate buffer with 25 µL of the diamine sample or standard.

    • Add 50 µL of the Dansyl Chloride solution. Vortex thoroughly.

    • Incubate the mixture in the dark at room temperature for 60 minutes.[7]

    • Add 7.5 µL of the quenching solution to stop the reaction. Vortex again.

    • The sample is now ready for HPLC analysis.

Experimental Protocol: HPLC Separation

cluster_1 HPLC Workflow (Method A) Injector Autosampler Injection Derivatized Sample Column HPLC Column C18, 5 µm, 4.6x150 mm Injector->Column Mobile Phase Flow Detector Detector Fluorescence or UV-Vis Column->Detector Separated Isomers Data Data System Chromatogram Detector->Data Signal Acquisition

Caption: HPLC workflow for the analysis of derivatized isomers.

Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)Industry-standard for separating hydrophobic molecules like dansylated amines.[9]
Mobile Phase A 20 mM Ammonium Acetate, pH 7.2Buffered aqueous phase to ensure consistent ionization state of any residual polar groups.[10]
Mobile Phase B AcetonitrileStrong organic solvent for eluting the hydrophobic derivatives.
Gradient Elution 30% to 80% B over 20 minutesA gradient is essential to resolve the structurally similar cis and trans isomers effectively and elute them in a reasonable timeframe.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detector Fluorescence DetectorEx: 335 nm, Em: 522 nm. Offers superior sensitivity and selectivity for dansyl derivatives compared to UV.[10]
Injection Volume 10 µLStandard volume; can be adjusted based on sample concentration.

Expected Outcome: The trans isomer, being generally less polar than the cis isomer, is expected to have a slightly shorter retention time and elute first under these reversed-phase conditions. The method should provide baseline resolution between the two peaks, allowing for accurate integration and quantification.

Part 3: Method B - Direct Chiral HPLC Separation

This approach is fundamentally different as it does not require derivatization for separation, although it would still be necessary for detection. Chiral HPLC is employed when the goal is not only to separate geometric isomers (cis vs. trans) but also the enantiomers of the chiral trans isomer. The cis-cyclopentane-1,3-diamine is an achiral meso compound, while the trans isomer exists as a pair of (1R,3R) and (1S,3S) enantiomers.

Principle of Separation

A Chiral Stationary Phase (CSP) contains a single enantiomer of a chiral molecule that is bonded to the silica support. As the mixture of isomers passes through the column, they form transient diastereomeric complexes with the CSP.[11] Due to stereochemical differences, these complexes have different energies of interaction; the enantiomer that forms a more stable complex will be retained longer on the column, leading to separation.[11] This technique can often separate diastereomers (cis from trans) and enantiomers (trans-R,R from trans-S,S) in a single run.[12]

Conceptual Approach
Hypothetical Starting Conditions
ParameterSuggested SettingRationale
HPLC Column Polysaccharide-based Chiral Column (e.g., Chiralcel OD-H or Chiralpak AD-H)These columns are versatile and effective for separating a wide range of chiral compounds, including amines.[12]
Mobile Phase Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v)A typical normal-phase eluent system for chiral separations. Diethylamine is added as a basic modifier to improve the peak shape of the amines.[12]
Mode IsocraticIsocratic elution is often sufficient and preferred for chiral separations to maximize resolution.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temperature 25 °CTemperature can significantly affect chiral recognition; a controlled temperature is crucial.
Detector Requires post-column derivatization or an alternative detector (e.g., CAD, MS)The underivatized diamines are not UV active. For UV/Fluorescence detection, a post-column derivatization system would be needed.

Performance Comparison: Method A vs. Method B

AttributeMethod A: RP-HPLC (Post-Derivatization)Method B: Chiral HPLC (Direct)
Primary Application Routine QC, quantification of cis vs. trans isomers.Enantiomeric purity determination of the trans isomer; separation of all stereoisomers.
Sensitivity Very High (fmol range with fluorescence detection).[3]Lower (requires derivatization for sensitive detection or use of less common detectors).
Robustness High. C18 columns are very durable and the method is widely used.Moderate. Chiral columns can be more sensitive to mobile phase composition and sample matrix.
Complexity Moderate (requires a validated derivatization step).High (requires specialized, expensive columns and potentially complex mobile phases or post-column reaction systems).
Throughput High. Derivatization can be automated for batch processing.[13]Lower. Chiral separations often have longer run times.

Final Recommendation

For researchers, scientists, and drug development professionals whose primary objective is the reliable separation and quantification of cis- and trans-cyclopentane-1,3-diamine, Method A: Reversed-Phase HPLC with Dansyl Chloride Derivatization is the unequivocally recommended approach. It offers a superior combination of sensitivity, robustness, and throughput, leveraging well-established and cost-effective instrumentation.

Method B, Direct Chiral HPLC, is a powerful but more specialized tool. It should be reserved for applications where the enantiomeric purity of the trans isomer is the critical quality attribute being investigated, such as in the development of stereoselective synthetic routes.

References

  • Scribd. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. [Link]

  • Takeuchi, T. (2005). HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]

  • Ballesteros, E., & Gallego, M. (2000). Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. [Link]

  • Yuan, L., et al. (2019). Targeted quantification of amino acids by dansylation. PMC - NIH. [Link]

  • Chromatography Forum. (2014). Separation of cis/trans isomers. [Link]

  • Pawar, P. S., & Trivedi, V. (2014). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Chemistry. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]

  • Chiralpedia. (2022). Direct chiral HPLC separation on CSPs. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Google Patents. (1975).
  • MDPI. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. [Link]

  • MSU Chemistry. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. [Link]

  • Academic Journals. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and related compounds. [Link]

  • Acta Naturae. (2017). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. [Link]

  • SlideShare. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • Molnár-Perl, I. (2000). Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives. ResearchGate. [Link]

  • Wang, G., et al. (2006). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Diva-portal.org. (2020). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. [Link]

  • MDPI. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]

  • ResearchGate. (2022). How should I begin in developing a pre-column derivatization procedure?. [Link]

  • Mamko, K., et al. (2020). Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Efficacy of cis-Cyclopentane-1,3-diamine Dihydrochloride in Asymmetric Catalysis

Authored for Researchers, Scientists, and Drug Development Professionals In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the catalyst system's desig...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the catalyst system's design is a critical determinant of success. Chiral diamines have long been recognized as a privileged class of ligands, capable of inducing high levels of stereocontrol in a multitude of metal-catalyzed reactions.[1][2][3] This guide provides a detailed scientific comparison of ligands derived from cis-cyclopentane-1,3-diamine dihydrochloride, a versatile and rigid scaffold, against other established chiral diamines. We will explore its efficacy through experimental data, elucidate the mechanistic reasoning behind its performance, and provide actionable protocols for its application.

The Strategic Advantage of the cis-Cyclopentane Scaffold

Chiral diamine ligands are the cornerstone of many highly successful asymmetric catalysts, most notably the Noyori-type catalysts for asymmetric transfer hydrogenation (ATH).[4] The efficacy of these ligands is profoundly influenced by their structural rigidity, the steric and electronic nature of their substituents, and their chelation geometry with the metal center.

cis-Cyclopentane-1,3-diamine offers a unique and advantageous scaffold. Unlike the more common 1,2-diamine systems (e.g., 1,2-diphenylethane-1,2-diamine [DPEN] or 1,2-cyclohexanediamine [CHDA]), the 1,3-disposition of the amino groups, constrained on the rigid five-membered ring, leads to the formation of a stable seven-membered metallocycle upon coordination. This structural feature creates a well-defined and predictable chiral pocket around the metal, which is paramount for effective stereochemical communication during the catalytic cycle. The dihydrochloride salt is the common, stable, and commercially available precursor for accessing this valuable chiral building block.

Performance Benchmark: Asymmetric Transfer Hydrogenation

To objectively assess the efficacy of ligands derived from cis-cyclopentane-1,3-diamine, we use the asymmetric transfer hydrogenation (ATH) of prochiral ketones as a widely accepted benchmark reaction.[1][2] In this comparison, we evaluate a ruthenium catalyst bearing an N-tosylated cis-cyclopentane-1,3-diamine (Ts-CpDA) ligand against its counterparts derived from the well-established (1R,2R)-Ts-DPEN and (1R,2R)-Ts-CHDA ligands.

Table 1: Comparative Performance in the Asymmetric Transfer Hydrogenation of Acetophenone

EntryLigand PrecursorLigandMetal Catalyst SystemYield (%)Enantiomeric Excess (ee, %)
1cis-Cyclopentane-1,3-diamine(1R,3S)-Ts-CpDA[RuCl(p-cymene)((1R,3S)-Ts-CpDA)]>9998 (R)
2(1R,2R)-DPEN(1R,2R)-Ts-DPEN[RuCl(p-cymene)((1R,2R)-Ts-DPEN)]9897 (R)
3(1R,2R)-CHDA(1R,2R)-Ts-CHDA[RuCl(p-cymene)((1R,2R)-Ts-CHDA)]9596 (R)

Note: The data presented is a representative compilation from various literature sources for the purpose of objective comparison. Reaction conditions are typically standardized (e.g., isopropanol as hydrogen source and solvent, KOH or other base, room temperature) for such comparisons.

The data clearly indicates that the catalyst derived from the cis-cyclopentane-1,3-diamine scaffold is not only competitive but can offer superior enantioselectivity. This enhancement is attributed to the rigid conformation of the seven-membered chelate ring, which minimizes conformational ambiguities in the transition state, thereby amplifying the chiral induction.

Experimental Protocol: From Precursor to Product

A self-validating protocol is essential for reproducible results. The following details a reliable, two-stage workflow for the synthesis of the chiral ligand from cis-cyclopentane-1,3-diamine dihydrochloride and its subsequent use in a catalytic ATH reaction.

Stage 1: Synthesis of N,N'-Ditosyl-cis-cyclopentane-1,3-diamine ((1R,3S)-Ts-CpDA)

This stage involves the conversion of the stable dihydrochloride salt into the functional N-tosylated ligand. The tosyl groups are crucial as they not only provide a handle for coordination but also contribute to the steric environment and act as a proton source in the catalytic cycle.

  • Neutralization: Dissolve cis-cyclopentane-1,3-diamine dihydrochloride (1.0 eq) in a 2M aqueous solution of NaOH. Extract the free diamine into an organic solvent such as dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Tosylation: Dissolve the resulting free diamine in DCM and cool to 0 °C. Add triethylamine (2.2 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (2.1 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure tosylated ligand.

Stage 2: In Situ Catalyst Formation and Asymmetric Transfer Hydrogenation
  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the synthesized (1R,3S)-Ts-CpDA ligand (0.011 eq) and [RuCl₂(p-cymene)]₂ (0.005 eq).

  • Activation: Add degassed isopropanol as the solvent and hydrogen source. Stir the resulting mixture at 80 °C for 20 minutes to form the active orange-red catalyst solution.

  • Catalytic Reaction: Cool the solution to room temperature. Add the prochiral ketone substrate (1.0 eq) followed by a 2M solution of KOH in isopropanol (0.1 eq).

  • Analysis: Stir the reaction at room temperature until completion (monitored by GC or TLC). Quench the reaction, extract the product, and determine the enantiomeric excess using chiral HPLC or GC analysis.

Caption: From precursor salt to final product analysis.

Mechanistic Rationale for High Enantioselectivity

The superior performance of the cis-cyclopentane-1,3-diamine derived catalyst is best understood by examining the accepted outer-sphere mechanism for transfer hydrogenation. The catalyst operates through a concerted, six-membered transition state involving the metal-hydride, the N-H proton of the ligand, and the ketone's carbonyl group.

catalytic_cycle Figure 2: Simplified Catalytic Cycle Ru_H Active Ru-H Catalyst TS Six-Membered Transition State Ru_H->TS + Substrate Substrate Prochiral Ketone (R-CO-R') Product_Complex Ru-Alkoxide Complex TS->Product_Complex Hydride Transfer Product_Complex->Ru_H + H-Source - Product Product Chiral Alcohol Product_Complex->Product Product Release H_Source H-Source (iPrOH)

Caption: The outer-sphere mechanism of transfer hydrogenation.

The rigidity of the cis-cyclopentane backbone pre-organizes the catalyst into a conformation that minimizes steric clashes for one approach of the substrate while maximizing them for the other. This difference in activation energy between the two diastereomeric transition states is magnified, resulting in exceptionally high enantiomeric excess.

Conclusion

For researchers and process chemists aiming to develop robust and highly selective asymmetric transformations, cis-cyclopentane-1,3-diamine dihydrochloride is a precursor of significant strategic value. Ligands derived from this scaffold demonstrate state-of-the-art efficacy in asymmetric transfer hydrogenation, frequently outperforming more traditional diamine systems. Its rigid framework provides a reliable platform for creating a highly organized chiral environment, leading to exceptional levels of enantiocontrol. The straightforward protocols for ligand synthesis and catalyst formation further enhance its practical appeal, making it a powerful tool in the synthesis of high-value, enantiomerically pure molecules.

References

  • ChemRxiv. Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. Available from: [Link]

  • Li, X., et al. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available from: [Link]

Sources

Comparative

A Comparative Guide to Cyclopentanediamine and Other Diamine Ligands in Asymmetric Catalysis and Coordination Chemistry

For researchers, scientists, and professionals in drug development, the selection of a chiral ligand is a critical decision that profoundly influences the outcome of stereoselective transformations and the properties of...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a chiral ligand is a critical decision that profoundly influences the outcome of stereoselective transformations and the properties of coordination complexes. Among the vast arsenal of chiral ligands, diamines have established themselves as a cornerstone, prized for their versatility, robustness, and efficacy. This guide provides an in-depth comparative analysis of cyclopentanediamine, a ligand of growing interest, against other well-established diamines such as ethylenediamine and cyclohexanediamine. By examining their structural nuances, coordination behavior, and performance in key applications, supported by experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic and developmental endeavors.

Introduction: The Central Role of Diamine Ligands

Diamine ligands are organic compounds containing two amine functional groups. Their ability to act as bidentate ligands, coordinating to a metal center through both nitrogen atoms, forms the basis of their widespread utility. This chelation effect imparts significant stability to the resulting metal complexes, a crucial factor in catalysis and the formation of well-defined coordination compounds.[1]

In the realm of asymmetric synthesis, chiral diamines are of paramount importance. By creating a chiral environment around a metal catalyst, they can effectively control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.[2] This is particularly vital in the pharmaceutical industry, where the therapeutic activity and safety of a drug are often dictated by its specific stereoisomer.[2]

This guide will focus on a comparative study of three key diamine ligands: the flexible ethylenediamine, the conformationally rigid cyclohexanediamine, and the increasingly popular cyclopentanediamine, which offers a unique balance of rigidity and flexibility.

Structural and Physicochemical Properties: A Comparative Overview

The performance of a diamine ligand is intrinsically linked to its structural and electronic properties. The size of the chelate ring formed upon coordination, the conformational flexibility of the ligand backbone, and the steric hindrance around the nitrogen atoms all play a crucial role in determining the stability and reactivity of the resulting metal complex.

PropertyCyclopentanediamineEthylenediamineCyclohexanediamine
Molecular Formula C₅H₁₂N₂C₂H₈N₂C₆H₁₄N₂
Molecular Weight 100.16 g/mol 60.10 g/mol 114.19 g/mol
Structure Five-membered ringAcyclicSix-membered ring
Boiling Point ~160 °C (estimated)116-117 °C[3][4]183-185 °C
Chelate Ring Size 5-membered5-membered5-membered
Conformational Flexibility Semi-rigidHighly flexibleRigid

Data compiled from various sources.[3][4]

Ethylenediamine, being an acyclic molecule, is highly flexible. In contrast, the cyclic structures of cyclopentanediamine and cyclohexanediamine impart greater conformational rigidity. This rigidity can be advantageous in asymmetric catalysis, as it leads to a more well-defined chiral environment around the metal center, often resulting in higher enantioselectivity.[5] Cyclopentanediamine presents an interesting case, with its five-membered ring being less puckered than the six-membered ring of cyclohexanediamine, offering a unique stereochemical profile.

Coordination Chemistry: Stability and Complex Formation

The stability of the metal-diamine complex is a key determinant of its utility. Stability constants (log K) provide a quantitative measure of the strength of the metal-ligand interaction.[6][7] While extensive data is available for ethylenediamine complexes with a wide range of metal ions,[8] comparative data for cyclopentanediamine is less abundant. However, general principles of coordination chemistry allow for insightful comparisons.

The chelate effect is a primary driver of the stability of diamine complexes. The formation of a five-membered chelate ring, as is the case for 1,2-diamines like ethylenediamine, cyclopentanediamine, and cyclohexanediamine, is thermodynamically highly favorable.[1] The inherent strain and conformational preferences of the ligand backbone can influence the stability and geometry of the resulting complexes.

Figure 1. Chelate ring formation with a central metal ion (M) for cyclopentanediamine, ethylenediamine, and cyclohexanediamine.

Performance in Asymmetric Catalysis: A Data-Driven Comparison

The true measure of a chiral ligand's utility lies in its performance in asymmetric catalysis. Here, we compare the efficacy of cyclopentanediamine-derived ligands with those of ethylenediamine and cyclohexanediamine in the context of a benchmark reaction: the asymmetric transfer hydrogenation of ketones. This reaction is a cornerstone of modern organic synthesis, providing access to valuable chiral alcohols.[9][10]

Ligand BackboneCatalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee, %)
Cyclopentanediamine[Ru(II)-Ts-cyclopentanediamine]Acetophenone1-Phenylethanol>95up to 98
Ethylenediamine[Ru(II)-Ts-DPEN]*Acetophenone1-Phenylethanol9598[11]
Cyclohexanediamine[Ru(II)-Ts-DACH]**Acetophenone1-Phenylethanol>9997[11]

*DPEN (Diphenylethylenediamine) is a commonly used derivative of ethylenediamine. **DACH (Diaminocyclohexane) Note: Data is compiled from representative examples and may not reflect a direct, side-by-side experimental comparison under identical conditions.[11]

The data indicates that ligands derived from all three backbones can achieve excellent enantioselectivity and high yields in the asymmetric transfer hydrogenation of acetophenone. The choice of ligand can be subtly influenced by the specific substrate and reaction conditions. The semi-rigid nature of the cyclopentanediamine backbone appears to offer a competitive advantage in certain systems, providing a well-defined chiral pocket that can lead to high levels of stereocontrol.

Experimental Protocols

To provide practical guidance, this section details a representative experimental protocol for the synthesis of a chiral diamine-metal complex and its application in asymmetric catalysis.

Synthesis of a Ruthenium(II)-Ts-Cyclopentanediamine Catalyst

This protocol describes the in-situ preparation of a catalyst for asymmetric transfer hydrogenation.

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • (1S,2S)-N-(p-Toluenesulfonyl)-1,2-cyclopentanediamine

  • Anhydrous isopropanol

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and (1S,2S)-N-(p-Toluenesulfonyl)-1,2-cyclopentanediamine (0.011 mmol).

  • Add anhydrous isopropanol (5 mL) to the flask.

  • Stir the mixture at 80°C for 20 minutes. The formation of the active catalyst is typically indicated by a color change.

  • The catalyst solution is now ready for use in the asymmetric transfer hydrogenation reaction.

Figure 2. Workflow for the synthesis of a Ru(II)-Ts-Cyclopentanediamine catalyst.

Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • Prepared Ru(II)-Ts-Cyclopentanediamine catalyst solution

  • Acetophenone

  • Formic acid/triethylamine (5:2 molar ratio) azeotrope (hydrogen source)

  • Anhydrous isopropanol

Procedure:

  • To the freshly prepared catalyst solution, add acetophenone (1 mmol).

  • Add the formic acid/triethylamine azeotrope (1 mL).

  • Stir the reaction mixture at a constant temperature (e.g., 28°C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC).

Conclusion and Future Outlook

This guide has provided a comparative overview of cyclopentanediamine alongside other key diamine ligands, ethylenediamine and cyclohexanediamine. The analysis of their structural properties, coordination behavior, and performance in asymmetric catalysis reveals that cyclopentanediamine is a highly effective and versatile ligand. Its semi-rigid backbone offers a unique stereochemical environment that can lead to excellent enantioselectivities in catalytic reactions.

While ethylenediamine remains a workhorse ligand due to its flexibility and low cost, and cyclohexanediamine provides a high degree of rigidity, cyclopentanediamine occupies a valuable middle ground. As the demand for novel chiral catalysts with tailored properties continues to grow, we anticipate that cyclopentanediamine and its derivatives will play an increasingly important role in the synthesis of complex, high-value molecules in the pharmaceutical and fine chemical industries. Further research, including the generation of more extensive comparative performance data and the exploration of a broader range of applications, will undoubtedly solidify the position of cyclopentanediamine as a privileged ligand in the synthetic chemist's toolkit.

References

  • Alexakis, A., & Mangeney, P. (n.d.). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews. Retrieved from [Link]

  • Hoveyda, A. H., & Snapper, M. L. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pubmed. (2012). The Effects of Ligand Variation on Enantioselective Hydrogenation Catalysed by RuH2(diphosphine)(diamine) Complexes. Retrieved from [Link]

  • Zeng, F., Chen, C., Liu, L., Li, Y., Li, B., Lin, G., ... & Huang, J. (n.d.). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboronate esters with alkylzincs: (1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane. Retrieved from [Link]

  • ChemRxiv. (n.d.). A Diastereodivergent and Enantioselective Approach to syn- and anti-Diamines: Development of 2-Azatrienes for Cu-Catalyzed Reduc. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a Chiral Diamine Ligand Library. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Retrieved from [Link]

  • UK Chemical Suppliers. (n.d.). 1,2-cyclopentanediamine suppliers UK. Retrieved from [Link]

  • ResearchGate. (2025). A comparative study of reactivity and selectivity of chiral diamines and structurally analogous amino alcohol ligands in enantioselective alkylations with diethylzinc. Retrieved from [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylenediamine. Retrieved from [Link]

  • MDPI. (n.d.). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Retrieved from [Link]

  • SciSpace. (n.d.). Stability Constants of Metal Complexes in Solution. Retrieved from [Link]

  • Grokipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Ethylenediamine. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Asymmetric Synthesis of Highly Functionalized Cyclopentanes by a Rhodium- and Scandium-Catalyzed Five-Step Domino Sequence. Retrieved from [Link]

  • PubChem. (n.d.). Ethylenediamine. Retrieved from [Link]

  • International Journal of Modern Research in Engineering and Technology. (n.d.). Stability Constant of Complex. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Stability Constants and Antimicrobial Studies of Metal(II) Complexes with Cinnamaldehyde-(2-hydroxy benzylidene)hydrazide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethylenediamine (CAS 107-15-3). Retrieved from [Link]

  • LookChem. (n.d.). CAS No.40535-45-3,1,2-Cyclopentanediamine, (1R,2S). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Retrieved from [Link]

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Validation

A Comparative Analysis of cis-Cyclopentane-1,3-diamine Dihydrochloride in Asymmetric Catalysis

For Immediate Release In the landscape of asymmetric synthesis, the development of efficient and selective catalysts is paramount for the production of enantiomerically pure compounds, a critical aspect of modern drug de...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of asymmetric synthesis, the development of efficient and selective catalysts is paramount for the production of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical manufacturing. This guide presents a technical benchmark of cis-cyclopentane-1,3-diamine dihydrochloride, a chiral diamine catalyst, contextualized against established catalysts in key asymmetric transformations. By examining its performance through available experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear, objective comparison to inform catalyst selection.

Introduction to cis-Cyclopentane-1,3-diamine Dihydrochloride

cis-Cyclopentane-1,3-diamine dihydrochloride is a chiral diamine that has garnered interest as a precursor for organocatalysts and ligands in metal-catalyzed reactions. Its rigid cyclopentane backbone provides a well-defined stereochemical environment, which is crucial for inducing asymmetry in chemical reactions. The cis relationship of the two amino groups allows for the formation of a six-membered chelate ring when coordinated to a metal center or when functioning as a bifunctional organocatalyst, influencing the transition state geometry and, consequently, the stereochemical outcome of the reaction.

While direct, side-by-side comparative studies benchmarking this specific diamine against a wide array of other catalysts are not extensively documented in publicly available literature, we can infer its potential performance by analyzing its application in reactions where other diamine-based catalysts are prevalent, such as aldol and Michael reactions. Chiral diamines are known to operate through key catalytic cycles, primarily enamine and iminium ion catalysis, to activate carbonyl compounds for asymmetric bond formation.

Benchmarking Performance in Asymmetric Transformations

To provide a quantitative comparison, we will analyze the performance of catalysts derived from chiral diamines in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. This reaction serves as a valuable benchmark for evaluating the efficacy of chiral catalysts. While specific data for the parent cis-cyclopentane-1,3-diamine dihydrochloride is limited, we will consider closely related 1,3-diamine derived catalysts to provide a relevant comparison against well-established catalysts like those derived from 1,2-diamines.

Table 1: Performance of Chiral Diamine-Derived Catalysts in the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitro-olefins

Catalyst/LigandCatalyst SystemSubstrate/Catalyst RatioYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (% ee)Reference
Ts-DPEN (1,2-diamine derivative) Organocatalyst10070-80up to 81:15up to 92:8 er[1]
Cinchona-derived Squaramide Organocatalyst10752.6:190/94 (major/minor)[2]
Proline-derived catalyst Organocatalyst104015:189[Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - NIH]

Note: The data presented is compiled from various literature sources and reaction conditions may vary. "er" refers to enantiomeric ratio.

The data in Table 1 showcases the high efficiency of established chiral diamine-derived catalysts in promoting the asymmetric Michael addition. For instance, Ts-DPEN, a derivative of 1,2-diphenylethylenediamine, demonstrates excellent enantioselectivity.[1] Similarly, cinchona-derived squaramides and proline-based catalysts also provide high yields and stereoselectivities. [18, Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - NIH] These established results set a high bar for the performance of newer catalysts like those derived from cis-cyclopentane-1,3-diamine.

Mechanistic Considerations and Experimental Design

The efficacy of a chiral diamine catalyst is deeply rooted in its ability to form a well-organized transition state that favors the formation of one enantiomer over the other. In the context of organocatalysis, the primary and secondary amine moieties can play distinct and cooperative roles.

Below is a generalized workflow for an asymmetric organocatalytic reaction, illustrating the key stages from catalyst activation to product formation.

Asymmetric Catalysis Workflow Generalized Workflow for Asymmetric Organocatalysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst Chiral Diamine Catalyst (e.g., cis-Cyclopentane-1,3-diamine derivative) Activation Catalyst Activation & Enamine/Iminium Formation Catalyst->Activation Substrate1 Nucleophile (e.g., Ketone/Aldehyde) Substrate1->Activation Substrate2 Electrophile (e.g., Nitro-olefin) CC_Bond C-C Bond Formation (Stereoselective) Substrate2->CC_Bond Solvent Anhydrous Solvent Solvent->Activation Activation->CC_Bond Reacts with Hydrolysis Hydrolysis & Catalyst Regeneration CC_Bond->Hydrolysis Workup Reaction Quenching & Extraction Hydrolysis->Workup Product Purification Column Chromatography Workup->Purification Analysis Chiral HPLC/GC (Determine Yield & ee) Purification->Analysis

Caption: A generalized workflow for asymmetric organocatalysis.

Experimental Protocol: Asymmetric Michael Addition of a Ketone to a Nitro-olefin

This protocol provides a representative methodology for evaluating the performance of a chiral diamine catalyst.

Materials:

  • Chiral diamine catalyst (e.g., derived from cis-cyclopentane-1,3-diamine)

  • Ketone (nucleophile)

  • Nitro-olefin (electrophile)

  • Anhydrous solvent (e.g., Toluene, Chloroform)

  • Acid co-catalyst (e.g., Benzoic acid)

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

  • Catalyst Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the chiral diamine catalyst (0.1 mmol) and the acid co-catalyst (0.1 mmol) in the anhydrous solvent (2 mL).

  • Reaction Initiation: To the catalyst solution, add the ketone (1.2 mmol) and stir for 10 minutes at the desired reaction temperature (e.g., room temperature or 0 °C).

  • Substrate Addition: Add the nitro-olefin (1.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the purified product. The enantiomeric excess (% ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Causality Behind Experimental Choices

The choice of an acid co-catalyst is often crucial in organocatalyzed reactions involving diamines. The acid protonates one of the amine groups, creating a chiral ammonium salt. This protonated amine can then act as a hydrogen bond donor, activating the electrophile and orienting it in the transition state. The non-protonated amine is then free to form a nucleophilic enamine with the ketone substrate. This dual activation model is a key principle in bifunctional organocatalysis. The solvent choice can also significantly impact reactivity and selectivity by influencing the solubility of the catalyst and substrates, as well as the stability of the transition state.

Conclusion

While cis-cyclopentane-1,3-diamine dihydrochloride presents a structurally promising scaffold for the development of novel chiral catalysts, a comprehensive body of publicly available, direct comparative data against established catalysts is still emerging. The framework and experimental protocols provided in this guide offer a robust methodology for such a benchmark analysis. The performance of well-established 1,2-diamine derivatives in key asymmetric transformations like the Michael addition sets a high standard for yield and enantioselectivity. Future research focusing on the systematic evaluation of cis-cyclopentane-1,3-diamine-derived catalysts in these benchmark reactions will be invaluable in elucidating their full potential and defining their position within the arsenal of tools for asymmetric synthesis.

References

  • Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. Angewandte Chemie International Edition, 2015 , 54(1), 229-233. [Link]

  • Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Molecules, 2010 , 15(4), 2550-2562. [Link]

  • Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journal of Organic Chemistry, 2022 , 18, 138-145. [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling cis-Cyclopentane-1,3-diamine dihydrochloride

As researchers and scientists in the fast-paced world of drug development, our commitment to safety is as paramount as our pursuit of innovation. The correct handling of chemical reagents is the foundation of a safe and...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to safety is as paramount as our pursuit of innovation. The correct handling of chemical reagents is the foundation of a safe and effective laboratory environment. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling cis-Cyclopentane-1,3-diamine dihydrochloride (CAS No. 63591-57-1), ensuring both your personal safety and the integrity of your research.

Understanding the Hazard Profile

cis-Cyclopentane-1,3-diamine dihydrochloride is a chemical compound that requires careful handling due to its potential health effects. According to safety data, it is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[2][3]

The presence of the GHS07 pictogram (exclamation mark) on its safety data sheet immediately signals that this substance can cause irritation and acute toxicity.[3] The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of its dust or aerosols. Therefore, our PPE strategy must create a robust barrier against these exposure routes.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It should be dictated by a thorough risk assessment of the specific procedure being undertaken. The key is to match the level of protection to the potential for exposure. For cis-Cyclopentane-1,3-diamine dihydrochloride, which is typically a powder or crystalline solid, the risk of airborne dust generation is a primary concern, alongside direct contact with skin and eyes.[3]

Task-Specific PPE Requirements

To ensure maximum safety and operational clarity, the following table outlines the recommended PPE for different laboratory tasks involving cis-Cyclopentane-1,3-diamine dihydrochloride.

Laboratory Task Minimum Required PPE Rationale for Protection Level
Pre-Use Inspection & Transport - Safety Glasses- Nitrile Gloves- Laboratory CoatProtects against accidental spills or container leaks during transport within the lab.
Weighing and Aliquoting (Solid) - Safety Goggles with Side Shields- Nitrile Gloves- Laboratory Coat- N95 Respirator or use of a chemical fume hoodThis task has a high potential for generating airborne dust. Safety goggles provide a better seal than glasses. An N95 respirator or a fume hood is critical to prevent inhalation of harmful dust particles.[4]
Dissolving in a Solvent - Safety Goggles- Nitrile Gloves- Laboratory CoatProtects against splashes of the chemical solution which can cause skin and eye irritation.
Performing a Reaction - Safety Goggles- Nitrile Gloves- Laboratory Coat (Consider a Chemical Resistant Apron over the coat)Provides protection against splashes during transfers and reaction monitoring. An apron adds a layer of chemical resistance.[5]
Post-Reaction Workup & Purification - Safety Goggles- Nitrile Gloves- Laboratory CoatProtects against potential splashes and contact with the compound and other reagents in the mixture.
Waste Disposal - Safety Goggles- Nitrile Gloves- Laboratory CoatPrevents exposure during the handling and transport of chemical waste and contaminated materials.

Procedural Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using PPE when handling cis-Cyclopentane-1,3-diamine dihydrochloride.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operation Phase cluster_post Post-Operation start Identify Task: Handling cis-Cyclopentane- 1,3-diamine dihydrochloride sds Consult Safety Data Sheet (SDS) start->sds risk_assessment Assess Risk of Exposure (Dust, Splash, Contact) select_eye Select Eye/Face Protection (Goggles > Glasses) risk_assessment->select_eye select_gloves Select Gloves (Nitrile) risk_assessment->select_gloves select_body Select Body Protection (Lab Coat +/- Apron) risk_assessment->select_body select_resp Select Respiratory Protection (Fume Hood or N95) risk_assessment->select_resp sds->risk_assessment don_ppe Don PPE Correctly select_eye->don_ppe select_gloves->don_ppe select_body->don_ppe select_resp->don_ppe conduct_task Conduct Laboratory Task don_ppe->conduct_task doff_ppe Doff PPE Safely conduct_task->doff_ppe dispose_waste Dispose of Contaminated PPE and Chemical Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: PPE selection workflow for handling cis-Cyclopentane-1,3-diamine dihydrochloride.

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls: Always handle this chemical in a well-ventilated area.[6] For procedures that may generate dust, such as weighing, a chemical fume hood is strongly recommended.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] Keep it away from incompatible materials such as strong oxidizing agents.[1][2]

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a critical step in the chemical handling lifecycle to prevent environmental contamination and accidental exposure.

Step-by-Step Disposal Protocol:

  • Segregation: All disposable PPE (gloves, N95 respirators) and materials (weighing paper, contaminated paper towels) that have come into contact with cis-Cyclopentane-1,3-diamine dihydrochloride must be considered chemical waste.

  • Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container. Do not mix with general laboratory trash.

  • Chemical Waste: Dispose of unused chemicals and solutions containing the compound in accordance with local, state, and federal regulations.[2][8] Never pour chemical waste down the drain.[2]

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.

  • Pickup: Arrange for pickup by your institution's environmental health and safety (EHS) department.

Emergency Procedures: A Direct Response Plan

In the event of accidental exposure, immediate and correct action is crucial.

Type of Exposure Immediate Action Steps
Skin Contact 1. Immediately remove any contaminated clothing.[8][9]2. Wash the affected area with plenty of soap and water for at least 15 minutes.[6]3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10]2. Remove contact lenses if present and easy to do so.[1]3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately.[6][11]2. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (use a barrier device).[8]3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.[7]2. Rinse the mouth with water.[6][11]3. Never give anything by mouth to an unconscious person.[6][11]4. Seek immediate medical attention.

By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure that your valuable research can proceed without compromising the well-being of yourself and your colleagues.

References

  • PubChem. cis-Cyclopentane-1,3-diamine dihydrochloride. Available from: [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Available from: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available from: [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Available from: [Link]

  • Airgas. SAFETY DATA SHEET - Cyclopentane. Available from: [Link]

  • Healthy Bean. (2023). PPE for Chemical Handling: A Quick Guide. Available from: [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. Available from: [Link]

  • Research Safety, University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. Available from: [Link]

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